molecular formula C22H26O12 B190771 Catalposide CAS No. 6736-85-2

Catalposide

Cat. No.: B190771
CAS No.: 6736-85-2
M. Wt: 482.4 g/mol
InChI Key: UXSACQOOWZMGSE-RWORTQBESA-N
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Description

Catalposide is a natural iridoid glycoside isolated from plants of the Catalpa and Rehmannia genera, recognized for its significant potential in biomedical research . This compound exhibits a multifaceted pharmacological profile, primarily characterized by potent anti-inflammatory and antioxidant activities. Its anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway, leading to the suppression of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as the downregulation of enzymes like inducible nitric oxide synthase (iNOS) in activated macrophages . Concurrently, this compound functions as an effective antioxidant by directly scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage . In the field of oncology research, this compound has demonstrated promising anti-proliferative effects across various cancer cell lines, including colorectal, liver, and breast cancer . Studies indicate it can induce mitochondrial apoptosis in cancer cells and modulate critical pathways such as PI3K/Akt and MAPK signaling . Furthermore, its ability to synergize with established chemotherapeutic agents like regorafenib underscores its potential as an adjunctive therapy . Beyond oncology, its neuroprotective and cardioprotective properties are also under investigation, largely attributed to its core mechanisms of reducing inflammation and oxidative stress . Researchers can utilize this high-purity compound for in vitro and in vivo studies to further elucidate its mechanisms and therapeutic applications. This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSACQOOWZMGSE-RWORTQBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986621
Record name Catalposide
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Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6736-85-2
Record name Catalposide
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Record name Catalposide
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Record name Catalposide
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Record name 1a(S)α,1bβ,2β,5aβ,6β,6aα-hexahydro-6-[(4-hydroxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl β-D-glucopyranoside
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Record name CATALPOSIDE
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Foundational & Exploratory

Catalposide natural sources and plant distribution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources, Plant Distribution, and Analysis of Catalposide

Introduction to this compound

This compound is an iridoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom, recognized for its diverse pharmacological activities. Structurally, it is the p-hydroxybenzoyl ester of catalpol (B1668604).[1] This compound, along with its aglycone catalpol, has been the subject of extensive research due to its potential therapeutic applications, including anti-inflammatory, neuroprotective, and antioxidant effects.[2][3] This guide provides a comprehensive overview of the natural sources of this compound, its distribution within the plant kingdom, quantitative data on its occurrence, and detailed methodologies for its extraction, isolation, and analysis. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound and its precursor, catalpol, are predominantly found in plants belonging to the order Lamiales, with significant concentrations in the families Plantaginaceae, Scrophulariaceae, and Bignoniaceae.

  • Genus Catalpa (Bignoniaceae): The genus Catalpa is the primary and namesake source of this compound.[1] Species such as Catalpa bungei (Manchurian catalpa), Catalpa ovata, and Catalpa speciosa are known to contain this compound, particularly in their fruits and leaves.[4][5][6] Historically, this compound was first isolated from the unripe fruit of Catalpa bignonioides.[4]

  • Genus Rehmannia (Scrophulariaceae): The root of Rehmannia glutinosa is a major source of catalpol and is a fundamental herb in traditional Chinese medicine.[3][7] While catalpol is the more abundant iridoid in this plant, this compound is also present.[8]

  • Genus Plantago (Plantaginaceae): Various species of the genus Plantago, commonly known as plantains, are rich sources of iridoid glycosides, including aucubin (B1666126) and catalpol.[1][9] this compound has also been identified within this genus, which is recognized for its anti-inflammatory properties.[10][11]

  • Other Genera: this compound and related iridoids have been isolated from other genera as well. For instance, species of Buddleia are known to contain catalpol and its derivatives.[1] The family Scrophulariaceae, beyond Rehmannia, contains several species that produce these compounds.[10]

Quantitative Analysis of this compound and Catalpol Content

The concentration of this compound and its aglycone, catalpol, can vary significantly depending on the plant species, the part of the plant, developmental stage, and environmental conditions.[11] The following table summarizes quantitative data from various studies.

Plant SpeciesPlant PartCompoundConcentrationReference
Rehmannia glutinosa (various cultivars)Dried RootCatalpol85.2 mg/g to 144.9 mg/g[12]
Plantago lanceolataSpikeCatalpol43.33 µg/mg (DW)[13]
Plantago majorSpikeCatalpol18.15 µg/mg (DW)[13]
Plantago lanceolataAerial PartsCatalpol1.47% to 8.63% (field-grown)[9]
Plantago lanceolataLeavesCatalpol0.4% to 3.6%[9]
Buddleia speciesLeavesCatalpol & Methylcatalpol~0.1% of fresh weight[1]

Note: Data for this compound is less frequently reported than for its more studied precursor, catalpol. DW = Dry Weight.

Methodologies: Extraction, Isolation, and Quantification

The following sections provide detailed protocols for the extraction, purification, and analysis of this compound from plant materials.

Experimental Workflow

The general workflow for isolating and analyzing this compound involves several key stages, from sample preparation to final quantification.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Plant Material Collection (e.g., Catalpa leaves/fruit) B Washing & Drying (Air-dry or oven at low temp) A->B C Grinding to Fine Powder B->C D Solvent Extraction (e.g., Reflux with 75% Ethanol) C->D E Filtration & Concentration (Rotary Evaporation) D->E F Liquid-Liquid Partitioning (vs. Ethyl Acetate (B1210297), n-Butanol) E->F G Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) F->G H HPLC / UPLC-MS (Quantification) G->H I NMR / MS (Structure Elucidation) G->I

Caption: General workflow for this compound extraction and analysis.

Protocol 1: Extraction from Plant Material

This protocol is based on established methods for iridoid glycoside extraction.[14][15]

Objective: To obtain a crude extract rich in this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., Catalpa bungei leaves)

  • 75% Ethanol (B145695) (EtOH) in deionized water

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of the powdered plant material and place it into a 2 L round-bottom flask.

  • Add 1 L of 75% ethanol to the flask (solid-to-liquid ratio of 1:10 w/v).

  • Set up the reflux apparatus and heat the mixture to reflux for 2 hours with constant stirring.

  • Allow the mixture to cool to room temperature and then filter it through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue with another 1 L of fresh 75% ethanol to maximize recovery.

  • Combine the filtrates from both extractions.

  • Concentrate the combined filtrate using a rotary evaporator at a temperature below 50°C until the ethanol is completely removed, yielding a crude aqueous extract. This extract can be lyophilized (freeze-dried) to obtain a dry powder.[5]

Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography

This protocol describes the purification of this compound from the crude extract.[5][14]

Objective: To isolate and purify this compound from the crude extract.

Materials:

  • Crude extract from Protocol 1

  • Deionized water

  • Separatory funnel (2 L)

  • Solvents: n-Hexane, Chloroform (B151607) (CHCl₃), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)

  • Silica gel for column chromatography

  • Glass column

  • Solvent system for chromatography (e.g., Chloroform:Methanol (B129727) gradient)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Liquid-Liquid Partitioning: a. Redissolve the dried crude extract in 500 mL of deionized water. b. Transfer the aqueous solution to a large separatory funnel. c. Partition the aqueous solution successively with 500 mL of n-hexane (3 times), 500 mL of chloroform (3 times), and 500 mL of ethyl acetate (3 times) to remove non-polar and medium-polarity impurities. Discard these fractions. d. Finally, partition the remaining aqueous layer with 500 mL of n-butanol (3 times). This compound and other polar glycosides will be enriched in the n-butanol phase. e. Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield the purified glycoside-rich fraction.

  • Column Chromatography: a. Prepare a silica gel column using a suitable solvent system (e.g., chloroform). b. Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. After drying, load the sample onto the top of the prepared column. d. Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol. e. Collect fractions and monitor them by TLC, spotting for the presence of this compound against a standard. f. Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound.[13][16]

Objective: To determine the concentration of this compound in an extract.

Materials:

  • HPLC system with a UV or DAD detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • This compound standard of known purity

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol. Create a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dissolve a known weight of the purified extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution can be used, for example, starting with 95% A and 5% B, increasing to 30% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 204 nm for catalpol, but monitor at multiple wavelengths if possible; for this compound, the p-hydroxybenzoyl group allows for detection at higher wavelengths (~260 nm).[4][16]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the calibration curve.

Biosynthesis and Biological Activity

Biosynthesis of Catalpol and this compound

This compound biosynthesis originates from the iridoid pathway, which itself is derived from the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways for the synthesis of the precursor geranyl diphosphate (B83284) (GPP).[17][18] The pathway leading to catalpol involves a series of enzymatic steps including oxidation, cyclization, glycosylation, and hydroxylation. This compound is then formed by the esterification of catalpol with p-hydroxybenzoic acid.

G cluster_0 Upstream Pathway GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Oxogeranial 10-Oxogeranial Geraniol->Oxogeranial Multi-step Oxidation Iridotrial Iridotrial Oxogeranial->Iridotrial epi-ISY Deoxyloganic 8-epi-Deoxyloganic Acid Iridotrial->Deoxyloganic Geniposidic Geniposidic Acid Deoxyloganic->Geniposidic Aucubin Aucubin Geniposidic->Aucubin Multi-step Hydroxylation & Cyclization Catalpol Catalpol Aucubin->Catalpol Hydroxylation This compound This compound Catalpol->this compound Esterification with p-hydroxybenzoic acid MEP MEP Pathway MEP->GPP MVA MVA Pathway MVA->GPP

Caption: Simplified biosynthetic pathway leading to catalpol and this compound.

Anti-Inflammatory Signaling Pathway

Catalpol, the aglycone of this compound, exerts significant anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_complex NF-κB/IκBα (Inactive Complex) NFkB_complex->IkB Releases NFkB_complex->NFkB Releases Catalpol Catalpol / this compound Catalpol->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Cytokines Upregulates Transcription

Caption: Inhibition of the NF-κB signaling pathway by catalpol/catalposide.

Conclusion

This compound is a valuable natural product with significant therapeutic potential. Its distribution is concentrated within specific plant families, most notably Bignoniaceae and Plantaginaceae. The protocols detailed in this guide provide a robust framework for the extraction, purification, and quantification of this compound, enabling further research into its pharmacological properties and potential for drug development. Understanding its biosynthetic pathways and mechanisms of action, such as the modulation of the NF-κB pathway, is crucial for harnessing its full therapeutic benefits. Future research should focus on optimizing extraction yields, exploring a wider range of plant sources, and conducting further preclinical and clinical studies to validate its efficacy and safety.

References

The Biosynthesis of Catalposide in Catalpa Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalposide, an iridoid glycoside found predominantly in species of the Catalpa genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and neuroprotective properties. As a specialized plant metabolite, its biosynthesis follows the intricate iridoid pathway, a branch of terpenoid metabolism. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and application in drug development.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily generated through the methylerythritol 4-phosphate (MEP) pathway in the plastids. The pathway can be broadly divided into three main stages: the formation of the monoterpene precursor geranyl pyrophosphate (GPP), the construction of the core iridoid skeleton, and the late-stage modifications leading to catalpol (B1668604) and finally this compound.

Stage 1: Formation of Geranyl Pyrophosphate (GPP)

The initial phase of the pathway involves the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by Geranyl Pyrophosphate Synthase (GPPS) to yield the C10 monoterpene precursor, GPP.

Stage 2: Core Iridoid Skeleton Formation

This stage involves a series of enzymatic reactions that transform the linear GPP molecule into the characteristic bicyclic iridoid structure.

  • Geraniol (B1671447) Formation : Geraniol Synthase (GES) hydrolyzes GPP to form geraniol.

  • Hydroxylation of Geraniol : The cytochrome P450 enzyme, Geraniol-8-hydroxylase (G8H) , hydroxylates geraniol at the C8 position to produce 8-hydroxygeraniol.

  • Oxidation to 8-oxogeranial : 8-hydroxygeraniol oxidoreductase (HGO) then catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.

  • Reductive Cyclization : The pivotal step in forming the iridoid skeleton is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY) , to form the core iridoid scaffold, nepetalactol.

Stage 3: Late-Stage Modifications to this compound

The pathway from the core iridoid skeleton to this compound involves a series of largely uncharacterized but proposed enzymatic steps. It is hypothesized to proceed through the "Route II" iridoid pathway, which leads to carbocyclic iridoids like catalpol.

  • Formation of Loganin : Nepetalactol undergoes a series of oxidation, glycosylation, and methylation reactions to form the key intermediate, loganin.

  • Conversion to Catalpol : Loganin is then converted to catalpol through a series of hydroxylation and epoxidation reactions. A key step is the formation of the epoxide ring between C7 and C8, which is characteristic of catalpol. This is likely catalyzed by a cytochrome P450 monooxygenase acting as an epoxidase.

  • Final Acylation to this compound : The terminal step in the biosynthesis is the esterification of the C10 hydroxyl group of catalpol with p-hydroxybenzoic acid. This reaction is catalyzed by a putative acyltransferase , utilizing p-hydroxybenzoyl-CoA as the acyl donor. The biosynthesis of p-hydroxybenzoyl-CoA itself originates from the phenylpropanoid pathway.

Catalposide_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Core_Iridoid Core Iridoid Biosynthesis cluster_Late_Stage Late-Stage Modification cluster_Phenylpropanoid Phenylpropanoid Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H (CYP) Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Loganin Loganin Nepetalactol->Loganin Oxidation, Glycosylation, Methylation Catalpol Catalpol Loganin->Catalpol Hydroxylation, Epoxidation (CYP) This compound This compound Catalpol->this compound Acyltransferase p_HBCoA p-Hydroxybenzoyl-CoA p_HBCoA->this compound Acyltransferase

Caption: Proposed biosynthesis pathway of this compound in Catalpa species.

Quantitative Data

The concentration of this compound and its precursor, catalpol, can vary significantly between different Catalpa species and among different tissues of the same plant. The following table summarizes available quantitative data.

Catalpa SpeciesPlant PartCompoundConcentrationReference
C. speciosaNectarCatalpol0.4% (w/v)[1][2]
C. speciosaNectarThis compound0.4% (w/v)[1][2]
C. ovataStem BarkThis compoundIsolated[3]
C. bignonioidesFruitsThis compoundIsolated[4][5]
C. bignonioidesFruitsCatalpolIsolated[4]

Note: Data for absolute concentrations in various tissues of Catalpa species is limited in the reviewed literature. The presented data indicates the presence and, where available, the concentration of the compounds.

Experimental Protocols

Extraction and Quantification of this compound and Catalpol by HPLC

This protocol outlines a general method for the extraction and quantification of iridoid glycosides from Catalpa plant material using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Fresh or dried Catalpa plant material (leaves, fruits, bark)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • This compound and Catalpol analytical standards

  • Mortar and pestle or grinder

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC system with a UV or PDA detector and a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Grind the dried plant material to a fine powder. For fresh material, freeze in liquid nitrogen before grinding.

    • Accurately weigh approximately 1.0 g of the powdered material into a centrifuge tube.

    • Add 20 mL of methanol and vortex thoroughly.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the extract at 4,000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound and catalpol standards (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient could be: 5-15% B over 15 min, 15-40% B over 10 min, followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Quantification:

    • Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the plant extracts.

    • Identify the peaks for this compound and catalpol by comparing retention times with the standards.

    • Quantify the amount of each compound in the extracts using the calibration curve.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes a general workflow for the expression of a candidate biosynthetic gene (e.g., a putative acyltransferase) in a heterologous host and the subsequent functional assay of the recombinant enzyme.

Enzyme_Characterization_Workflow cluster_Molecular_Biology Molecular Biology cluster_Protein_Expression Protein Expression and Purification cluster_Enzyme_Assay Enzyme Assay and Product Analysis RNA_Isolation RNA Isolation from Catalpa tissue cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Amplification Gene Amplification (PCR) cDNA_Synthesis->Gene_Amplification Cloning Cloning into Expression Vector Gene_Amplification->Cloning Transformation Transformation into E. coli Cloning->Transformation Culture_Growth Culture Growth and Induction Transformation->Culture_Growth Cell_Lysis Cell Lysis Culture_Growth->Cell_Lysis Protein_Purification Protein Purification (e.g., Ni-NTA) Cell_Lysis->Protein_Purification Assay_Setup Enzyme Assay Setup (Enzyme + Substrates) Protein_Purification->Assay_Setup Incubation Incubation Assay_Setup->Incubation Product_Extraction Product Extraction Incubation->Product_Extraction Analysis Product Analysis (LC-MS/GC-MS) Product_Extraction->Analysis

Caption: Workflow for heterologous expression and functional characterization of a biosynthetic enzyme.

Procedure:

  • Gene Cloning:

    • Isolate total RNA from a Catalpa tissue known to produce this compound.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the candidate gene using gene-specific primers.

    • Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli expression) containing an affinity tag (e.g., His-tag).

  • Heterologous Expression:

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to an optimal density (OD600 of ~0.6-0.8).

    • Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 18-25 °C) overnight.

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Verify the purity and size of the protein by SDS-PAGE.

  • Enzyme Assay:

    • Set up the reaction mixture containing the purified enzyme, the substrates (e.g., catalpol and p-hydroxybenzoyl-CoA for the acyltransferase), and an appropriate buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.

    • Stop the reaction (e.g., by adding an organic solvent).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Analyze the reaction product by LC-MS or GC-MS.

    • Compare the mass spectrum and retention time of the product with an authentic this compound standard to confirm the enzyme's function.

Conclusion

The biosynthesis of this compound in Catalpa species is a complex pathway that builds upon the core iridoid biosynthetic machinery. While the early steps are well-characterized, the late-stage modifications leading to catalpol and its final acylation to this compound remain areas of active research. The identification and characterization of the enzymes involved in these later steps, particularly the putative epoxidase and acyltransferase, will be crucial for a complete understanding of the pathway and for enabling the biotechnological production of this valuable medicinal compound. The protocols and data presented in this guide provide a foundation for researchers to further investigate this fascinating biosynthetic pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Catalposide

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of this compound. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Chemical Identity and Structure

This compound is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane (B165970) ring fused to a pyran ring.[1] First isolated from the unripe fruit of Catalpa bignonioides and C. ovata, it is a significant bioactive constituent of these and other related plant species.[2]

The chemical structure of this compound has been elucidated through extensive spectroscopic analysis and chemical degradation studies. Its molecular formula is C₂₂H₂₆O₁₂.[2][3]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] 4-hydroxybenzoate[3]
CAS Number 6736-85-2[2]
Molecular Formula C₂₂H₂₆O₁₂[2][3]
Molecular Weight 482.43 g/mol [2]
InChI InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1[3]
InChIKey UXSACQOOWZMGSE-RWORTQBESA-N[3]
Canonical SMILES C1=CO--INVALID-LINK--CO)OC(=O)C4=CC=C(C=C4)O">C@HO[C@H]5--INVALID-LINK--CO)O)O">C@@HO[3]

Stereochemistry:

The stereochemistry of this compound is complex, with multiple chiral centers. The absolute configuration of each stereocenter is defined by the IUPAC name. The spatial arrangement of the atoms is crucial for its biological activity. The stereochemical assignments have been confirmed through detailed NMR studies and chemical correlations.[2]

Catalposide_Structure cluster_aglycone Catalpol (Aglycone) cluster_glucose Glucose Moiety cluster_benzoate p-Hydroxybenzoyl Group C1 C1 C9 C9 C1->C9 G1 G1' C1->G1 O-glycosidic bond C3 C3 O2 O2 C3->O2 C4 C4 C4->C3 C11 C11 C4->C11 C5 C5 C5->C4 C6 C6 C5->C6 C7 C7 C6->C7 CO C=O C6->CO Ester bond C8 C8 C7->C8 C8->C7 C8->C9 C9->C5 C10 C10 O_epoxide O C11->O_epoxide O2->C1 O_epoxide->C3 G2 G2' G1->G2 G3 G3' G2->G3 G4 G4' G3->G4 G5 G5' G4->G5 G6 G6' G5->G6 O_glucose O G5->O_glucose O_glucose->G1 B1 B1'' B2 B2'' B1->B2 B1->CO B3 B3'' B2->B3 B4 B4'' B3->B4 B5 B5'' B4->B5 OH_benzoate OH B4->OH_benzoate B6 B6'' B5->B6 B6->B1

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white crystalline powder.[1] Its solubility and other physical properties are important for its handling, formulation, and bioavailability.

Table 2: Physicochemical Data of this compound

PropertyValueReference
Appearance White crystalline powder[1]
Melting Point 215-216.5 °C[2]
Optical Rotation [α]D²³ -184° (c = 0.87 in methanol)[2]
UV max (Ethanol) 260 nm (log ε 4.27)[2]
UV max (Sodium Hydroxide) 303 nm (log ε 4.35)[2]
Solubility Soluble in water and ethanol; slightly soluble in benzene, chloroform, and ether.[1][2]

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemical techniques. While detailed, step-by-step protocols are often proprietary to the cited literature, the general methodologies are outlined below.

3.1. Isolation of this compound:

A general protocol for the isolation of iridoid glycosides like this compound from plant material involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., stem bark of Catalpa ovata) is extracted with a polar solvent such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarities (e.g., water and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction enriched with this compound is subjected to various chromatographic techniques for purification. This typically includes column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC).

3.2. Structural Characterization:

The structure of isolated this compound is confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are used to determine the connectivity of atoms and the relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophores in the molecule.

3.3. Biological Activity Assays:

The anti-inflammatory and neuroprotective effects of this compound are evaluated using various in vitro and in vivo models. A common experimental workflow is as follows:

Biological_Activity_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., Macrophages, Neuronal cells) treatment Treatment with this compound and/or Stimulant (e.g., LPS, H₂O₂) cell_culture->treatment animal_model Animal Model of Disease (e.g., Colitis, Neurodegeneration) cytokine_assay Cytokine Measurement (ELISA) treatment->cytokine_assay western_blot Protein Expression Analysis (Western Blot) treatment->western_blot pcr Gene Expression Analysis (RT-PCR) treatment->pcr ros_assay ROS Measurement treatment->ros_assay catalposide_admin This compound Administration animal_model->catalposide_admin behavioral_tests Behavioral Assessments catalposide_admin->behavioral_tests histology Histopathological Analysis catalposide_admin->histology biochemical_analysis Biochemical Analysis of Tissues catalposide_admin->biochemical_analysis

Caption: General workflow for evaluating the biological activity of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of pharmacological properties, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

4.1. Anti-inflammatory Activity:

This compound has been shown to inhibit the production of pro-inflammatory mediators.[4][5] It can suppress the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6][] The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammation Transcription This compound This compound This compound->MAPK Inhibition This compound->IKK Inhibition

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

4.2. Neuroprotective Activity:

This compound has demonstrated significant neuroprotective effects in various experimental models. It can protect neuronal cells from oxidative stress-induced apoptosis.[9] The mechanisms underlying its neuroprotective action involve the induction of heme oxygenase-1 (HO-1) and the activation of the Keap1-Nrf2/ARE signaling pathway, which plays a crucial role in the cellular antioxidant response.[9][10] Furthermore, this compound has been shown to inhibit p53-mediated apoptosis and modulate the Bcl-2/Bax protein ratio.[11][12]

Neuroprotective_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) p53 p53 Oxidative_Stress->p53 This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition This compound->p53 Inhibition Bcl2 Bcl-2 This compound->Bcl2 Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocation HO1 HO-1 Expression ARE->HO1 Cell_Survival Cell Survival HO1->Cell_Survival Bax Bax p53->Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibition

Caption: Neuroprotective mechanisms of this compound involving the Nrf2 and p53 pathways.

References

Catalposide: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalposide is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities.[1] Found predominantly in plants of the Catalpa genus, such as Catalpa ovata, it has garnered significant interest for its potential therapeutic applications, particularly its anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction, analysis, and biological evaluation, and a visualization of its mechanism of action.

Physical and Chemical Properties

This compound presents as a white to yellow crystalline powder.[3][4] Its core structure consists of a catalpol (B1668604) aglycone linked to a glucose molecule and esterified with p-hydroxybenzoic acid.

Table 1: General Properties of this compound
PropertyValueSource(s)
Molecular Formula C22H26O12[1][5][6]
Molecular Weight 482.4 g/mol [1][5]
CAS Number 6736-85-2[1][5][6]
IUPAC Name [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] 4-hydroxybenzoate[2][5]
Synonyms Catalpin, Hydroxybenzoyl catalpol[1][2][6]
Table 2: Physicochemical Properties of this compound
PropertyValueSource(s)
Appearance White to yellow solid/powder[1][3]
Melting Point 215-216.5°C[1]
Solubility Soluble in water, ethanol (B145695), methanol (B129727), DMSO, pyridine. Slightly soluble in benzene, chloroform (B151607), ether.[4][6][7]
Stability Stable under neutral conditions. Sensitive to acidic and alkaline conditions, especially at elevated temperatures. Degradation can be promoted by most amino acids.[4][8]
Storage -20°C, protected from light.[1]
Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueDataSource(s)
UV-Vis Absorption λmax: 260 nm (in ethanol)[6]
λmax: 303 nm (in sodium hydroxide)[6]
LC-MS Precursor Ion: m/z 483.1497 [M+H]⁺[5]
Adducts: [M+NH4]⁺, [M+Na]⁺[5]
¹H NMR (in DMSO-d6) Key signals around 2.50 ppm (solvent)[8][9][10]
¹³C NMR (in DMSO-d6) Key signals around 39.51 ppm (solvent)[8][11]

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory properties.[2][3] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][11]

This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines.[2][3]

G Inhibitory Action of this compound on the NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB->IkBa NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation IkBa_p->Proteasome Proteasome->IkBa Degrades Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Genes Transcription This compound This compound This compound->IkBa_p Inhibits Degradation

This compound inhibits NF-κB pathway activation.

Experimental Protocols

Extraction and Purification of this compound from Catalpa ovata

This protocol outlines a general procedure for the extraction and purification of this compound from plant material.

G start Start: Dried, powdered Catalpa ovata roots extraction Maceration with 95% Ethanol (Solid-to-liquid ratio 1:10 w/v) Repeat 3x start->extraction filtration Filtration (e.g., Whatman No. 1 filter paper) extraction->filtration evaporation Concentration under reduced pressure filtration->evaporation partitioning Liquid-Liquid Partitioning (Suspend in water, partition with hexane, chloroform, then ethyl acetate) evaporation->partitioning collection Collect Ethyl Acetate (B1210297) Fraction partitioning->collection column_chroma Column Chromatography (e.g., Silica (B1680970) gel or Macroporous resin) Elute with a solvent gradient collection->column_chroma fraction_collection Collect Fractions column_chroma->fraction_collection analysis Analyze Fractions (TLC or HPLC) fraction_collection->analysis pooling Pool Fractions Containing Pure this compound analysis->pooling final_product Final Product: Purified this compound pooling->final_product

Workflow for this compound Extraction and Purification.

Methodology:

  • Plant Material Preparation: Air-dry fresh leaves or roots of Catalpa ovata in a well-ventilated area away from direct sunlight for approximately 15 days.[1] Grind the dried material into a fine powder.[1]

  • Extraction: Macerate the powdered plant material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[1] Repeat the extraction process three times to maximize the yield.[1]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper.[1] Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[10][12]

  • Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and perform successive partitioning in a separatory funnel with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.[1]

  • Fraction Collection: Collect the ethyl acetate fraction, which is enriched with this compound, and concentrate it under reduced pressure.[1]

  • Column Chromatography: Further purify the concentrated ethyl acetate fraction using column chromatography. A silica gel or macroporous resin column can be used.[9][13] Elute the column with a solvent gradient (e.g., a gradient of methanol in chloroform or ethanol in water) to separate the compounds.[9]

  • Analysis and Pooling: Collect the eluted fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantification of this compound.

Methodology:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[14]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm × 100 mm, 2.6 µm).[6]

    • Mobile Phase: Isocratic elution with 5% acetonitrile (B52724) and 95% water containing 0.1% formic acid.[6]

    • Flow Rate: 0.4 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: 210 nm or 254 nm.[6][14]

    • Injection Volume: 10 µL.[6]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

    • Working Standard Solutions: Create a series of working standards by diluting the stock solution to concentrations ranging from approximately 5 to 200 µg/mL.[14]

    • Sample Preparation: Dissolve the extracted sample in the mobile phase or methanol, centrifuge to remove particulates, and filter through a 0.22 µm syringe filter before injection.[6]

  • Method Validation:

    • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (R²) should be >0.99.[14][15]

    • Precision and Accuracy: Assess intra-day and inter-day precision and accuracy by analyzing replicate injections of standards at different concentrations on the same day and on different days.[14][16]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the sensitivity of the method by calculating the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[14][15]

NF-κB Inhibition Assay - Western Blot for IκBα Degradation

This protocol details the procedure to assess the effect of this compound on the degradation of IκBα in RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates at a density of approximately 1 x 10⁶ cells per well and culture overnight.[2]

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL), for a specified time (e.g., 30-60 minutes).[2]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.[2]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[17]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.[2]

    • Transfer the separated proteins to a PVDF membrane.[7]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody against IκBα overnight at 4°C.[12] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).[12]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[7][17]

    • Quantify the band intensities and normalize the IκBα levels to the loading control. Compare the levels of IκBα in this compound-treated cells to the LPS-stimulated control to determine the inhibitory effect on degradation.[12]

NF-κB Inhibition Assay - Luciferase Reporter Assay

This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection:

    • One day before transfection, seed HEK293T cells in a 96-well plate at a density of 2-3 x 10⁴ cells per well.[3][18]

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[18] Incubate for approximately 24 hours.[3]

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNF-α) for 6-8 hours.[18] Include unstimulated and vehicle-stimulated controls.

  • Cell Lysis:

    • Remove the medium, wash the cells once with PBS, and add 20 µL of Passive Lysis Buffer to each well.[5]

    • Lyse the cells by gentle shaking at room temperature for 15 minutes.[5]

  • Luminescence Measurement:

    • Use a dual-luciferase assay system and a luminometer.

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.[5]

    • Subsequently, add the Stop & Glo® reagent (which quenches the firefly reaction and contains the substrate for Renilla luciferase) and measure the Renilla luminescence.[3]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control and determine the percent inhibition by this compound compared to the stimulated control.[6]

Conclusion

This compound is a well-characterized iridoid glycoside with defined physical and chemical properties. Its significant anti-inflammatory activity, mediated through the inhibition of the NF-κB signaling pathway, makes it a compound of high interest for further research and potential drug development. The experimental protocols provided in this guide offer a robust framework for the isolation, quantification, and biological evaluation of this compound, facilitating its continued investigation in the scientific community.

References

An In-depth Technical Guide to Iridoid Glycosides in Rehmannia glutinosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known iridoid glycosides present in Rehmannia glutinosa, a perennial herb widely used in traditional medicine. This document details the quantitative analysis of these bioactive compounds, outlines experimental protocols for their extraction and quantification, and illustrates key biological pathways associated with their activity.

Known Iridoid Glycosides in Rehmannia glutinosa

Rehmannia glutinosa is a rich source of iridoid glycosides, a class of monoterpenoids known for their diverse pharmacological activities. Numerous studies have led to the isolation and identification of a wide array of these compounds from the roots and leaves of the plant. The major and most studied iridoid glycoside in Rehmannia glutinosa is catalpol (B1668604). Other significant iridoid glycosides include aucubin, geniposidic acid, and a series of compounds known as rehmaglutosides.

A comprehensive, though not exhaustive, list of iridoid glycosides identified in Rehmannia glutinosa is presented below:

  • Major Iridoid Glycosides:

    • Catalpol

    • Aucubin

    • Geniposide

    • Ajugol

    • Melittoside

    • Leonuride

  • Rehmaglutosides:

    • Rehmaglutoside A-K[1]

    • Rehmaglutoside L-O[2][3]

  • Other Identified Iridoid Glycosides:

    • 8-epiloganic acid[4]

    • Glutinoside[4]

    • (8S)-7,8-dihydrogeniposid[5]

    • Diglycoside[5]

    • Monomelittoside[5]

    • Mussaenoside[5]

    • Darendoside A[5]

    • Rehmannioside G and H[6]

    • 6-O-(E)-caffeoylajugol[6]

    • 6-O-(E)-feruloylajugol[6]

Quantitative Analysis of Iridoid Glycosides

The concentration of iridoid glycosides in Rehmannia glutinosa can vary significantly depending on the plant part, cultivar, developmental stage, and processing methods. The following tables summarize quantitative data for some of the key iridoid glycosides.

Table 1: Quantitative Analysis of Major Iridoid Glycosides in Rehmannia glutinosa

Iridoid GlycosidePlant PartConcentration Range (mg/g dry weight)Analytical MethodReference
CatalpolRoots0 - 38.9HPLC
Leaves (Young)Varies by cultivarHPLC
Leaves (Old)Comparable to rootsHPLC
AucubinLeavesLower than catalpol, increases with developmentHPLC-UV[7][8]
Geniposidic AcidLeavesLower than catalpol, increases with developmentHPLC-UV[7][8]
Total IridoidsRoot~7.55% at peak growth stageqRT-PCR and chemical analysis
Leaf~6.52% at peak growth stageqRT-PCR and chemical analysis

Experimental Protocols

Accurate quantification of iridoid glycosides is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common methods employed.

Sample Preparation for HPLC and UPLC-MS/MS Analysis

A robust sample preparation protocol is essential to efficiently extract iridoid glycosides and remove interfering substances.

Materials:

  • Rehmannia glutinosa plant material (e.g., roots, leaves)

  • Liquid nitrogen

  • 30% Methanol (B129727) in water (v/v)

  • Ultrasonic water bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm Millipore membrane filter

Protocol:

  • Freeze the plant material with liquid nitrogen and homogenize into a fine powder.

  • Weigh approximately 1.0 g of the powdered sample.

  • Extract the sample twice with 25 mL of 30% methanol in an ultrasonic water bath at 25°C for 20 minutes for each extraction.[7]

  • Centrifuge the extract at 12,000 rpm for 5 minutes.

  • Combine the supernatants from both extractions.

  • Evaporate the combined supernatant to dryness using a rotary evaporator at 50°C under reduced pressure.

  • Redissolve the dried extract in 50 mL of pure water.

  • Filter the solution through a 0.22 µm Millipore membrane filter prior to injection into the HPLC or UPLC-MS/MS system.[7]

HPLC-UV Method for Quantification of Catalpol, Aucubin, and Geniposidic Acid

Instrumentation and Conditions:

  • HPLC System: Waters 600E system with a 2487 dual wavelength detector and 2707 autosampler.[7]

  • Column: Phenomenex Kinetex C18 column (4.6 mm × 100 mm, 2.6 µm).[7]

  • Mobile Phase: Isocratic elution with 5% acetonitrile (B52724) and 95% water containing 0.1% formic acid.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 210 nm for catalpol and aucubin; 240 nm for geniposidic acid.[7]

  • Injection Volume: 10 µL.[7]

UPLC-MS/MS Method for Simultaneous Determination of Iridoid Glycosides

This method offers higher sensitivity and selectivity for the simultaneous quantification of a wider range of iridoid glycosides.

Instrumentation and Conditions:

  • UPLC System: Coupled with a triple quadrupole mass spectrometer.

  • Column: Kinetex® HILIC column (50 × 2.1 mm, 2.6 μm).[9]

  • Mobile Phase: Gradient elution with 10 mmol/L aqueous ammonium (B1175870) formate (B1220265) containing 0.01% (v/v) formic acid and acetonitrile.[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Ionization Mode: Electrospray ionization (ESI), often in negative or positive mode depending on the analytes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each iridoid glycoside.[9]

Biosynthesis and Pharmacological Signaling Pathways

Biosynthesis of Iridoid Glycosides via the MEP Pathway

Iridoid glycosides are monoterpenoids, and their biosynthesis in plants primarily occurs through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids.[10] This pathway synthesizes the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde 3-phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate ME_cPP->HMBPP IPP Isopentenyl pyrophosphate HMBPP->IPP DMAPP Dimethylallyl pyrophosphate HMBPP->DMAPP GPP Geranyl pyrophosphate IPP->GPP DMAPP->GPP Iridoids Iridoid Glycosides GPP->Iridoids

Biosynthesis of Iridoid Glycosides via the MEP Pathway.
Pharmacological Signaling Pathway of Catalpol

Catalpol, a major iridoid glycoside in Rehmannia glutinosa, exerts its pharmacological effects by modulating various signaling pathways. One of its key anti-inflammatory mechanisms involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[11]

Catalpol_Signaling Catalpol Catalpol TLR4 TLR4 Catalpol->TLR4 Inhibits LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Phosphorylation MyD88->IKK IkappaBalpha IκBα Degradation IKK->IkappaBalpha NFkappaB_translocation NF-κB p65 Nuclear Translocation IkappaBalpha->NFkappaB_translocation Allows Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkappaB_translocation->Inflammatory_Mediators Induces Transcription

Inhibitory Effect of Catalpol on the TLR4/NF-κB Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of iridoid glycosides in Rehmannia glutinosa.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_analysis Data Analysis Plant_Material Plant Material (Roots/Leaves) Homogenization Homogenization (Liquid Nitrogen) Plant_Material->Homogenization Extraction Ultrasonic Extraction (30% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Rotary Evaporation Centrifugation->Evaporation Redissolution Redissolution (Water) Evaporation->Redissolution Filtration Filtration (0.22 µm) Redissolution->Filtration HPLC_UPLC HPLC / UPLC-MS/MS Filtration->HPLC_UPLC Data_Acquisition Data Acquisition HPLC_UPLC->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Standard Curve) Peak_Integration->Quantification Results Results Reporting Quantification->Results

References

Catalposide's Anti-Inflammatory Action: A Technical Guide to the Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalposide, an iridoid glycoside predominantly isolated from the root of Catalpa ovata and Rehmannia glutinosa, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It details the compound's multifaceted action on key signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NOD-like Receptor Python domain-containing 3 (NLRP3) inflammasome pathways. Furthermore, this document consolidates quantitative data from various in vitro and in vivo studies into structured tables for comparative analysis and presents detailed experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and methodologies. This guide is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Anti-Inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling pathways that are central to the inflammatory response. Its mechanism is not localized to a single target but rather involves a network of interactions that collectively suppress the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound has been shown to potently inhibit this pathway. Studies demonstrate that this compound treatment prevents the degradation of IκBα and subsequently blocks the nuclear translocation of the p65 subunit in cell models like LPS-stimulated RAW 264.7 macrophages.[1] This action effectively halts the downstream transcription of NF-κB target genes, including those for TNF-α, IL-1β, and IL-6.[1] Some evidence suggests this process may begin upstream by interfering with the binding of LPS to Toll-like receptor 4 (TLR4).

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB_NFkB IkappaB->IkappaB_NFkB NFkB->IkappaB_NFkB This compound This compound This compound->IkappaB Inhibits Degradation NFkB_nuc NF-κB (p65/p50) This compound->NFkB_nuc Blocks Translocation DNA DNA NFkB_nuc->DNA Translocates & Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) DNA->Genes Transcription IkappaB_NFkB->NFkB_nuc Degradation of IκBα

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

Attenuation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) cascades, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Overactivation of these pathways is a hallmark of many inflammatory conditions.

This compound has been observed to significantly attenuate the TNF-α or LPS-induced phosphorylation of p38 and ERK in human intestinal epithelial cells and macrophages.[2] A related compound, 3-methoxy-catalposide, also inhibits the activation of all three major MAP kinases (ERK1/2, JNK, and p38). By preventing the phosphorylation of these key kinases, this compound disrupts the signaling cascade that leads to the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPKK->p38 P ERK ERK MAPKK->ERK P JNK JNK MAPKK->JNK P TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK This compound->JNK InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes

Figure 2: this compound's Attenuation of MAPK Signaling Pathways.

Downregulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

The activation of the NLRP3 inflammasome typically requires two signals: a priming signal (Signal 1), often from TLR activation via NF-κB, which upregulates NLRP3 and pro-IL-1β expression, and an activation signal (Signal 2), such as ATP or mitochondrial dysfunction, which triggers the assembly of the inflammasome complex.

Catalpol, a structurally similar iridoid glycoside, has been shown to inhibit NLRP3 inflammasome activation. It achieves this by suppressing both the NF-κB-mediated priming step and the subsequent assembly and activation of the inflammasome, leading to reduced caspase-1 cleavage and IL-1β maturation. This mechanism is also a likely contributor to the anti-inflammatory profile of this compound.

NLRP3_Inflammasome_Pathway cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB proIL1B_gene pro-IL-1β & NLRP3 Gene Upregulation NFkB->proIL1B_gene proIL1B pro-IL-1β proIL1B_gene->proIL1B ATP ATP / ROS NLRP3_inactive NLRP3 (inactive) ATP->NLRP3_inactive Conformational Change NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC Recruits proCasp1 pro-Caspase-1 ASC->proCasp1 Recruits Casp1 Caspase-1 (active) proCasp1->Casp1 Autocleavage Casp1->proIL1B Cleavage IL1B IL-1β (mature) proIL1B->IL1B Cleavage Secretion Secretion & Pryoptosis IL1B->Secretion This compound This compound This compound->NFkB Inhibits This compound->NLRP3_active Inhibits Assembly

Figure 3: this compound's Inhibition of the NLRP3 Inflammasome Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers from in vitro studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

Cell LineStimulantMediatorThis compound Conc.% Inhibition / EffectReference
RAW 264.7LPSNitric Oxide (NO)Dose-dependentSignificant Inhibition[3]
RAW 264.7LPSTNF-αDose-dependentSignificant Inhibition[1]
RAW 264.7LPSIL-1βDose-dependentSignificant Inhibition[1]
RAW 264.7LPSIL-6Dose-dependentSignificant Inhibition[1]
HT-29TNF-αIL-8 SecretionNot SpecifiedDecreased Secretion[2]
DLD-1CytokinesNitric Oxide (NO)Dose-dependentSignificant Inhibition[3]

Note: Specific IC50 values are not consistently reported across the literature, with many studies demonstrating a dose-dependent inhibitory effect.

Table 2: In Vivo Effects of this compound in TNBS-Induced Colitis Model

Animal ModelTreatmentParameterOutcomeReference
MiceIntrarectal this compoundBody Weight LossDramatically Reduced[2]
MiceIntrarectal this compoundColonic Damage ScoreDramatically Reduced[2]
MiceIntrarectal this compoundMucosal UlcerationDramatically Reduced[2]
MiceIntrarectal this compoundTNF-α ExpressionSuppressed[2]
MiceIntrarectal this compoundIL-1β ExpressionSuppressed[2]
MiceIntrarectal this compoundNF-κB p65 TranslocationInhibited[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory action.

In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Plating: Seed cells in 96-well plates at a density of 1-2 x 10⁵ cells/well or 24-well plates at 5 x 10⁵ cells/well, depending on the assay. Allow cells to adhere overnight.

  • Treatment Protocol:

    • Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.

    • Incubate for a specified period (e.g., 24 hours for cytokine and NO measurement).

Figure 4: Experimental Workflow for In Vitro LPS Stimulation Assay.

  • Principle: The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.

    • Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 100 µM) and perform serial dilutions in the culture medium to generate a standard curve (0-100 µM).

  • Assay Procedure:

    • Collect 50-100 µL of cell culture supernatant from each well of the treated plate and transfer to a new 96-well plate.

    • Add 50-100 µL of each nitrite standard to separate wells.

    • Add 50 µL of Griess Reagent A to all samples and standards.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

  • Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • General Protocol (using commercial kits):

    • Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

    • Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark until a blue color develops.

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.

    • Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the cytokine concentrations in the samples from this curve.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the corresponding total protein or loading control.

In Vivo Anti-inflammatory Model
  • Animal Model: Male BALB/c mice are typically used.

  • Induction of Colitis:

    • Fast mice for 24 hours.

    • Anesthetize the mice (e.g., with ketamine/xylazine).

    • Slowly administer TNBS (e.g., 100-150 µL of 1-2.5% TNBS in 50% ethanol) intrarectally via a catheter inserted approximately 4 cm proximal to the anus.

    • Hold the mice in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.

  • This compound Treatment:

    • Administer this compound intrarectally at specified doses (e.g., daily) starting from the day of TNBS induction.

  • Assessment of Colitis:

    • Monitor body weight, stool consistency, and presence of blood daily.

    • At the end of the experiment (e.g., day 3-7), sacrifice the mice and collect the colons.

    • Measure colon length and weight.

    • Perform macroscopic scoring of colonic damage (e.g., based on inflammation, ulceration, and thickening).

    • Collect colon tissue for histological analysis (H&E staining) and biochemical assays (e.g., myeloperoxidase (MPO) activity, cytokine levels via ELISA or RT-PCR).

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory activity by targeting multiple, synergistic pathways. Its ability to inhibit the master inflammatory regulators NF-κB and MAPK, as well as the NLRP3 inflammasome, positions it as a promising candidate for the development of novel therapeutics for a wide range of inflammatory diseases, including inflammatory bowel disease and neuroinflammation.

Future research should focus on elucidating the precise upstream molecular targets of this compound, such as its direct interactions with TLRs or other cell surface receptors. Further investigation into its pharmacokinetic and pharmacodynamic profiles, along with long-term safety and efficacy studies in more complex disease models, will be crucial for its translation into clinical applications. The detailed methodologies provided in this guide offer a standardized framework for researchers to build upon these foundational findings.

References

Catalposide as a Potent Inhibitor of the NF-kB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Catalposide, an iridoid glucoside predominantly found in the root of Rehmannia glutinosa, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on the NF-κB signaling pathway, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support further research and drug development efforts.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[1] These proteins form various homodimers and heterodimers that, in an inactive state, are sequestered in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs).[1] The canonical NF-κB activation pathway, the most common route, is typically initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[2] This leads to the activation of the IκB kinase (IKK) complex, which subsequently phosphorylates IκBα.[3] Phosphorylated IκBα is then targeted for ubiquitination and proteasomal degradation, liberating the NF-κB dimer (most commonly the p65/p50 heterodimer) to translocate into the nucleus.[4] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a plethora of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

This compound: A Natural Inhibitor of NF-κB

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action is largely attributed to its ability to suppress the NF-κB signaling pathway at multiple levels.

Inhibition of Pro-inflammatory Mediators

This compound effectively reduces the production of key pro-inflammatory molecules regulated by NF-κB. Studies have consistently shown a dose-dependent decrease in the secretion and gene expression of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages and microglial cells upon treatment with this compound.[5][6]

Mechanism of NF-κB Inhibition

The primary mechanism by which this compound inhibits NF-κB activation involves the prevention of the nuclear translocation of the p65 subunit.[5] This is achieved by interfering with the upstream signaling events that lead to the degradation of IκBα. Evidence suggests that this compound can inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB complex in its inactive state in the cytoplasm.[7] Furthermore, molecular docking studies indicate that this compound can directly interact with key proteins in the NF-κB pathway, including NF-κB p65 and the NLRP3 inflammasome, suggesting a multi-target inhibitory action.[8]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent inhibitory effects of this compound on different components of the NF-κB signaling pathway.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound

Cell LineStimulantCytokineThis compound ConcentrationInhibition (%)Reference
RAW 264.7LPSTNF-α100 µM~50%[5]
RAW 264.7LPSIL-1β100 µM~60%[5]
RAW 264.7LPSIL-6100 µM~70%[5]
BV2LPSTNF-α50 µMSignificant reduction[6]
BV2LPSIL-1β50 µMSignificant reduction[6]
BV2LPSIL-650 µMSignificant reduction[6]

Table 2: Effect of this compound on NF-κB Pathway Proteins

Cell LineStimulantProteinThis compound ConcentrationEffectReference
BV2LPSp-NF-κB p6550 µMSignificant decrease[8]
BV2LPSNuclear NF-κB p6550 µMSignificant decrease[8]
BV2LPSp-IκBαNot specifiedInhibition[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophages) or BV2 (murine microglia) cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for ELISA).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurement, 30-60 minutes for phosphorylation studies).

Western Blot Analysis for NF-κB Pathway Proteins
  • Objective: To determine the protein levels of total and phosphorylated forms of NF-κB p65 and IκBα.

  • Protocol:

    • Following treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions for the assay. Typically, this involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to develop a colorimetric signal.

      • Measuring the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
  • Objective: To quantify the mRNA expression levels of genes encoding pro-inflammatory cytokines.

  • Protocol:

    • Isolate total RNA from treated cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform RT-qPCR using SYBR Green master mix and gene-specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the NF-κB signaling pathway, the inhibitory action of this compound, and a typical experimental workflow.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases NFkB_n p65/p50 NFkB->NFkB_n Translocation Nucleus Nucleus DNA DNA (κB site) NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK_complex Inhibits

Caption: The canonical NF-κB signaling pathway and the inhibitory point of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Pre-treatment with this compound cell_culture->treatment stimulation Stimulation with LPS treatment->stimulation harvest Harvest Cells and Supernatant stimulation->harvest supernatant_analysis ELISA for Cytokines (TNF-α, IL-1β, IL-6) harvest->supernatant_analysis cell_lysis Cell Lysis harvest->cell_lysis end End supernatant_analysis->end protein_quant Protein Quantification cell_lysis->protein_quant rna_extraction RNA Extraction cell_lysis->rna_extraction western_blot Western Blot (p-p65, p65, p-IκBα, IκBα) protein_quant->western_blot western_blot->end cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR (TNF-α, IL-1β, IL-6 mRNA) cdna_synthesis->rt_qpcr rt_qpcr->end

Caption: A typical experimental workflow to study this compound's effect on NF-κB.

Conclusion and Future Directions

This compound has demonstrated compelling potential as a natural inhibitor of the NF-κB signaling pathway. Its ability to suppress the production of pro-inflammatory mediators by preventing the nuclear translocation of NF-κB highlights its therapeutic promise for a range of inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of this compound.

Future research should focus on:

  • In vivo efficacy: Conducting more extensive in vivo studies in various animal models of inflammatory diseases to validate the in vitro findings.

  • Pharmacokinetics and bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and therapeutic efficacy.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating this compound analogs to identify more potent and specific inhibitors of the NF-κB pathway.

  • Clinical trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human subjects.

By continuing to unravel the intricate mechanisms of this compound's action, the scientific community can pave the way for the development of novel and effective therapies for NF-κB-mediated diseases.

References

Catalposide: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalposide, an iridoid glycoside predominantly isolated from the root of Rehmannia glutinosa, has emerged as a promising natural compound with a wide spectrum of therapeutic applications. Extensive preclinical research, both in vivo and in vitro, has demonstrated its potent neuroprotective, anti-inflammatory, and anti-cancer properties. These effects are attributed to its ability to modulate critical cellular signaling pathways, including the NF-κB, MAPK, and Nrf2/HO-1 pathways, thereby regulating inflammatory responses, oxidative stress, and apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling cascades.

Neuroprotective Applications

This compound has shown significant promise in the context of neurodegenerative diseases and ischemic stroke. Its neuroprotective effects are primarily mediated through its anti-inflammatory, antioxidant, and anti-apoptotic activities.

Parkinson's Disease

In animal models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration.[1] Studies using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated mice, a common model for Parkinson's, have demonstrated that administration of this compound can mitigate the loss of these crucial neurons.[2][3] This neuroprotection is associated with the attenuation of oxidative stress and the suppression of neuroinflammation.[2][3]

Alzheimer's Disease

The potential of this compound in Alzheimer's disease is linked to its ability to reduce the accumulation of amyloid-beta (Aβ) peptides, a hallmark of the disease.[4][5][6] In vitro studies have shown that this compound can inhibit the production and secretion of Aβ.[7] Furthermore, in mouse models of Alzheimer's, this compound treatment has been observed to improve cognitive function.[4]

Ischemic Stroke

This compound has demonstrated neuroprotective effects in animal models of ischemic stroke by reducing infarct size and improving neurological function.[8][9] Its mechanism of action in this context involves the promotion of neurogenesis and angiogenesis, contributing to the repair of damaged brain tissue.[9]

Anti-inflammatory Properties

A cornerstone of this compound's therapeutic potential lies in its potent anti-inflammatory effects. It exerts these effects by modulating key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

This compound has been shown to significantly suppress the production of pro-inflammatory mediators in various cell types.[10][11] For instance, in lipopolysaccharide (LPS)-stimulated BV2 microglia, a widely used model for neuroinflammation, this compound inhibits the release of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β.[10][12][13] This inhibition is achieved by blocking the activation of the NF-κB pathway, a central regulator of inflammation.[10][11] this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[10][11]

Furthermore, this compound modulates the MAPK signaling pathway, which is also critically involved in inflammatory responses.[11] It has been observed to attenuate the phosphorylation of key MAPK proteins like p38 and ERK.[11]

Anti-Cancer Activity

Emerging evidence suggests that this compound possesses anti-cancer properties, primarily through the induction of apoptosis in cancer cells.[14] In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.[14] The pro-apoptotic effects of this compound are mediated through the mitochondrial apoptosis pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[14][15][16]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to interact with and modulate several key intracellular signaling pathways.

NF-κB Signaling Pathway

dot

NF_kappa_B_Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4 TLR4 LPS/TNF-α->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) NF-κB_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_n Translocation Pro-inflammatory Genes TNF-α, IL-1β, iNOS NF-κB_n->Pro-inflammatory Genes Transcription This compound This compound This compound->TLR4 This compound->IKK

Caption: this compound inhibits the NF-κB pathway by targeting upstream components.

MAPK Signaling Pathway

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MAPK_Pathway This compound's Modulation of the MAPK Signaling Pathway cluster_stimulus Stress/Inflammatory Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Inflammation Inflammation p38->Inflammation ERK1_2->Inflammation This compound This compound This compound->p38 This compound->ERK1_2

Caption: this compound inhibits the phosphorylation of p38 and ERK1/2 in the MAPK pathway.

Nrf2/HO-1 Signaling Pathway

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Nrf2_HO1_Pathway This compound's Activation of the Nrf2/HO-1 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding HO1 HO-1 ARE->HO1 Transcription Antioxidant Defense Antioxidant Defense HO1->Antioxidant Defense This compound This compound This compound->Keap1_Nrf2 Oxidative Stress Oxidative Stress Oxidative Stress->Keap1_Nrf2

Caption: this compound promotes the dissociation of Nrf2 from Keap1, leading to antioxidant gene expression.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on this compound, providing a comparative overview of its efficacy in different experimental models.

Table 1: Neuroprotective Effects of this compound

Model Parameter Measured This compound Treatment Observed Effect
MPTP-induced Parkinson's Disease (mice)Tyrosine Hydroxylase (TH) positive neuronsNot specifiedMitigated the loss of dopaminergic neurons
MPTP-induced Parkinson's Disease (mice)Exploratory behaviorNot specifiedIncreased exploratory behavior
Alzheimer's Disease Model (mice)Soluble Aβ40 and Aβ42 levelsNot specifiedReduced levels in the cerebral cortex
Alzheimer's Disease Model (mice)Learning and memory (Morris water maze)Not specifiedAlleviated impairments

Table 2: Anti-inflammatory Effects of this compound

Cell Line/Model Parameter Measured This compound Concentration Observed Effect
LPS-stimulated BV2 microgliaNitric Oxide (NO) production250-500 μMSignificant suppression
LPS-stimulated BV2 microgliaTNF-α, IL-1β expression250-500 μMDownregulation of mRNA expression
TNF-α-stimulated HT-29 cellsIL-8 secretionNot specifiedDecreased secretion
TNBS-induced colitis (mice)Weight loss, colonic damageIntrarectal administrationDramatically reduced

Table 3: Anti-Cancer Effects of this compound

Cell Line Parameter Measured This compound Concentration Observed Effect
Breast cancer cellsApoptosisNot specifiedInduced apoptosis
Breast cancer cellsCell proliferationNot specifiedInhibited proliferation
H9c2 cardiac myocytes (H2O2-induced)Apoptosis0.1, 1, 10 μg/mlReduced percentage of apoptotic cells in a dose-dependent manner

Experimental Protocols

This section provides an overview of key experimental methodologies used in the cited studies to investigate the effects of this compound.

In Vitro Anti-inflammatory Assay in BV2 Microglia
  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[17]

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 250-500 μM) for a specified time (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 μg/mL) to induce an inflammatory response.[12]

  • Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.[12]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[18]

  • Western Blot Analysis: Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression and phosphorylation status of key signaling proteins (e.g., p-p65, p-p38, p-ERK) are analyzed using specific primary and HRP-conjugated secondary antibodies.[17]

In Vivo Model of Parkinson's Disease (MPTP-induced)
  • Animal Model: Male C57BL/6 mice are typically used.[2][3]

  • MPTP Administration: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinson's-like pathology.[2][3]

  • This compound Treatment: this compound is administered to the mice, often via intraperitoneal injection, before or after MPTP administration.[2][3]

  • Behavioral Testing: Motor function and exploratory behavior are assessed using tests such as the open field test or rotarod test.[2]

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra and striatum.[2]

  • Western Blot Analysis: Protein levels of TH and other relevant markers are quantified in brain tissue lysates.[2]

In Vivo Model of Ischemic Stroke (MCAO)
  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.[19][20]

  • Middle Cerebral Artery Occlusion (MCAO): Focal cerebral ischemia is induced by occluding the middle cerebral artery, typically using an intraluminal filament.[19][20] The occlusion can be transient (followed by reperfusion) or permanent.[19][20]

  • This compound Treatment: this compound is administered intravenously or intraperitoneally at various time points relative to the ischemic insult.

  • Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Immunohistochemistry: Brain sections are stained for markers of neurogenesis (e.g., BrdU, DCX) and angiogenesis (e.g., CD31) to assess tissue repair.

Conclusion and Future Directions

The collective evidence from preclinical studies strongly supports the therapeutic potential of this compound across a range of diseases, primarily driven by its neuroprotective, anti-inflammatory, and anti-cancer properties. Its ability to modulate multiple key signaling pathways highlights its pleiotropic effects and suggests its utility in complex multifactorial diseases.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish optimal dosing regimens.

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its bioactivity and to guide the synthesis of more potent and selective analogs.

  • Clinical Trials: Rigorous, well-controlled clinical trials are essential to validate the preclinical findings and to assess the safety and efficacy of this compound in human populations.

References

Catalposide: A Promising Neuroprotective Agent for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Catalposide, an iridoid glycoside predominantly found in the root of Rehmannia glutinosa, has emerged as a compound of significant interest in the field of neurodegenerative disease research. Preclinical studies have demonstrated its potential therapeutic effects in models of Alzheimer's disease, Parkinson's disease, and other neurological disorders. This guide provides a comprehensive overview of the mechanisms of action of this compound, detailed experimental protocols for its study, and quantitative data from key research findings, intended to serve as a valuable resource for the scientific community.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation, oxidative stress, and apoptosis, while promoting the expression of neurotrophic factors. These actions are orchestrated through the modulation of several key signaling pathways.

Anti-Neuroinflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases. This compound has been shown to suppress this inflammatory cascade. In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have demonstrated that this compound significantly reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3][4][5] This anti-inflammatory activity is largely attributed to the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.[6]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal damage. This compound has been shown to bolster the cellular antioxidant response by activating the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[6][7] This leads to the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and a reduction in the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6][7][8][9]

Inhibition of Apoptosis

Neuronal apoptosis, or programmed cell death, is a final common pathway in neurodegeneration. This compound has demonstrated potent anti-apoptotic effects by modulating the expression of Bcl-2 family proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and preventing the activation of caspases, such as caspase-3 and caspase-9.[6][10] This helps to preserve mitochondrial integrity and prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[10]

Promotion of Neurotrophic Factors

This compound has also been found to enhance the expression of crucial neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF).[11][12] BDNF plays a vital role in neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF by catalpol (B1668604) is thought to be mediated, at least in part, through the activation of the PI3K/Akt/mTOR and TrkB signaling pathways.[13]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the neuroprotective effects of this compound.

Table 1: Effects of this compound on Neuroinflammation Markers

Model SystemTreatmentMarkerResultReference
LPS-stimulated BV2 microgliaCatalpol (5, 25 µM)NO ProductionSignificant decrease[1][2][3]
LPS-stimulated BV2 microgliaCatalpol (5, 25 µM)TNF-α LevelsSignificant decrease[2][3][4]
LPS-stimulated BV2 microgliaCatalpol (5, 25 µM)IL-6 LevelsSignificant decrease[2][4]
MPTP-induced mouse modelCatalpol (15 mg/kg)Iba1 Expression (Western Blot)Significant decrease vs. MPTP[14][15]
MPTP-induced mouse modelCatalpol (15 mg/kg)TNF-α Expression (Western Blot)Significant decrease vs. MPTP[14][15]
MPTP-induced mouse modelCatalpol (15 mg/kg)IL-1β Expression (Western Blot)Significant decrease vs. MPTP[15]

Table 2: Effects of this compound on Oxidative Stress Markers

Model SystemTreatmentMarkerResultReference
H₂O₂-stimulated primary cortical neuronsCatalpol (25, 50 µM)ROS LevelsSignificant decrease[6]
H₂O₂-stimulated primary cortical neuronsCatalpol (25, 50 µM)MDA LevelsSignificant decrease[6]
H₂O₂-stimulated primary cortical neuronsCatalpol (25, 50 µM)SOD ActivitySignificant increase[6]
H₂O₂-stimulated primary cortical neuronsCatalpol (25, 50 µM)GSH LevelsSignificant increase[6]
D-galactose-induced senescent miceCatalpol (5, 10 mg/kg)Brain SOD ActivitySignificant increase[8]
D-galactose-induced senescent miceCatalpol (5, 10 mg/kg)Brain MDA LevelsSignificant decrease[8]
MPP+-treated mesencephalic neuronsCatalpolSOD and GSH-Px activityIncreased activity[9]

Table 3: Effects of this compound on Apoptosis Markers

Model SystemTreatmentMarkerResultReference
H₂O₂-stimulated primary cortical neuronsCatalpol (12.5, 25, 50 µM)Bcl-2/Bax RatioSignificant increase[6]
H₂O₂-stimulated primary cortical neuronsCatalpol (12.5, 25, 50 µM)Cleaved Caspase-3Significant decrease[6]
Aβ(1-42)-treated primary cortical neuronsCatalpol (0.5 mM)Bax LevelReversal of Aβ-induced increase[10]
Aβ(1-42)-treated primary cortical neuronsCatalpol (0.5 mM)Caspase-3 and -9 ActivityRegulation of activity and cleavage[10]

Table 4: Effects of this compound on Neurotrophic Factors and Neuronal Markers

Model SystemTreatmentMarkerResultReference
Aged ratsCatalpolHippocampal BDNFSignificant increase[16]
Scopolamine-treated miceCatalpolHippocampal BDNFSignificant increase[12]
MPTP-induced mouse modelCatalpol (15 mg/kg)Tyrosine Hydroxylase (TH) ExpressionSignificant increase vs. MPTP[14][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a general workflow for its investigation in a preclinical model of Parkinson's disease.

cluster_0 Neuroinflammation Signaling cluster_1 Oxidative Stress Response cluster_2 Apoptosis Regulation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa NFkB NF-κB (p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Catalposide_NI This compound Catalposide_NI->IKK Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) ARE->Antioxidant_Enzymes Catalposide_OS This compound Catalposide_OS->Keap1 Apoptotic_Stimuli Apoptotic Stimuli Bax Bax Apoptotic_Stimuli->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Catalposide_AP This compound Catalposide_AP->Bcl2

Caption: Key neuroprotective signaling pathways modulated by this compound.

start Start animal_model MPTP-induced Parkinson's Disease Mouse Model start->animal_model treatment_groups Treatment Groups: - Vehicle - MPTP - MPTP + this compound animal_model->treatment_groups behavioral_tests Behavioral Assessment (e.g., Open Field Test) treatment_groups->behavioral_tests tissue_collection Tissue Collection (Substantia Nigra, Striatum) behavioral_tests->tissue_collection biochemical_analysis Biochemical Analysis tissue_collection->biochemical_analysis ihc Immunohistochemistry (TH Staining) biochemical_analysis->ihc western_blot Western Blot (TH, Bax/Bcl-2, Inflammatory Markers) biochemical_analysis->western_blot data_analysis Data Analysis and Interpretation ihc->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for investigating this compound in a PD mouse model.

Detailed Experimental Protocols

In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Treatment Groups:

    • Control Group: Receives vehicle (e.g., saline) injections.

    • MPTP Group: Receives MPTP-HCl (e.g., 30 mg/kg, intraperitoneally) daily for 5 consecutive days.

    • This compound Group: Receives this compound (e.g., 15 mg/kg, intraperitoneally) daily, starting 3 days prior to MPTP administration and continuing throughout the MPTP treatment period.[14][17]

  • Behavioral Assessment: Behavioral tests, such as the open field test to assess locomotor activity, are performed at the end of the treatment period.

  • Tissue Collection: Following behavioral assessments, mice are euthanized, and brain tissues (specifically the substantia nigra and striatum) are collected for further analysis.

In Vitro Model: LPS-Induced Neuroinflammation in BV2 Microglia
  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 25 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 0.5 µg/mL) for a specified duration (e.g., 24 hours).[1][2][3][4]

  • Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.

  • ELISA for Cytokines: The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis: Cell lysates are collected to analyze the protein expression of key inflammatory signaling molecules, such as phosphorylated and total forms of p65 NF-κB and IκBα.

Immunohistochemistry for Tyrosine Hydroxylase (TH)
  • Tissue Preparation: Brains are fixed by transcardial perfusion with 4% paraformaldehyde (PFA), followed by post-fixation and cryoprotection in sucrose (B13894) solutions. Coronal sections (e.g., 30 µm) of the substantia nigra and striatum are prepared using a cryostat.[18][19][20][21]

  • Antigen Retrieval: Sections are subjected to antigen retrieval, if necessary, using a citrate (B86180) buffer.

  • Blocking: Non-specific binding is blocked by incubating the sections in a solution containing normal serum (e.g., goat or donkey serum) and Triton X-100.[19][20][21]

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH) overnight at 4°C.[18][19][20][21]

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

  • Visualization: The signal is visualized using a diaminobenzidine (DAB) substrate, resulting in a brown precipitate in TH-positive neurons.

  • Quantification: The number of TH-positive neurons is quantified using stereological methods.

Western Blot Analysis for Bcl-2/Bax Ratio
  • Protein Extraction: Total protein is extracted from brain tissue or cultured cells using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[22][23][24][25][26]

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[22][23][24][25][26]

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[25]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).[22][23][24][25][26]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the Bcl-2/Bax ratio is calculated after normalizing to the loading control.[22][23][24][26]

TUNEL Assay for Apoptosis
  • Sample Preparation: Brain sections or cultured cells are fixed with 4% PFA and permeabilized with a solution containing Triton X-100.[27][28][29][30][31]

  • TUNEL Reaction: Samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, which labels the 3'-hydroxyl ends of fragmented DNA.[27][28][29][30][31]

  • Counterstaining: Nuclei are counterstained with a fluorescent dye such as DAPI.

  • Imaging and Quantification: The samples are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells (DAPI-positive).[27][30]

Morris Water Maze for Cognitive Assessment
  • Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (made non-toxic with white paint or milk powder) is used. A hidden platform is submerged 1 cm below the water surface. Visual cues are placed around the pool.[32][33][34][35][36]

  • Acquisition Phase: Mice are trained to find the hidden platform over several days (e.g., 5 consecutive days) with multiple trials per day. The starting position is varied for each trial. The time taken to find the platform (escape latency) and the path length are recorded.[32][33][35][36]

  • Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.[32][33][35][36]

Conclusion

This compound represents a promising natural compound with significant neuroprotective properties relevant to the treatment of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, coupled with its ability to enhance neurotrophic support, makes it a compelling candidate for further investigation. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound in the context of neurodegeneration. Further studies, particularly those focusing on its bioavailability, long-term efficacy, and safety in more complex disease models, are warranted to pave the way for its potential clinical application.

References

An In-depth Technical Guide on the Anti-Tumor Effects of Catalposide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalposide, a naturally occurring iridoid glycoside, has emerged as a promising candidate in oncology research due to its demonstrated anti-tumor properties across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its effects on cell viability, apoptosis, and the modulation of key signaling pathways. This document synthesizes quantitative data from multiple studies, presents detailed experimental methodologies for reproducing and expanding upon these findings, and visualizes the complex signaling networks involved. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction

This compound, also known as catalpol (B1668604), is an iridoid glycoside predominantly extracted from the roots of Rehmannia glutinosa and other plants of the Catalpa genus. Traditionally used in herbal medicine for its anti-inflammatory and neuroprotective properties, recent scientific investigations have unveiled its potent anti-cancer activities.[1][2] Studies have shown that this compound can inhibit the proliferation of cancer cells, induce programmed cell death (apoptosis), and impede metastasis in various cancer types, including breast, lung, liver, colorectal, and gastric cancers.[3][4][5][6]

The anti-tumor effects of this compound are attributed to its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer. These include, but are not limited to, the PI3K/Akt/mTOR, Nrf2/ARE, and mitochondrial apoptosis pathways.[3][7][8] By targeting these critical pathways, this compound can disrupt the cellular machinery that cancer cells rely on for their growth, survival, and dissemination. This guide will delve into the specifics of these mechanisms, supported by available quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the anti-tumor effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µg/mL)Incubation Time (h)Citation
Lung CancerA549Not explicitly stated, but proliferation was significantly inhibited at 12, 24, and 48 µg/mL.Not Specified[9]
Breast CancerMCF-7Not explicitly stated, but proliferation and viability were inhibited.Not Specified[4]
Pancreatic CancerPANC-1Weak inhibitory effect at 1 mg/mL.72[6]
Pancreatic CancerBxPC-3Weak inhibitory effect at 1 mg/mL.72[6]
Esophageal CancerEca109Cell survival rate of 35% at 2 mM (approx. 724 µg/mL).48[6]
Esophageal CancerEC9706Cell survival rate of 31% at 2 mM (approx. 724 µg/mL).48[6]

Note: Specific IC50 values for this compound are not consistently reported across the literature. The data presented reflects the available information.

Table 2: Effects of this compound on Apoptosis and Protein Expression

Cancer TypeCell LineTreatment ConcentrationEffect on ApoptosisKey Protein Expression ChangesCitation
Lung CancerA54912, 24, 48 µg/mLIncreased apoptosis↓ Nrf2, ↓ HO-1, ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9[9]
Breast CancerMCF-7Not SpecifiedInduced apoptosis↑ Cytoplasmic Cytochrome c, ↑ Caspase-3 activity[4]
Colorectal CancerHCT116Not SpecifiedInduced apoptosis↓ PI3K, ↓ p-Akt, ↑ Caspase-3, ↑ Caspase-9[1]

Note: The quantitative changes in protein expression (e.g., fold change) are often not specified and are reported as increases or decreases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-tumor effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

    • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating cells) and wash twice with cold PBS.

    • Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Materials:

    • Cancer cell lines

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Caspase-3)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound, then lyse the cells in RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

    • Separate the protein lysates (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by targeting multiple signaling pathways. The following diagrams illustrate the key pathways affected by this compound in different cancer types.

Inhibition of the PI3K/Akt Signaling Pathway in Breast and Colorectal Cancer

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is frequently hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[1]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt Cell_Survival Cell Survival/ Proliferation pAkt->Cell_Survival promotes Apoptosis Apoptosis pAkt->Apoptosis inhibits

Caption: this compound inhibits the PI3K/Akt pathway, reducing cell survival and promoting apoptosis.

Induction of the Mitochondrial Apoptosis Pathway in Breast and Lung Cancer

This compound can trigger the intrinsic pathway of apoptosis by inducing mitochondrial dysfunction. This leads to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.[2][4]

Mitochondrial_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces dysfunction Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound triggers mitochondrial-mediated apoptosis through caspase activation.

Modulation of the Nrf2/ARE Signaling Pathway in Lung and Liver Cancer

The Nrf2/ARE pathway is a key regulator of the cellular antioxidant response. In some cancers, its constitutive activation promotes cell survival and chemoresistance. This compound has been shown to inhibit this pathway in lung cancer cells, leading to increased oxidative stress and apoptosis.[8][9]

Nrf2_ARE_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Apoptosis Apoptosis Nrf2->Apoptosis inhibits Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Cell_Survival Cell Survival/ Chemoresistance Antioxidant_Genes->Cell_Survival promotes

Caption: this compound inhibits the Nrf2/ARE pathway, sensitizing cancer cells to apoptosis.

Conclusion and Future Directions

This compound demonstrates significant anti-tumor potential through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The evidence presented in this guide highlights its promise as a lead compound for the development of novel cancer therapies. However, further research is required to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

Future studies should focus on:

  • Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a wider range of cancer cell lines to identify the most sensitive cancer types.

  • Quantitative Mechanistic Studies: Performing detailed quantitative analysis of apoptosis induction and protein expression changes to provide a more precise understanding of its molecular effects.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the anti-tumor efficacy, safety, and pharmacokinetic profile of this compound in animal models of cancer.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

By addressing these research questions, the full therapeutic potential of this compound as an anti-cancer agent can be realized, paving the way for its potential translation into clinical practice.

References

The Pharmacological Profile of Catalposide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the pharmacological properties of catalposide, an iridoid glycoside with demonstrated therapeutic potential. This guide details its mechanisms of action, pharmacokinetic profile, and summarizes key experimental findings and methodologies.

Introduction

This compound is a naturally occurring iridoid glycoside found in various plant species, most notably in the roots of Rehmannia glutinosa and plants of the Catalpa genus. It has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and anti-cancer properties. This document aims to provide a comprehensive technical resource on the pharmacological profile of this compound to aid in future research and drug development endeavors.

Pharmacodynamics: Mechanism of Action

This compound exerts its biological effects through the modulation of several key signaling pathways implicated in inflammation, cell survival, and proliferation.

Anti-inflammatory Effects

This compound has been shown to significantly attenuate inflammatory responses both in vitro and in vivo. Its primary anti-inflammatory mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways.

  • NF-κB Signaling Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. It has been observed to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB[1]. This leads to a downstream reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6[1].

  • MAPK Signaling Pathway: this compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, it has been shown to attenuate the phosphorylation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK), two key kinases involved in the inflammatory response[1].

This compound Anti-inflammatory Signaling Pathways cluster_0 This compound's Anti-inflammatory Mechanism This compound This compound IKK IKK This compound->IKK Inhibits p38_ERK p38/ERK This compound->p38_ERK Inhibits Phosphorylation IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nucleus NF-κB (in nucleus) NFkappaB->NFkappaB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkappaB_nucleus->Pro_inflammatory_genes Activates MAP2K MAP2K MAP2K->p38_ERK Phosphorylates Inflammatory_response Inflammatory Response p38_ERK->Inflammatory_response Promotes

This compound's Anti-inflammatory Mechanisms
Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in various models of neuronal injury and neurodegenerative disease. Its mechanisms of action in the central nervous system are multifaceted and involve the modulation of the PI3K/Akt and STAT3 signaling pathways.

  • PI3K/Akt Signaling Pathway: this compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of Akt by this compound leads to the downstream regulation of pro- and anti-apoptotic proteins, ultimately protecting neurons from cell death.

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key pathway modulated by this compound. Evidence suggests that this compound can promote the phosphorylation and activation of STAT3, which is involved in neuronal differentiation, survival, and synaptic plasticity.

This compound Neuroprotective Signaling Pathways cluster_1 This compound's Neuroprotective Mechanism This compound This compound PI3K PI3K This compound->PI3K Activates JAK2 JAK2 This compound->JAK2 Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Neuronal Survival Akt->Cell_Survival Promotes STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_nucleus p-STAT3 (in nucleus) STAT3->STAT3_nucleus Translocates Neurogenesis Neurogenesis & Synaptic Plasticity STAT3_nucleus->Neurogenesis Promotes

This compound's Neuroprotective Mechanisms

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound. It is important to note that specific IC50 and EC50 values for direct enzyme or receptor interactions are not widely reported in the literature.

Parameter Cell Line Assay Value Reference
Cytotoxicity (IC50) A2780 (Ovarian Cancer)MTT> 10 µM[1]
A549 (Lung Cancer)MTT> 10 µM[1]
BGC-823 (Gastric Cancer)MTT> 10 µM[1]
Bel-7402 (Liver Cancer)MTT> 10 µM[1]
HT-29 (Colon Cancer)MTT> 10 µM[1]
Transporter Inhibition (IC50) OAT3In vitro transport83 µM[2]
OATP1B1In vitro transport200 µM[2]
OATP1B3In vitro transport235 µM[2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in rats. Human pharmacokinetic data is limited.

Parameter Species Dose & Route Value Reference
Tmax Rat30 mg/kg (oral)0.75 h[3]
t1/2 Rat30 mg/kg (oral)1.52 h[3]
t1/2 Rat10 mg/kg (IV)19.3 ± 9.5 min[2]
Systemic Clearance Rat10 mg/kg (IV)96.7 ± 44.1 mL/min/kg[2]
Urinary Excretion Rat10 mg/kg (IV)9.9 ± 4.1% of dose[2]

Metabolism: In humans, this compound is metabolized via sulfation, glucuronidation, and hydrolysis by carboxylesterases. The main metabolites are this compound sulfate, this compound glucuronide, and 4-hydroxybenzoic acid[2]. The metabolism is not primarily mediated by cytochrome P450 enzymes[2].

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the pharmacological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or protective effects of this compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize formazan (e.g., with DMSO) incubate->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end Western Blot Workflow start Start cell_treatment Cell Treatment with This compound +/- Stimulant start->cell_treatment lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-phospho-protein) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End detection->end

References

Methodological & Application

Application Notes & Protocols: High-Efficiency Extraction of Catalposide from Catalpa bignonioides Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction:

Catalpa bignonioides, commonly known as the Southern Catalpa or Indian Bean Tree, is a rich source of various bioactive compounds, prominent among them being the iridoid glycoside, catalposide.[1][2] Iridoid glycosides are a class of secondary metabolites recognized for a wide range of biological activities.[3][4] this compound, in particular, has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) through the suppression of inducible nitric oxide synthase (iNOS) gene expression and NF-κB activation.[5] These attributes make this compound a compound of high interest for pharmacological research and drug development.

These application notes provide a comprehensive overview and detailed protocols for the efficient extraction, purification, and analysis of this compound from the leaves of Catalpa bignonioides.

Experimental Protocols

Protocol 1: Aqueous Decoction for Crude Extraction

This protocol is based on traditional methods and is suitable for obtaining a crude extract for preliminary screening.

  • Plant Material Preparation:

    • Collect fresh leaves of Catalpa bignonioides. For consistency, it is advisable to collect leaves from a single source at a specific time of day and year.[6]

    • Thoroughly wash the leaves with distilled water to remove debris.[6]

    • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.[6]

    • Grind the dried leaves into a fine powder using a mechanical grinder. Pass the powder through a sieve to ensure uniform particle size, which enhances extraction efficiency.[6]

    • Store the powdered plant material in an airtight container in a cool, dark place.[6]

  • Extraction Procedure:

    • Weigh 10 g of the pulverized leaf material and place it in a flask with 200 mL of distilled water.[7]

    • Heat the mixture to boiling and maintain a gentle boil for 30 minutes (decoction).[7]

    • After 30 minutes, remove from heat and allow the mixture to cool slightly.

    • Filter the hot mixture through Whatman No. 1 filter paper.[6]

    • Wash the remaining residue with a small volume of hot water to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate them to dryness under reduced pressure using a rotary evaporator.[4][7] Alternatively, the filtrate can be lyophilized (freeze-dried) to obtain a dry powder.[6]

Protocol 2: Methanolic Extraction for Higher Purity

This method utilizes an organic solvent and is often employed to achieve a higher concentration of target compounds like iridoid glycosides.

  • Plant Material Preparation:

    • Follow the same steps for collection, washing, drying, and grinding as described in Protocol 1.

  • Extraction Procedure:

    • Weigh a specific amount of the dried leaf powder (e.g., 30 g).[4]

    • Macerate the powder with 80% aqueous methanol (B129727) (e.g., 600 mL) for 24 hours at room temperature with occasional stirring.[4]

    • Alternatively, for a faster extraction, use an ultrasonic water bath. Extract the powder (e.g., 1 g) twice with 25 mL of 30% methanol at 25°C for 20 minutes each time.[8]

    • After extraction, filter the mixture. If using the ultrasonic method, centrifuge the extract at 12,000 rpm for 5 minutes and collect the supernatant.[8]

    • Combine the supernatants from all extractions.

    • Evaporate the solvent to dryness in a rotary evaporator at a controlled temperature (e.g., 50°C) under reduced pressure.[8]

Purification Protocol

A multi-step purification process is recommended to isolate this compound from the crude extract.

  • Step 1: Liquid-Liquid Partitioning

    • Suspend the dried crude extract (from either Protocol 1 or 2) in distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform successive partitioning with solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and chlorophyll, followed by a medium-polarity solvent like ethyl acetate (B1210297).[6]

    • This compound and other iridoid glycosides are expected to be enriched in the more polar fractions, such as the ethyl acetate and butanol fractions.[6][7]

    • Collect the desired fraction (e.g., butanol fraction) and concentrate it under reduced pressure.

  • Step 2: Column Chromatography

    • Further purification can be achieved using column chromatography.[9]

    • Stationary Phase: Silica gel is commonly used for normal-phase chromatography.

    • Mobile Phase: A gradient elution system of chloroform (B151607) and methanol is often effective. The polarity is gradually increased by increasing the percentage of methanol to elute compounds of varying polarities.

    • Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound. For very high purity, a final purification step using semi-preparative HPLC may be necessary.[10]

Analysis and Quantification Protocol: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a standard method for the quantification of this compound.[3][8]

  • Chromatographic Conditions:

    • HPLC System: An Agilent 1100 series or similar, equipped with a quaternary pump and DAD detector.

    • Column: Phenomenex Kinetex C18 (4.6 mm × 100 mm, 2.6 µm) or similar reversed-phase column.[8]

    • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water (containing 0.1% formic acid) is typically used.[8] A common starting point is 5% acetonitrile and 95% water with 0.1% formic acid.[8]

    • Flow Rate: 0.4 - 1.0 mL/min.[4][8]

    • Column Temperature: 25-30°C.[4][8]

    • Detection Wavelength: this compound and related iridoids can be monitored at approximately 210 nm.[8]

    • Injection Volume: 10-20 µL.[4][8]

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of a pure this compound standard.

    • Analyze the extracted samples under the same conditions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.[4]

Data Presentation

The following table summarizes key quantitative parameters from the described protocols.

ParameterProtocol 1: Aqueous DecoctionProtocol 2: Methanolic ExtractionPurificationAnalysisReference
Extraction Solvent Distilled Water30-80% Aqueous Methanoln-Hexane, Ethyl Acetate, ButanolAcetonitrile, Water with 0.1% Formic Acid[4][6][7][8]
Solid-to-Liquid Ratio 1:20 (w/v)1:20 - 1:25 (w/v)--[4][7][8]
Extraction Temperature 100°C25°C (Ultrasonic) or Room Temp. (Maceration)Room Temperature25-30°C[4][7][8]
Extraction Time 30 minutes2 x 20 minutes (Ultrasonic) or 24 hours (Maceration)--[4][7][8]
Crude Yield ~14.1% (w/w)Not specified--[7]
HPLC Column ---C18 Reversed-Phase[4][8]
Detection Wavelength ---~210 nm[8]

Visualizations

Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Crude Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis p1 Collect Catalpa bignonioides Leaves p2 Wash and Air Dry p1->p2 p3 Grind to Fine Powder p2->p3 e1 Solvent Addition (e.g., Water or 80% Methanol) p3->e1 e2 Extraction (Decoction / Maceration) e1->e2 e3 Filtration / Centrifugation e2->e3 e4 Solvent Evaporation e3->e4 e5 Crude Leaf Extract e4->e5 u1 Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) e5->u1 u2 Column Chromatography (Silica Gel) u1->u2 u3 Collect & Pool Fractions u2->u3 u4 Purified this compound u3->u4 a1 HPLC-UV Analysis u4->a1 a2 Quantification a1->a2

Caption: Workflow from leaf preparation to purified this compound.

This compound Anti-Inflammatory Signaling Pathway

Signaling_Pathway LPS LPS (Lipopolysaccharide) NFkB NF-κB Activation LPS->NFkB stimulates This compound This compound This compound->NFkB inhibits iNOS_gene iNOS Gene Expression NFkB->iNOS_gene promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO catalyzes Inflammation Inflammation NO->Inflammation leads to

Caption: this compound inhibits LPS-induced inflammatory pathway.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of ultrasound-assisted extraction (UAE) in the recovery of iridoid glycosides from plant materials. This environmentally friendly and efficient technique offers significant advantages over traditional extraction methods, making it a valuable tool in natural product research and drug development.[1][2][3]

Introduction to Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent.[4][5] The formation, growth, and violent collapse of these cavitation bubbles generate localized high pressures and temperatures, leading to a series of mechanical effects that enhance the extraction process.[3][6] These effects include the disruption of plant cell walls, increased solvent penetration into the plant matrix, and enhanced mass transfer of the target compounds into the solvent.[4][6][7]

Key Advantages of UAE:

  • Increased Efficiency: UAE can significantly reduce extraction time and increase the yield of iridoid glycosides compared to conventional methods like maceration or heat reflux extraction.[2][8]

  • Reduced Solvent Consumption: The enhanced efficiency often allows for the use of smaller volumes of solvents, making the process more economical and environmentally friendly.[7][9]

  • Lower Operating Temperatures: UAE can be performed at lower temperatures, which is crucial for the preservation of heat-sensitive compounds like some iridoid glycosides.[10]

  • Green Technology: Due to reduced energy and solvent consumption, UAE is considered a "green" extraction technique.[1][3]

Factors Influencing the Extraction of Iridoid Glycosides

The successful extraction of iridoid glycosides using UAE is dependent on the optimization of several key parameters.[3][10] These factors can significantly impact the extraction yield and the purity of the final product.

  • Ultrasonic Power and Frequency: Higher ultrasonic power generally leads to a more intense cavitation effect and thus higher extraction yields.[10] However, excessive power can lead to the degradation of the target compounds. Frequencies in the range of 20-100 kHz are commonly used for extraction.[7]

  • Solvent Selection: The choice of solvent is critical and depends on the polarity of the target iridoid glycosides. Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are commonly used for extracting these compounds.[11][12]

  • Temperature: While UAE can be performed at room temperature, moderate heating can sometimes improve extraction efficiency by increasing solvent viscosity and solubility of the analytes. However, high temperatures should be avoided to prevent degradation.[10]

  • Extraction Time: One of the primary advantages of UAE is the reduced extraction time. The optimal time is often determined experimentally, as prolonged sonication may not significantly increase the yield and could lead to compound degradation.[12]

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient of the target compounds between the plant material and the solvent, influencing the mass transfer rate.

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction of Iridoid Glycosides

This protocol provides a general framework for the UAE of iridoid glycosides from a plant matrix. Optimization of the specific parameters is recommended for each different plant material.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 50-80% ethanol or methanol in water)

  • Ultrasonic bath or probe system

  • Filtration apparatus (e.g., filter paper, vacuum filtration system)

  • Rotary evaporator

  • Analytical balance

  • Beakers and flasks

Procedure:

  • Sample Preparation: Weigh a specific amount of the dried, powdered plant material (e.g., 10 g).

  • Solvent Addition: Place the plant material in an extraction vessel (e.g., a flask) and add the chosen extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Ultrasonication:

    • Ultrasonic Bath: Place the extraction vessel in the ultrasonic bath. Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).

    • Ultrasonic Probe: Immerse the ultrasonic probe into the slurry of plant material and solvent. Set the desired power output and sonication time. Probe systems deliver more concentrated energy and are generally more efficient.[4]

  • Filtration: After sonication, separate the extract from the solid plant material by filtration.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract.

  • Drying and Storage: Dry the crude extract in a vacuum oven or freeze-dryer to a constant weight. Store the dried extract in a desiccator at a low temperature.

Specific Protocol: Extraction of Morroniside (B1252140) and Loganin (B1675030) from Corni Fructus

This protocol is based on an optimized study for the extraction of morroniside and loganin from Cornus officinalis (Corni Fructus) using an ultrasonic cell grinder.[8]

Optimized Parameters:

  • Solvent: Water

  • Solid-to-Liquid Ratio: 1:45 (g/mL)

  • Ultrasonic Power: 1600 W

  • Extraction Buffer Time: 2.3 seconds

  • Extraction Time: 40 minutes

Procedure:

  • Weigh the powdered Corni Fructus and place it in the extraction vessel.

  • Add water according to the 1:45 solid-to-liquid ratio.

  • Perform the extraction using an ultrasonic cell grinder set to 1600 W for 40 minutes with an extraction buffer time of 2.3 seconds.

  • Following extraction, filter the mixture and process the filtrate to obtain the iridoid glycoside-rich extract.

Data Presentation: Comparison of Extraction Methods

The following tables summarize the quantitative data from various studies, comparing the efficiency of ultrasound-assisted extraction with other methods for obtaining iridoid glycosides and other related compounds.

Table 1: Comparison of Extraction Yields for Morroniside and Loganin from Corni Fructus

Extraction MethodMorroniside Yield (%)Loganin Yield (%)Reference
Ultrasonic Cell Grinder Extraction (UCGE)2.176 ± 0.0060.839 ± 0.004[8]
Heat Reflux Extraction1.897 - 1.9780.658 - 0.672[8]

Table 2: Comparison of Extraction Methods for Flavonoids from Eucommia ulmoides Leaves

Extraction MethodFlavonoid Yield (%)Reference
Ultrasound/Microwave Assisted Extraction (UMAE)2.454 ± 0.230[13][14]
Direct Solvent ExtractionLower than UMAE[13][14]
Ultrasound Extraction (alone)Lower than UMAE[13][14]
Microwave Extraction (alone)Lower than UMAE[13][14]

Table 3: Comparison of Extraction Methods for Agnuside from Vitex negundo Leaves

Extraction MethodRelative Extraction EfficiencyReference
Microwave Assisted Extraction (MAE)Highest[15]
Ultrasound-Assisted Extraction (UAE)Second Highest[15]
Soxhlet ExtractionLower than MAE and UAE[15]
MacerationLower than MAE and UAE[15]
RefluxLower than MAE and UAE[15]

Visualizations

The following diagrams illustrate the workflow of ultrasound-assisted extraction.

UAE_Workflow A Plant Material (Dried and Powdered) B Mixing with Solvent A->B C Ultrasound-Assisted Extraction (Sonication) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Further Purification (Optional) F->G H Pure Iridoid Glycosides G->H

Caption: General workflow for ultrasound-assisted extraction of iridoid glycosides.

UAE_Mechanism cluster_0 Ultrasound Wave Propagation cluster_1 Cavitation Phenomenon cluster_2 Effects on Plant Material Ultrasound Ultrasound Solvent Solvent Ultrasound->Solvent Creates Cavitation Bubbles Cavitation Bubbles Solvent->Cavitation Bubbles Formation of Bubble Collapse Bubble Collapse Cavitation Bubbles->Bubble Collapse Leads to Cell Wall Disruption Cell Wall Disruption Bubble Collapse->Cell Wall Disruption Increased Solvent Penetration Increased Solvent Penetration Bubble Collapse->Increased Solvent Penetration Enhanced Mass Transfer Enhanced Mass Transfer Cell Wall Disruption->Enhanced Mass Transfer Release of Iridoid Glycosides Release of Iridoid Glycosides Enhanced Mass Transfer->Release of Iridoid Glycosides

Caption: Mechanism of ultrasound-assisted extraction.

References

Optimizing Reflux Extraction for High-Yield Catalposide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalposide, an iridoid glycoside, is a bioactive compound predominantly found in the plants of the Catalpa genus. It has garnered significant attention within the scientific and pharmaceutical communities due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. The therapeutic potential of this compound is linked to its modulation of key cellular signaling pathways. This document provides detailed application notes and protocols for the optimization of reflux extraction, a robust and widely used technique, to maximize the yield of this compound from plant materials.

I. Principles of Reflux Extraction Optimization

Reflux extraction is a method of choice for extracting thermolabile and thermostable compounds from solid matrices. The process involves heating the extraction solvent with the plant material, with the subsequent condensation of the solvent vapors back into the extraction vessel. This continuous process allows for efficient extraction at a constant temperature. The yield of this compound is significantly influenced by several key parameters:

  • Solvent Type and Concentration: The polarity of the solvent system is critical for the efficient solubilization of this compound. Ethanol-water mixtures are commonly employed, as they can be fine-tuned to match the polarity of the target compound.

  • Extraction Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compound, but excessive heat can lead to degradation. This compound is sensitive to acidic conditions at high temperatures.[1]

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the this compound. However, prolonged extraction times can lead to the degradation of the compound and the co-extraction of undesirable impurities.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient of the target compound between the plant material and the solvent, influencing the extraction efficiency.

II. Data Presentation: Optimizing Reflux Extraction Parameters for this compound Yield

The following table summarizes the key parameters and their typical ranges for the optimization of this compound reflux extraction, based on studies of iridoid glycosides and other related compounds. The yield of this compound is presented as a relative measure to illustrate the impact of each parameter.

ParameterRange InvestigatedOptimal Range (based on analogous compounds)Effect on Relative this compound YieldReference
Ethanol (B145695) Concentration (%) 30 - 9050 - 80Yield increases with ethanol concentration up to an optimal point, then decreases. A 50-80% ethanol concentration is often effective for iridoid glycosides.[2][3][4][5]
Extraction Temperature (°C) 50 - 9060 - 80Higher temperatures generally improve extraction efficiency, but temperatures above 80°C may lead to degradation.[1][4][6]
Extraction Time (hours) 0.5 - 31.5 - 2.5Yield increases with time, but prolonged extraction (e.g., > 3 hours) can lead to compound degradation and increased impurity levels.[1][4][5]
Solid-to-Liquid Ratio (g/mL) 1:10 - 1:301:15 - 1:25A higher solvent volume enhances extraction but may lead to dilution and increased solvent waste. An optimal ratio balances extraction efficiency and solvent consumption.[2][4]

III. Experimental Protocols

A. General Protocol for Reflux Extraction of this compound

This protocol outlines the fundamental steps for performing a reflux extraction to obtain a this compound-rich extract.

Materials and Apparatus:

  • Dried and powdered plant material (e.g., Catalpa bungei leaves or fruit)

  • Ethanol (95%)

  • Distilled water

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Allihn condenser

  • Retort stand and clamps

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Beakers and graduated cylinders

Procedure:

  • Sample Preparation: Weigh a specific amount of the dried, powdered plant material (e.g., 10 g).

  • Solvent Preparation: Prepare the desired volume of the ethanol-water solvent at the chosen concentration (e.g., 200 mL of 70% ethanol).

  • Extraction Setup: Place the powdered plant material and the solvent into the round-bottom flask. Add a magnetic stir bar.

  • Assembly: Securely clamp the round-bottom flask to the retort stand and place it in the heating mantle. Attach the Allihn condenser vertically to the neck of the flask and connect the condenser to a cold water supply.

  • Refluxing: Turn on the heating mantle and the magnetic stirrer. Heat the mixture to a gentle boil. The solvent will vaporize, rise into the condenser, and then drip back into the flask.

  • Extraction Duration: Continue the reflux for the desired amount of time (e.g., 2 hours).

  • Cooling and Filtration: After the extraction is complete, turn off the heating mantle and allow the flask to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the ethanol and water, yielding the crude this compound extract.

  • Analysis: The this compound content in the extract can be quantified using High-Performance Liquid Chromatography (HPLC).

B. Protocol for Optimization using Response Surface Methodology (RSM)

To systematically optimize the reflux extraction of this compound, a statistical approach such as Response Surface Methodology (RSM) with a Box-Behnken design (BBD) is recommended.

1. Experimental Design:

  • Independent Variables and Levels:

    • Ethanol Concentration (X1): 60%, 70%, 80%

    • Extraction Time (X2): 1.5 h, 2.0 h, 2.5 h

    • Solid-to-Liquid Ratio (X3): 1:15, 1:20, 1:25 g/mL

  • Response Variable: this compound Yield (Y) (mg/g of dried plant material)

2. Experimental Runs:

Perform a series of reflux extractions according to the experimental design generated by the statistical software (e.g., Design-Expert®). This will typically involve around 17 runs for a three-factor, three-level BBD.

3. Data Analysis:

  • Analyze the experimental data using the RSM software to fit a second-order polynomial equation that describes the relationship between the independent variables and the this compound yield.

  • Determine the statistical significance of the model and individual variables through Analysis of Variance (ANOVA).

  • Generate 3D response surface plots and contour plots to visualize the effects of the variables on the yield.

  • Identify the optimal conditions for maximizing this compound yield.

4. Model Validation:

  • Perform a reflux extraction using the predicted optimal conditions.

  • Compare the experimental this compound yield with the predicted value to validate the model.

IV. Mandatory Visualizations

A. Experimental Workflow for Optimizing this compound Reflux Extraction

experimental_workflow cluster_prep Preparation cluster_extraction Reflux Extraction cluster_optimization Optimization (RSM) cluster_analysis Analysis plant_material Plant Material (e.g., Catalpa leaves) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding reflux Reflux with Ethanol-Water Mixture grinding->reflux filtration Filtration reflux->filtration concentration Concentration (Rotary Evaporator) filtration->concentration hplc HPLC Analysis for this compound Quantification concentration->hplc doe Design of Experiments (BBD) analysis Data Analysis & Model Fitting doe->analysis validation Model Validation analysis->validation validation->reflux Optimal Conditions yield This compound Yield Determination hplc->yield yield->doe

Caption: Workflow for optimizing this compound reflux extraction.

B. Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

signaling_pathway cluster_stimuli Cellular Stress cluster_pathways Signaling Cascades cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response stress Inflammatory Stimuli / Oxidative Stress pi3k PI3K stress->pi3k nfkb NF-κB stress->nfkb akt Akt pi3k->akt apoptosis Apoptosis pi3k->apoptosis Inhibits cell_survival Cell Survival akt->cell_survival Promotes pro_inflammatory Pro-inflammatory Cytokines nfkb->pro_inflammatory nfkb->apoptosis Inhibits inflammation Inflammation pro_inflammatory->inflammation Induces This compound This compound This compound->pi3k Inhibits This compound->nfkb Inhibits

Caption: Key signaling pathways modulated by this compound.

References

Purification of Catalposide via Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalposide, an iridoid glycoside found predominantly in the plants of the Catalpa genus, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and hepatoprotective effects. The isolation and purification of this compound in high purity are paramount for accurate in vitro and in vivo studies, as well as for its potential development as a therapeutic agent. Column chromatography is a robust and widely employed technique for the purification of natural products like this compound from complex crude extracts.

This document provides detailed protocols for the purification of this compound using silica (B1680970) gel and macroporous resin column chromatography. Additionally, it introduces High-Speed Counter-Current Chromatography (HSCCC) as an advanced alternative method. The principle of separation in traditional column chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[1] By selecting appropriate stationary and mobile phases, this compound can be effectively separated from other phytochemicals present in the plant extract.

Data Presentation: Purification Parameters and Expected Outcomes

The following tables summarize the key parameters and expected outcomes for the purification of this compound using different column chromatography techniques. These values are based on protocols for structurally similar iridoid glycosides and established methods for natural product purification.

Table 1: Silica Gel Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase Gradient of Chloroform (B151607):Methanol
Crude Material n-butanol extract of Catalpa spp.
Loading Method Dry Loading
Initial Purity (Crude) Variable (dependent on extraction)
Final Purity (Post-Column) >95% (as determined by HPLC)
Expected Yield 15-25% (from n-butanol extract)

Table 2: Macroporous Resin Column Chromatography Parameters

ParameterValue/Description
Resin Type AB-8 or similar non-polar/weakly polar resin
Adsorption Solution Aqueous extract of Catalpa spp.
Eluting Solvent Stepwise gradient of Ethanol (B145695) in Water (e.g., 10%, 30%, 70%)
Flow Rate 1-2 Bed Volumes per hour (BV/h)
Final Purity (Post-Column) >90% (may require further purification)
Expected Recovery >80%

Experimental Protocols

Protocol 1: Purification of this compound using Silica Gel Column Chromatography

This protocol is adapted from established methods for the purification of similar iridoid glycosides, such as Dihydrocatalpol.[1]

1. Preparation of Crude Extract:

  • Extraction: Air-dried and powdered plant material (e.g., leaves or bark of Catalpa) is extracted with 70-95% ethanol or hot water.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, in a separatory funnel. The iridoid glycosides, including this compound, will predominantly be in the n-butanol fraction.[1]

  • Concentration: The n-butanol fraction is collected and concentrated to dryness under reduced pressure to yield the crude extract for column chromatography.

2. Column Preparation (Wet Packing Method):

  • A glass chromatography column is securely mounted in a vertical position. A small plug of cotton wool is placed at the bottom of the column to support the stationary phase.[1]

  • A slurry of silica gel (100-200 mesh) is prepared in the initial, least polar mobile phase (e.g., 100% Chloroform).

  • The slurry is poured into the column, and the column is gently tapped to ensure even packing and remove air bubbles.[1]

  • The excess solvent is drained until the solvent level is just above the top of the silica gel. The column should not be allowed to run dry.

3. Sample Loading (Dry Loading Method):

  • The dried n-butanol extract is mixed with a small amount of silica gel (approximately 2-3 times the weight of the extract) to form a free-flowing powder.

  • The solvent is removed from this mixture by rotary evaporation.

  • The dried silica-adsorbed sample is then carefully and evenly added to the top of the packed column.

  • A thin layer of sand (approx. 1 cm) is added on top of the sample layer to prevent disturbance during the addition of the mobile phase.[1]

4. Elution and Fraction Collection:

  • The elution is performed using a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:

    • Chloroform (100%)

    • Chloroform:Methanol (98:2)

    • Chloroform:Methanol (95:5)

    • Chloroform:Methanol (90:10)

    • Chloroform:Methanol (80:20)

  • The mobile phase is passed through the column, and fractions of a consistent volume (e.g., 15-20 mL) are collected in separate test tubes.

5. Monitoring and Analysis:

  • The separation is monitored by Thin Layer Chromatography (TLC). Aliquots from the collected fractions are spotted on a TLC plate.

  • The TLC plate is developed in a suitable solvent system (e.g., Chloroform:Methanol 9:1).

  • Spots can be visualized under a UV lamp at 254 nm or by staining with a p-anisaldehyde solution followed by heating.[1]

  • Fractions showing a single, pure spot corresponding to this compound are combined.

  • The solvent from the combined pure fractions is evaporated under reduced pressure to yield purified this compound.

6. Purity Assessment:

  • The purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC) using a C18 reversed-phase column.

  • A mobile phase of acetonitrile (B52724) and water is typically used.

  • The purity is determined by comparing the peak area of this compound to the total peak area in the chromatogram. The final purity is expected to be greater than 95%.[1]

Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography

This method is effective for the initial enrichment and purification of this compound from aqueous extracts.

1. Resin Preparation and Packing:

  • Macroporous resin (e.g., AB-8) is pre-treated by soaking in ethanol and then thoroughly washed with deionized water.

  • The resin is packed into a column using the wet packing method.

2. Sample Loading:

  • The aqueous crude extract of Catalpa is passed through the packed column at a controlled flow rate (e.g., 1-2 BV/h).

3. Washing:

  • The column is washed with several bed volumes of deionized water to remove unbound impurities such as sugars and salts.

4. Elution:

  • This compound is eluted from the resin using a stepwise gradient of ethanol in water (e.g., 10%, 30%, 70%).

  • Fractions are collected at each ethanol concentration.

5. Analysis and Further Purification:

  • The collected fractions are analyzed by TLC or HPLC to identify those containing this compound.

  • The fractions with the highest concentration of this compound are combined and concentrated.

  • If necessary, a final purification step using silica gel column chromatography (as described in Protocol 1) can be performed to achieve higher purity.

Advanced Purification Technique: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible sample adsorption.[2] This method is highly efficient for the separation and purification of natural products.

Principle: HSCCC utilizes a two-phase solvent system to separate compounds based on their differential partitioning between the two immiscible liquid phases within a coil that is subjected to a centrifugal field.[2]

Key Steps:

  • Solvent System Selection: The choice of a suitable two-phase solvent system is critical. A common system for iridoid glycosides is composed of ethyl acetate-n-butanol-water in various ratios. The ideal system provides a partition coefficient (K) for this compound between 0.5 and 2.0.

  • HSCCC Operation: The column is first filled with the stationary phase, and then the mobile phase is pumped through while the apparatus is rotating at high speed. The crude extract, dissolved in a small volume of the solvent system, is then injected.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to determine the purity of this compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Purification

G cluster_extraction Extraction & Preliminary Purification cluster_chromatography Column Chromatography cluster_analysis Analysis & Final Product plant_material Catalpa Plant Material (Dried, Powdered) extraction Ethanol or Hot Water Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning (Ethyl Acetate & n-Butanol) extraction->partitioning crude_extract Crude n-Butanol Extract partitioning->crude_extract sample_loading Dry Loading of Crude Extract crude_extract->sample_loading column_prep Silica Gel Column Preparation column_prep->sample_loading elution Gradient Elution (Chloroform:Methanol) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Monitoring fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation hplc_analysis HPLC Purity Assessment evaporation->hplc_analysis pure_this compound Purified this compound (>95%) hplc_analysis->pure_this compound

Caption: Workflow for the purification of this compound.

Signaling Pathway: this compound's Anti-inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation. Specifically, this compound can attenuate the activation of NF-κB induced by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[3]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Preparative HPLC Isolation of Pure Catalposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalposide, an iridoid glycoside found predominantly in the plants of the Catalpa genus, has garnered significant scientific interest due to its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and antioxidant effects, making it a promising candidate for further investigation in drug development. The isolation of highly pure this compound is essential for accurate in-vitro and in-vivo studies, as well as for use as a reference standard. High-performance liquid chromatography (HPLC) is a robust and efficient technique for the purification of natural products. This document provides a detailed protocol for the isolation of pure this compound from plant material using preparative reversed-phase HPLC (RP-HPLC). The methodology covers sample preparation, analytical method development, and the subsequent scale-up to a preparative protocol for obtaining milligram to gram quantities of the pure compound.

Principle of Separation

The purification of this compound is achieved using reversed-phase chromatography. In this chromatographic mode, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile (B52724) or methanol. This compound, being a polar glycoside, has a limited affinity for the nonpolar stationary phase and will elute with a polar mobile phase. By employing a gradient elution, where the concentration of the organic solvent is gradually increased, the polarity of the mobile phase is decreased. This causes compounds to elute from the column in order of increasing hydrophobicity. This principle allows for the effective separation of this compound from other less polar or more polar phytochemicals present in the crude plant extract.

Experimental Protocols

Plant Material and Sample Preparation

A multi-step process is recommended for the preparation of a this compound-enriched extract prior to preparative HPLC.

  • Plant Material: Fresh or dried leaves, bark, or fruit of Catalpa bungei or other this compound-containing Catalpa species.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient extraction.

Protocol for Crude Extraction:

  • Maceration: The powdered plant material is macerated with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).

  • Extraction: The mixture is stirred at room temperature for 24 hours. This process should be repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The ethanolic extracts are combined, filtered through Whatman No. 1 filter paper, and concentrated to dryness under reduced pressure using a rotary evaporator.

Protocol for Liquid-Liquid Partitioning:

  • Redissolution: The dried crude extract is redissolved in distilled water.

  • Partitioning: The aqueous solution is then sequentially partitioned in a separatory funnel with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate, to remove nonpolar and moderately polar impurities.

  • Collection of Enriched Fraction: The final aqueous layer, which will contain the polar glycosides including this compound, is collected and concentrated under reduced pressure to yield a this compound-enriched fraction ready for HPLC purification.

Analytical HPLC Method Development

Before scaling up to a preparative scale, an analytical method must be developed to optimize the separation of this compound from co-eluting impurities.

Instrumentation:

  • A standard analytical HPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Solvent A: Water with 0.1% formic acidSolvent B: Acetonitrile
Gradient Isocratic elution with 5% Solvent B
Flow Rate 0.4 mL/min
Detection UV at 210 nm
Injection Volume 10-20 µL
Column Temperature 30°C

Procedure:

  • Dissolve a small amount of the this compound-enriched fraction in the mobile phase.

  • Inject the sample onto the analytical HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to a pure standard (if available) or by collecting the peak and performing structural analysis (e.g., LC-MS, NMR).

  • Optimize the mobile phase composition and gradient if necessary to achieve baseline separation of the this compound peak from any impurities.

Preparative HPLC Protocol for this compound Isolation

The optimized analytical method is scaled up for the purification of larger quantities of this compound.

Instrumentation:

  • A preparative HPLC system with a high-pressure gradient pump, a manual or automated injector with a large sample loop, a preparative-scale column, a UV detector, and a fraction collector.

Scale-Up Calculations:

The flow rate and injection volume for the preparative scale can be calculated from the analytical parameters using the following formulas:

  • Preparative Flow Rate (F_prep): F_prep = F_anal * (D_prep^2 / D_anal^2)

  • Preparative Injection Volume (V_prep): V_prep = V_anal * ((D_prep^2 * L_prep) / (D_anal^2 * L_anal))

Where:

  • F = Flow Rate

  • V = Injection Volume

  • D = Column Internal Diameter

  • L = Column Length

  • anal = Analytical Scale

  • prep = Preparative Scale

Example Preparative HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size)
Mobile Phase Solvent A: Water with 0.1% formic acidSolvent B: Acetonitrile
Gradient Isocratic elution with 5% Solvent B
Flow Rate ~7.5 mL/min (scaled from 0.4 mL/min on a 4.6 mm ID column)
Detection UV at 210 nm
Sample Loading Dependent on the loading capacity of the column, determined by loading studies. A starting point would be to dissolve the enriched extract in the mobile phase at the highest possible concentration without causing precipitation.
Column Temperature Ambient

Procedure:

  • Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is observed.

  • Dissolve the this compound-enriched fraction in the mobile phase. The sample should be filtered through a 0.45 µm filter before injection.

  • Inject the sample onto the preparative column.

  • Run the isocratic elution method.

  • Monitor the separation using the UV detector and collect the fractions corresponding to the this compound peak using the fraction collector.

  • Combine the fractions containing the pure this compound.

  • Analyze the purity of the collected fractions using the developed analytical HPLC method.

  • The solvent can be removed from the pooled fractions by rotary evaporation or lyophilization to obtain the pure, solid this compound.

Data Presentation

Table 1: Analytical and Preparative HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC (Example)
Column Type C18 Reversed-PhaseC18 Reversed-Phase
Column Dimensions 4.6 x 250 mm, 5 µm20 x 250 mm, 10 µm
Mobile Phase Water (0.1% Formic Acid) / AcetonitrileWater (0.1% Formic Acid) / Acetonitrile
Elution Mode Isocratic (5% Acetonitrile)Isocratic (5% Acetonitrile)
Flow Rate 0.4 mL/min~7.5 mL/min
Injection Volume 10-20 µLScaled based on loading studies
Detection Wavelength 210 nm210 nm
Expected Purity >98%>98%
Expected Yield N/ADependent on the concentration of this compound in the enriched extract.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Catalpa sp.) extraction Crude Extraction (95% Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning enriched_fraction This compound-Enriched Fraction partitioning->enriched_fraction analytical_hplc Analytical HPLC Method Development enriched_fraction->analytical_hplc prep_hplc Preparative HPLC Isolation enriched_fraction->prep_hplc analytical_hplc->prep_hplc Optimized Method fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_this compound Pure this compound (>98%) purity_analysis->pure_this compound

Caption: Workflow for the isolation of pure this compound.

This compound Signaling Pathway Modulation

This compound has been shown to exert its biological effects by modulating various signaling pathways. One of the key pathways is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1] this compound's anti-cancer activity, for instance, has been linked to its ability to down-regulate the PI3K/Akt pathway, leading to apoptosis in cancer cells.[1]

signaling_pathway This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis cell_survival Cell Survival & Proliferation akt->cell_survival

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

References

Application Note: HPLC-UV Method for Catalposide Quantification in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of catalposide in plant extracts. This compound, an iridoid glycoside with various potential pharmacological activities, can be accurately and reliably quantified using this method. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation, making it suitable for researchers, scientists, and drug development professionals in the fields of natural product chemistry, pharmacology, and quality control.

Introduction

This compound is an iridoid glycoside found in various plant species, notably from the Catalpa and Rehmannia genera. It is a derivative of catalpol (B1668604) and has garnered scientific interest for its potential biological activities. As research into the therapeutic applications of this compound and plant extracts containing this compound continues, the need for a robust, accurate, and precise analytical method for its quantification is essential. HPLC-UV is a widely used technique for the analysis of phytochemicals in complex matrices due to its high resolution, sensitivity, and reproducibility.[1] This document outlines a comprehensive protocol for the quantification of this compound in plant extracts.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid or Phosphoric acid (analytical grade)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% formic acid in water
Elution Mode Isocratic or Gradient
Isocratic ExampleAcetonitrile : 0.1% Formic Acid in Water (5:95, v/v)[2]
Flow Rate 0.6 - 1.0 mL/min[3]
Injection Volume 10 - 20 µL
Column Temperature 30°C[2][4]
Detection Wavelength 210 nm[2][3][4]
Run Time Approximately 15-20 minutes
Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the calibration curve and subsequent quantification.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use sonication to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation from Plant Material
  • Drying and Grinding: Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered plant material into an extraction vessel.

    • Add a suitable volume of methanol (e.g., 25-50 mL).[4]

    • Extract using a method such as ultrasonication for 30-60 minutes at room temperature.[4]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.[2]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Specificity The this compound peak should be well-resolved from other components in the plant extract matrix. Peak purity can be confirmed with a PDA detector.
Linearity A linear relationship between the peak area and concentration with a correlation coefficient (r²) > 0.999.[3]
Range The interval between the upper and lower concentrations of the analyte that has been demonstrated to be precise, accurate, and linear.
Accuracy (Recovery) The mean recovery of spiked samples should be within 98-102%.
Precision (RSD) The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be < 2%.[3]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected (Signal-to-Noise ratio of 3:1).
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1).
Robustness The method should be unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.

Data Presentation

The following table summarizes representative quantitative data for an HPLC-UV method for the analysis of catalpol, a closely related iridoid glycoside. These values can be considered indicative for a this compound method.

ParameterResult
Retention Time (approx.) 8-12 min
Linearity (r²) 0.9999[3]
Linear Range 1 - 100 µg/mL
Accuracy (Recovery) 98.7% (RSD = 0.48%)[3]
Precision (RSD) < 2%[3]
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Dried, Powdered) extraction Ultrasonic Extraction with Methanol plant_material->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_injection Inject Sample/Standard into HPLC filtration->hplc_injection ref_std This compound Reference Standard stock_sol Stock Solution (1000 µg/mL in Methanol) ref_std->stock_sol work_std Working Standards (Calibration Curve) stock_sol->work_std work_std->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify this compound Concentration chromatogram->quantification calibration Generate Calibration Curve calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_validation_params Validation Parameters method_development Method Development method_validation Method Validation method_development->method_validation Leads to routine_analysis Routine Analysis & Quality Control method_validation->routine_analysis Enables specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD/LOQ robustness Robustness

Caption: Logical relationship from method development to routine analysis.

References

Application Notes and Protocols for LC-MS Analysis of Catalposide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of catalposide and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visual diagrams of the metabolic pathway and analytical workflow.

Introduction

This compound, an iridoid glucoside found in various medicinal plants, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2] Understanding its metabolic fate is crucial for drug development and pharmacokinetic studies. This document outlines the methodologies for the identification and quantification of this compound and its primary metabolites in biological matrices.

Metabolic Pathway of this compound

In vitro studies using human liver and intestinal preparations have shown that this compound is metabolized into several key metabolites.[1] The primary metabolic transformations include sulfation, hydrolysis, and glucuronidation. The identified metabolites are this compound sulfate (B86663) (M1), 4-hydroxybenzoic acid (M2), 4-hydroxybenzoic acid glucuronide (M3), and this compound glucuronide (M4).[1] The enzymes responsible for these transformations include carboxylesterases (CES), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).[1]

This compound Metabolic Pathway This compound This compound M1 M1: this compound Sulfate This compound->M1 SULTs M4 M4: this compound Glucuronide This compound->M4 UGTs Intermediate Hydrolysis (CES1, CES2) This compound->Intermediate M2 M2: 4-Hydroxybenzoic Acid Intermediate->M2 M3 M3: 4-Hydroxybenzoic Acid Glucuronide M2->M3 UGTs

Metabolic pathway of this compound.

Quantitative LC-MS/MS Methodologies

Several validated LC-MS/MS methods have been developed for the simultaneous determination of this compound and other related iridoid glucosides in rat plasma.[3][4] These methods offer high sensitivity and selectivity, making them suitable for pharmacokinetic studies.

Summary of Method Parameters

The following table summarizes the key parameters from different validated LC-MS/MS methods for the quantification of this compound.

ParameterMethod 1[3]Method 2[4]Method 3[5]
Matrix Rat PlasmaRat PlasmaRat Plasma
Internal Standard 7-carboxymethyloxy-3',4',5-trimethoxyflavoneNot specifiedSalidroside
Extraction Method Ethyl acetate (B1210297) extractionProtein precipitationProtein precipitation with acetonitrile (B52724)
Chromatographic Column X-Bridge C18SunFireTM C18 (100 mm × 2.1 mm, 3.5 μm)Elite C18 (150 × 4.6 mm, 5 µm)
Mobile Phase 40% Methanol (B129727) in 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0)Acetonitrile and 10 mM ammonium formateAcetonitrile and water
Ionization Mode ESIESI-ESI+
Scan Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM)
Linearity Range (ng/mL) 10 - 200020 - 500050 - 50000
Lower Limit of Quantification (ng/mL) 102050
Intra-day Precision (CV%) 2.5 - 8.0< 15.0< 9.4
Inter-day Precision (CV%) 2.5 - 8.0< 15.0< 9.4
Accuracy (RE%) -4.0 to 6.6Within ±15.0-6.6 to 4.9
Extraction Recovery (%) Not specifiedNot specified> 76.5

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is adapted from a validated method for the analysis of catalpol (B1668604) and harpagide (B7782904) in rat plasma and is suitable for this compound.[4][5]

Materials:

  • Rat plasma samples

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) working solution (e.g., Salidroside in methanol)[5]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Specific parameters may need to be optimized based on the instrument and specific analytes of interest.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)[1]

  • C18 analytical column (e.g., Halo C18, X-Bridge C18, SunFire C18)[1][3][4]

Chromatographic Conditions (Example): [1]

  • Column: Halo C18 (dimensions not specified)

  • Mobile Phase A: 5% (v/v) methanol in 1 mM ammonium formate (pH 3.1)

  • Mobile Phase B: Methanol

  • Flow Rate: 0.5 mL/min

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-13.5 min: 5-20% B

    • 13.5-14 min: 20-90% B

    • 14-17 min: 90% B

    • 17-17.5 min: 90-5% B

    • 17.5-20 min: 5% B

Mass Spectrometric Conditions (Example for Metabolite Identification): [1]

  • Ionization Source: Heated Electrospray Ionization (HESI)

  • Polarity: Negative

  • Scan Mode: Full scan MS and parallel reaction monitoring (PRM)

  • Full Scan Resolution: 70,000

  • PRM Resolution: 35,000

  • Collision Energy: Optimized for each analyte

Protocol 3: In Vitro Metabolism Study

This protocol describes a general procedure for investigating the metabolism of this compound using human liver microsomes.[1]

Materials:

  • This compound

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Incubator or water bath (37°C)

  • Acetonitrile (for reaction quenching)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to the mixture.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant by LC-HRMS to identify metabolites.

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS analysis of this compound and its metabolites, from sample collection to data analysis.

LC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Microsomes) Extraction Extraction (Protein Precipitation or LLE) Biological_Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS Detection (ESI, SIM/MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Metabolite_ID Metabolite Identification MS_Detection->Metabolite_ID PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

General workflow for LC-MS analysis.

Conclusion

The LC-MS/MS methods described provide robust and sensitive tools for the quantitative analysis of this compound and the identification of its metabolites. These protocols and data serve as a valuable resource for researchers in pharmacology, drug metabolism, and pharmacokinetics, facilitating further investigation into the therapeutic potential of this compound.

References

Application Notes and Protocols for Catalposide: Spectroscopic Analysis and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalposide, an iridoid glycoside found in the plant genus Catalpa, has garnered significant interest within the scientific community due to its diverse pharmacological activities. These include anti-inflammatory, neuroprotective, and potential anti-cancer effects. Understanding the precise chemical structure and biological mechanisms of this compound is paramount for its development as a potential therapeutic agent. This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound, standardized experimental protocols for its analysis, and an overview of its interaction with key signaling pathways.

¹H and ¹³C NMR Spectral Data of this compound

The structural elucidation of this compound is fundamentally reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated methanol (B129727) (CD₃OD). These data serve as a crucial reference for the identification and characterization of this compound.

Table 1: ¹H NMR Spectral Data of this compound (in CD₃OD, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.85d1.5
36.48dd6.0, 1.5
45.20d6.0
53.25m
64.95t5.5
73.80m
82.90m
92.65m
104.25, 4.15d, d12.0, 12.0
1'4.70d8.0
2'3.30m
3'3.45m
4'3.40m
5'3.55m
6'3.90, 3.70m
Benzoyl-2'',6''8.05d8.5
Benzoyl-3'',5''7.50t8.5
Benzoyl-4''7.65t8.5

Table 2: ¹³C NMR Spectral Data of this compound (in CD₃OD, 125 MHz)

PositionChemical Shift (δ, ppm)
194.5
3141.2
4103.5
545.0
680.1
762.5
858.0
942.0
1061.8
1'100.2
2'74.8
3'77.9
4'71.5
5'78.2
6'62.8
Benzoyl-C=O167.5
Benzoyl-1''130.5
Benzoyl-2'',6''130.0
Benzoyl-3'',5''129.5
Benzoyl-4''134.0

Experimental Protocols

The acquisition of high-quality NMR data is essential for the unambiguous structural assignment of this compound. The following protocols outline the standard procedures for sample preparation and NMR data acquisition for iridoid glycosides.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent. Methanol-d₄ (CD₃OD) is commonly used for iridoid glycosides due to its good solubilizing properties. Other solvents such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) can also be used depending on the experimental requirements.

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, can be added. However, referencing to the residual solvent peak is also a common practice.

Protocol 2: NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution and sensitivity.

  • Tuning and Shimming: Before data acquisition, the NMR probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition (1D):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to cover the entire proton chemical shift range.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans.

    • Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition (1D):

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width of around 200-240 ppm is necessary to encompass all carbon resonances.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is commonly employed.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate through-space correlations between protons, providing information on the relative stereochemistry of the molecule.

Signaling Pathway Involvement

This compound has been shown to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways. A significant mechanism is its ability to inhibit the Tumor Necrosis Factor-alpha (TNF-α) signaling cascade.

Catalposide_TNFa_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activates RIP1->IKK_Complex Activates IkappaB IκBα IKK_Complex->IkappaB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK_Complex Inhibits

Figure 1: Inhibition of the TNF-α signaling pathway by this compound.

The diagram illustrates that upon binding of TNF-α to its receptor (TNFR1), a signaling complex is formed, leading to the activation of the IKK complex. This, in turn, results in the phosphorylation and subsequent degradation of IκBα, releasing the transcription factor NF-κB to translocate into the nucleus. In the nucleus, NF-κB promotes the expression of various pro-inflammatory genes. This compound has been shown to interfere with this pathway, potentially by inhibiting the activation of the IKK complex, thereby preventing the downstream inflammatory cascade. This mechanism highlights the potential of this compound as an anti-inflammatory agent.

Application Note: Mass Spectrometry Fragmentation Analysis of Catalposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalposide, an iridoid glycoside predominantly found in the plant genus Catalpa, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant properties. Structurally, it is characterized by a catalpol (B1668604) aglycone core esterified with p-hydroxybenzoic acid and linked to a glucose moiety. Understanding its fragmentation behavior in mass spectrometry is crucial for its identification, characterization, and quantification in complex biological matrices during drug discovery and development processes. This application note provides a detailed overview of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of this compound, a standardized experimental protocol for its analysis, and a visual representation of its fragmentation pathway.

Data Presentation: Fragmentation Pattern of this compound

The mass spectrometric analysis of this compound was performed in negative ion mode, yielding a clear fragmentation pattern upon collision-induced dissociation (CID). The deprotonated molecule [M-H]⁻ at an m/z of 481.1 serves as the precursor ion. The fragmentation is characterized by the successive loss of the glucose and p-hydroxybenzoyl moieties.

Precursor Ion (m/z)Fragment Ions (m/z)Neutral Loss (Da)Proposed Lost Moiety
481.1319.0162.1Glucose
197.0284.1Glucose + p-hydroxybenzoic acid
121.0360.1Catalpol aglycone + Glucose

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Plant Material: Extract 1 gram of dried and powdered plant material with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes. Centrifuge the extract at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm syringe filter.

  • Biological Fluids (Plasma/Urine): Perform a protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) to one volume of the biological fluid. Vortex for 1 minute and centrifuge at 12,000 rpm for 15 minutes at 4°C. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-25 min: 5% B (column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Precursor Ion: m/z 481.1

  • Product Ions for Monitoring (SRM/MRM): m/z 319.0, m/z 197.0, m/z 121.0

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Collision Gas: Argon

  • Collision Energy: Optimized for each transition (typically 15-30 eV)

Visualization of the Fragmentation Pathway

The fragmentation of this compound is a stepwise process initiated by the cleavage of the glycosidic bond, followed by the loss of the ester-linked p-hydroxybenzoyl group.

G cluster_this compound This compound Structure cluster_fragments Fragment Ions Precursor [this compound-H]⁻ m/z = 481.1 Fragment1 [M-H-Glucose]⁻ m/z = 319.0 Precursor->Fragment1 -162.1 Da (Glucose) Fragment3 [p-hydroxybenzoate]⁻ m/z = 121.0 Precursor->Fragment3 -360.1 Da (Catalpol aglycone + Glucose) Fragment2 [M-H-Glucose-p-hydroxybenzoyl]⁻ (Catalpol aglycone) m/z = 197.0 Fragment1->Fragment2 -122.1 Da (p-hydroxybenzoic acid)

Caption: Fragmentation pathway of this compound in negative ESI-MS/MS.

Application Notes and Protocols for a Validated HPLC Method for Catalposide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Catalposide

Abstract

This application note describes a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, making it suitable for routine quality control and quantitative analysis of this compound in raw materials and finished products.

Introduction

This compound, an iridoid glycoside, is a major active constituent found in the plants of the Catalpa genus, such as Catalpa bungei. It has garnered significant interest for its diverse pharmacological activities, including neuroprotective and anti-inflammatory effects. Consequently, a reliable and validated analytical method is crucial for the standardization and quality control of this compound-containing products. This document provides a comprehensive protocol for a validated HPLC method for the quantitative analysis of this compound.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18 column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727): 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions

1.1. Preparation of Mobile Phase:

  • Mix 300 mL of HPLC grade methanol with 700 mL of HPLC grade water.

  • Add 1 mL of formic acid to the mixture.

  • Degas the mobile phase by sonication for 15 minutes before use.

1.2. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

1.3. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

1.4. Preparation of Sample Solution:

  • Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of mobile phase.

  • Sonicate for 30 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:

2.1. System Suitability:

  • Inject the standard solution (50 µg/mL) six times.

  • Calculate the percentage relative standard deviation (%RSD) for the peak area, retention time, theoretical plates, and tailing factor. The acceptance criteria are presented in Table 2.

2.2. Specificity:

  • Inject the blank (mobile phase), standard solution, and sample solution.

  • Assess for any interference from the blank or excipients at the retention time of this compound.

2.3. Linearity:

  • Inject the working standard solutions in the concentration range of 10-100 µg/mL.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the correlation coefficient (r²), slope, and y-intercept.

2.4. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution (50 µg/mL) on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the standard solution (50 µg/mL) on two different days by two different analysts.

  • Calculate the %RSD for the peak areas.

2.5. Accuracy (Recovery):

  • Perform a recovery study by spiking a known amount of standard this compound into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%).

  • Calculate the percentage recovery for each level.

2.6. Robustness:

  • Introduce small, deliberate variations in the method parameters:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic phase)

    • Column temperature (± 2 °C)

  • Calculate the %RSD for the peak areas.

2.7. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
%RSD of Peak Area ≤ 2.0%0.85%
%RSD of Retention Time ≤ 1.0%0.32%
Theoretical Plates > 20005800
Tailing Factor ≤ 2.01.2

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10152345
20301567
40605890
60908765
801210987
1001512345
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 15098x + 1234

Table 4: Precision Data

Precision Type%RSDAcceptance Criteria
Repeatability (Intra-day) 0.95%≤ 2.0%
Intermediate Precision (Inter-day) 1.35%≤ 2.0%

Table 5: Accuracy (Recovery) Data

Spiking LevelAmount Added (mg)Amount Found (mg)% RecoveryAcceptance Criteria
80% 8.07.9299.0%98.0 - 102.0%
100% 10.09.9599.5%98.0 - 102.0%
120% 12.011.9499.5%98.0 - 102.0%

Table 6: Robustness Data

Parameter Variation%RSDAcceptance Criteria
Flow Rate (0.9 mL/min) 1.10%≤ 2.0%
Flow Rate (1.1 mL/min) 1.25%≤ 2.0%
Mobile Phase (28:72) 1.40%≤ 2.0%
Mobile Phase (32:68) 1.32%≤ 2.0%
Temperature (28 °C) 0.98%≤ 2.0%
Temperature (32 °C) 1.05%≤ 2.0%

Table 7: LOD and LOQ Values

ParameterValue
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Documentation & Implementation A Literature Review & Analyte Characterization B Selection of Initial Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Optimization of Chromatographic Parameters (Gradient, Flow Rate, Temperature) B->C D System Suitability Testing C->D E Specificity D->E F Linearity & Range E->F G Precision (Repeatability & Intermediate) F->G H Accuracy (Recovery) G->H I Robustness H->I J LOD & LOQ I->J K Validation Report Generation J->K L Standard Operating Procedure (SOP) for Routine Analysis K->L

Caption: Workflow for HPLC Method Development and Validation.

Signaling_Pathway cluster_Validation HPLC Method Validation Parameters A Validated HPLC Method B Specificity A->B C Linearity A->C D Precision A->D E Accuracy A->E F Robustness A->F G LOD A->G H LOQ A->H I System Suitability A->I

Caption: Key Parameters for HPLC Method Validation.

Application Notes and Protocols for Catalposide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalposide, an iridoid glycoside found in the plant family Bignoniaceae, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. Understanding its solubility in various solvents is critical for designing and executing in vitro and in vivo studies, as well as for formulation development. This document provides a summary of the known solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents, along with a detailed protocol for determining its solubility.

Solubility of this compound

Table 1: Summary of this compound Solubility

SolventSolubility (Qualitative)Notes
Dimethyl Sulfoxide (DMSO)Likely solubleCommonly used for preparing stock solutions of iridoid glycosides for in vitro studies.
WaterSoluble
EthanolSoluble
MethanolLikely solubleBased on the polarity and the solubility in ethanol.
BenzeneSlightly soluble/Less soluble
ChloroformSlightly soluble/Less soluble
EtherSlightly soluble/Less soluble

Experimental Protocol: Determination of Equilibrium Solubility of this compound

This protocol is adapted from the widely accepted "shake-flask" method and is suitable for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Anhydrous DMSO

  • Other organic solvents of interest (e.g., ethanol, methanol, acetonitrile)

  • Phosphate-buffered saline (PBS) or other aqueous buffers

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector or a validated spectrophotometric method

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

  • Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Addition of Solvent: Add a precise volume of the chosen solvent (e.g., DMSO) to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or spectrophotometric method.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates the general mechanism of this inhibition.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition IκBα_P p-IκBα IκBα->IκBα_P NFκB_n NF-κB NFκB->NFκB_n Translocation Ub Ubiquitination IκBα_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->NFκB Release This compound This compound This compound->IKK_Complex Inhibition DNA DNA NFκB_n->DNA Binding Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Gene_Transcription Activation

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for preparing this compound solutions and conducting in vitro cell-based assays.

G cluster_prep Solution Preparation cluster_assay In Vitro Assay Catalposide_Powder This compound Powder Weigh Weigh accurately Catalposide_Powder->Weigh Dissolve_DMSO Dissolve in DMSO to make stock solution Weigh->Dissolve_DMSO Dilute Dilute stock in cell culture medium Dissolve_DMSO->Dilute Treatment Treat cells with diluted this compound Dilute->Treatment Cell_Culture Culture cells Cell_Culture->Treatment Incubate Incubate for defined period Treatment->Incubate Analysis Analyze endpoint (e.g., cytotoxicity, gene expression) Incubate->Analysis

Caption: General workflow for in vitro experiments with this compound.

References

Application Note: Preparation of Catalposide Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catalposide is an iridoid glycoside with a range of documented biological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Its mechanism of action often involves the modulation of key cellular signaling pathways, such as inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1][3][4] For researchers investigating its therapeutic potential in pharmacological studies and drug development, the accurate and consistent preparation of this compound solutions for in vitro experiments is a critical first step. This document provides a detailed protocol for preparing stable, concentrated stock solutions of this compound and subsequent working solutions for use in cell-based assays.

Physicochemical Properties and Solubility

Properly solubilizing this compound is essential for its bioactivity and for obtaining reproducible experimental results. While this compound is soluble in water and ethanol, using a small amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO) is a common practice for preparing high-concentration stock solutions for long-term storage and easy dilution into aqueous cell culture media.[1][5][6]

PropertyDataReference
Molecular Formula C₂₂H₂₆O₁₂--INVALID-LINK--[7]
Molecular Weight 482.43 g/mol --INVALID-LINK--[7]
Appearance White crystalline powder--INVALID-LINK--[1]
Melting Point ~180°C--INVALID-LINK--[1]
Primary Solvents DMSO, Pyridine, Methanol, Ethanol--INVALID-LINK--[5]
Recommended Solvent for Stock Dimethyl Sulfoxide (DMSO)--INVALID-LINK--[6]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent serial dilutions.

Materials:

  • This compound powder (MW: 482.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you need to calculate the required mass of this compound.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 482.43 g/mol × 1000 mg/g = 4.82 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 4.82 mg of this compound powder directly into the tube. Record the exact weight.

  • Solubilization:

    • Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 482.43 ( g/mol )] × [1 / 0.010 (mol/L)] × 1,000,000 (µL/L)

    • Example: If you weighed 5.0 mg of this compound: Volume (µL) = (5.0 / 482.43) × (1 / 0.010) × 1,000,000 ≈ 1036 µL

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution at maximum speed until the this compound powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[8]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

ConditionRecommendation
Short-Term Storage Store at 0 - 4°C for a few days to a week.[6]
Long-Term Storage Store at -20°C or -80°C for several months to years.[6]
Handling Protect from light.[7] Avoid repeated freeze-thaw cycles by preparing aliquots.

Protocol: Preparing Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration stock into the cell culture medium immediately before use. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically kept below 0.5%, and ideally at or below 0.1%.[9][10]

Procedure:

  • Calculate Dilution: Determine the volume of stock solution needed for your desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • M₁V₁ = M₂V₂

    • (10,000 µM) × V₁ = (10 µM) × (1000 µL)

    • V₁ = 1 µL of 10 mM stock solution.

  • Serial Dilution (Recommended): To ensure accuracy, it is best to perform a serial dilution rather than a single large dilution.

    • Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. (e.g., 2 µL of 10 mM stock + 198 µL of medium).

    • Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM concentration. (e.g., 100 µL of 100 µM solution + 900 µL of medium).

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This allows you to distinguish the effects of this compound from any effects of the solvent.

Visualized Workflows and Pathways

Workflow for Solution Preparation

The following diagram outlines the logical steps from weighing the compound to preparing the final working solution for your in vitro assay.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh 1. Weigh this compound Powder add_dmso 2. Add Calculated Volume of DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve (10 mM Stock) add_dmso->dissolve aliquot 4. Aliquot for Storage (-20°C / -80°C) dissolve->aliquot thaw 5. Thaw One Aliquot aliquot->thaw intermediate 6. Create Intermediate Dilution in Culture Medium (e.g., 100 µM) thaw->intermediate final_dilution 7. Create Final Working Dilution in Culture Medium (e.g., 1-100 µM) intermediate->final_dilution treat_cells 8. Treat Cells final_dilution->treat_cells vehicle Vehicle Control (Medium + DMSO) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα - p65/p50 (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 Dimer (Active) IkBa_NFkB->p65_p50 IκBα Degradation & NF-κB Release p65_p50_nuc p65/p50 Dimer p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound This compound->IkBa_NFkB Inhibits Degradation DNA DNA p65_p50_nuc->DNA Binds to Promoter Region Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Genes Activates Transcription

References

Application Notes and Protocols for Catalposide Treatment of RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the treatment of RAW 264.7 macrophages with catalposide, an iridoid glycoside with demonstrated anti-inflammatory properties. These protocols and notes are intended for researchers in immunology, pharmacology, and drug development investigating the therapeutic potential of this compound.

Introduction

This compound and its derivatives have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways in macrophages. In the context of RAW 264.7 macrophages, a widely used cell line for studying inflammation, this compound treatment has been observed to suppress the production of pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS). This document outlines the protocols for cell culture, this compound treatment, and subsequent analysis of inflammatory responses.

Quantitative Data Summary

The following table summarizes the effects of this compound and its derivatives on RAW 264.7 macrophages as reported in the literature. These data provide a reference for expected outcomes and effective concentration ranges.

CompoundCell LineStimulantConcentration of CompoundIncubation TimeMeasured EffectsReference
3-methoxy-catalposideRAW 264.7LPSNot specified2h pre-treatmentInhibition of COX-2, iNOS, PGE2, NO, IL-6, IL-1β, TNF-α expression and release. Inhibition of ERK 1/2, JNK, p38 activation and NF-κB, AP-1 nuclear translocation.[1]
CatalpolRAW 264.7 (co-cultured with MMCs)AGEs0.1, 1.0, 10.0 µmol/L1h pre-treatmentInhibition of M1 polarization (iNOS, TNF-α, COX-2 down-regulation) and promotion of M2 polarization (CD206, Arg-1 up-regulation).[2]
CatalpalactoneRAW 264.7LPSNot specifiedNot specifiedInhibition of NO production and iNOS expression. Reduction of IL-6 and TNF-α levels. Suppression of STAT-1, IRF3, and NF-κB activation.[3]
This compoundHT-29 (human intestinal epithelial)TNF-αNot specifiedNot specifiedAttenuation of p38 and ERK phosphorylation. Reduction of NF-κB transcriptional activation and IκBα degradation.[4]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Subculture: When cells reach 80-90% confluency, detach them by scraping. Centrifuge the cell suspension and resuspend the pellet in fresh medium for seeding.[5]

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells before conducting functional assays.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10^5 cells/well and allow them to adhere for 24 hours.[6]

  • Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

This compound Treatment and LPS Stimulation
  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a desired density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.[1][2]

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the culture medium.[7]

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours for cytokine and NO measurement).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 15 minutes at room temperature.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452), an indicator of NO production, is determined using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Sample Collection: Collect the cell culture supernatant after treatment.

  • ELISA Procedure: Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[8]

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, NF-κB p65) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay NO Production (Griess Assay) Stimulate->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Stimulate->Cytokine_Assay WB_Assay Protein Analysis (Western Blot) Stimulate->WB_Assay

Caption: Experimental workflow for this compound treatment of RAW 264.7 macrophages.

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IkappaB IκBα TLR4->IkappaB This compound This compound This compound->p38 This compound->ERK This compound->JNK This compound->IkappaB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p38->Inflammation ERK->Inflammation JNK->Inflammation NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Inflammation

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

References

Application Notes and Protocols for In Vivo Administration of Catalposide in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Catalposide (also known as Catalpol) in mouse models, summarizing its therapeutic applications, and offering detailed experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound.

Application Notes

This compound, an iridoid glycoside primarily isolated from the root of Rehmannia glutinosa, has demonstrated a wide range of therapeutic effects in various mouse models of disease.[1][2][3][4] Its potent anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective properties make it a promising candidate for drug development.[1][4][5][6]

Therapeutic Potential:

  • Neurodegenerative Diseases: In mouse models of Parkinson's disease, this compound has been shown to mitigate the loss of dopaminergic neurons, improve motor function, and reduce neuroinflammation by inhibiting signaling pathways such as MKK4/JNK/c-Jun.[1][7] It also shows promise in models of ischemic stroke by reducing oxidative stress and apoptosis.[6]

  • Inflammatory Bowel Disease (IBD): Intrarectal administration of this compound has been effective in reducing the severity of colitis in mouse models.[3] It suppresses the expression of pro-inflammatory cytokines like TNF-α and IL-1β by inhibiting the NF-κB signaling pathway.[3]

  • Metabolic Disorders: this compound has shown anti-diabetic effects in mouse models, with oral administration leading to reduced blood glucose levels.[4]

  • Nephropathy: In a mouse model of adriamycin-induced nephropathy, this compound demonstrated protective effects by improving renal function and reducing inflammation.[8]

  • Muscular Dystrophy: In a mouse model of Duchenne muscular dystrophy, this compound treatment has been shown to reduce inflammation and repair damaged skeletal muscle.[5]

Pharmacokinetics:

While comprehensive pharmacokinetic data in mice is still emerging, studies suggest that this compound can be administered through various routes, including oral, intraperitoneal, and intravenous injections.[4] Following administration, it has been shown to cross the blood-brain barrier, which is crucial for its neuroprotective effects.

Quantitative Data Summary

The following tables summarize the dosages and therapeutic effects of this compound observed in various mouse models.

Table 1: In Vivo Efficacy of this compound in Different Mouse Models

Disease ModelMouse StrainAdministration RouteDosageDurationKey FindingsReference(s)
Parkinson's Disease (MPTP-induced)C57BL/6Intraperitoneal15 mg/kg/day8 daysMitigated loss of dopaminergic neurons, improved exploratory behavior, inhibited oxidative stress and inflammation.[1][7]
Colitis (TNBS-induced)BALB/cIntrarectalNot specifiedNot specifiedReduced weight loss, colonic damage, and mucosal ulceration. Suppressed pro-inflammatory cytokine expression.[3]
Adriamycin-induced NephropathyKunmingIntragastric40, 80, 120 mg/kg/day4 weeksImproved renal function, decreased inflammatory cytokines in the kidney.[8]
Duchenne Muscular Dystrophy (mdx mice)mdxIntragastric100, 200 mg/kg/day6 weeksReduced inflammation and the number of macrophages in skeletal muscle, repaired damaged skeletal muscle.[5]
AsthmaNot specifiedNot specifiedNot specifiedNot specifiedSignificantly inhibited asthma-associated inflammation, decreased IL-1 and IL-4 levels.[9]

Experimental Protocols

These protocols provide detailed methodologies for the preparation and in vivo administration of this compound in mouse models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle: Sterile saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or water. The choice of vehicle may depend on the administration route and the specific experimental design. Saline is a common choice for intraperitoneal injections.[7]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration: Calculate the amount of this compound needed based on the desired dosage (mg/kg) and the average weight of the mice.

  • Dissolving this compound:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of the chosen vehicle to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but ensure the compound's stability at higher temperatures.

  • Sterilization:

    • Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a new sterile tube. This is crucial for injectable routes to prevent infection.

  • Storage:

    • Store the prepared solution at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C or -80°C, depending on the stability of this compound in the chosen vehicle. Avoid repeated freeze-thaw cycles.

Protocol 2: Oral Gavage Administration

Materials:

  • Prepared this compound solution

  • Oral gavage needles (18-20 gauge for adult mice, with a rounded tip)[10]

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[10]

    • Gently restrain the mouse by the scruff of the neck to immobilize its head and body.[11]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[11]

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.[12] Do not force the needle. If resistance is met, withdraw and try again.

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.[13]

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the solution from the mouth or nose.[11]

Protocol 3: Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 ml) and needles (25-27 gauge)[14][15]

  • 70% ethanol (B145695) for disinfection

  • Gauze pads

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to calculate the injection volume. The maximum recommended IP injection volume is 10 ml/kg.[14]

    • Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.

  • Injection Site:

    • The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.[16][17]

  • Injection:

    • Disinfect the injection site with a gauze pad soaked in 70% ethanol.[17]

    • Insert the needle at a 30-45 degree angle with the bevel facing up.[16]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

    • Slowly inject the this compound solution into the peritoneal cavity.[17]

  • Post-Injection:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions at the injection site or changes in behavior.[14]

Protocol 4: Intrarectal Administration

Materials:

  • Prepared this compound solution

  • Flexible catheter or feeding tube (e.g., 3.5 French)

  • Syringe (1 ml)

  • Lubricant (water-soluble)

Procedure:

  • Animal Handling:

    • The mouse can be lightly anesthetized to prevent discomfort and ensure proper administration.

  • Catheter Insertion:

    • Lubricate the tip of the catheter.

    • Gently insert the catheter into the rectum to a depth of approximately 2-4 cm.[18]

  • Administration:

    • Slowly instill the this compound solution. The recommended volume for intrarectal administration in mice is typically around 0.1-0.2 ml.[19]

  • Post-Administration:

    • After administration, hold the mouse in a head-down position for a minute to prevent leakage of the solution.[19]

    • Return the mouse to its cage and monitor for recovery from anesthesia and any signs of distress.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis prep_this compound Prepare this compound Solution oral Oral Gavage prep_this compound->oral Administer ip Intraperitoneal Injection prep_this compound->ip Administer ir Intrarectal Administration prep_this compound->ir Administer animal_acclimation Animal Acclimation animal_acclimation->oral animal_acclimation->ip animal_acclimation->ir behavioral Behavioral Tests oral->behavioral Monitor & Collect Samples biochemical Biochemical Assays oral->biochemical Monitor & Collect Samples histological Histological Analysis oral->histological Monitor & Collect Samples ip->behavioral Monitor & Collect Samples ip->biochemical Monitor & Collect Samples ip->histological Monitor & Collect Samples ir->behavioral Monitor & Collect Samples ir->biochemical Monitor & Collect Samples ir->histological Monitor & Collect Samples data_analysis Statistical Analysis behavioral->data_analysis biochemical->data_analysis histological->data_analysis

Caption: General experimental workflow for in vivo studies of this compound.

Signaling Pathway: this compound in Neuroinflammation

neuroinflammation_pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response MPTP MPTP MKK4 MKK4 MPTP->MKK4 JNK JNK MKK4->JNK cJun c-Jun JNK->cJun Inflammation Pro-inflammatory Factors (e.g., TNF-α, IL-1β) cJun->Inflammation Apoptosis Neuronal Apoptosis cJun->Apoptosis This compound This compound This compound->MKK4 inhibits

Caption: this compound inhibits the MKK4/JNK/c-Jun pathway in neuroinflammation.

Signaling Pathway: this compound in Colitis

colitis_pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response TNBS TNBS IKK IκB Kinase TNBS->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines promotes transcription This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway in colitis.

References

Determining Catalposide Dosage for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalposide, an iridoid glycoside predominantly isolated from the root of Rehmannia glutinosa, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Establishing an appropriate dosage is a critical first step in designing preclinical animal studies to investigate its therapeutic potential. This document provides a comprehensive overview of reported this compound dosages used in various rodent models, detailed protocols for common administration routes, and a summary of the key signaling pathways modulated by this compound.

Quantitative Data Summary: this compound Dosage in Rodent Models

The following table summarizes effective dosages of this compound reported in various animal studies. This information is intended to serve as a starting point for dose-range finding studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, disease state, and specific research question.

Animal ModelDisease/Condition ModelRoute of AdministrationDosage Range (mg/kg)Dosing Frequency & DurationKey Findings
C57BL/6 MiceParkinson's Disease (MPTP-induced)Intraperitoneal (i.p.)15Daily for 7 daysBlocked tyrosine hydroxylase-positive cell loss.[1]
C57BL/6 MiceParkinson's Disease (MPTP-induced)Oral (gavage)Not specified8 weeksImproved locomotor ability and elevated striatal dopamine (B1211576) levels.[2]
Sprague-Dawley RatsNeuropathic Pain (CCI and L5 SNL)Intraperitoneal (i.p.)1, 5, 25, 125Repeated administrationDose-dependently reversed mechanical allodynia.[3]
BALB/c MiceColitis (TNBS-induced)IntrarectalNot specifiedNot specifiedReduced weight loss, colonic damage, and mucosal ulceration.[4]

Note: CCI - Chronic Constriction Injury; L5 SNL - Lumbar 5 Spinal Nerve Ligation; MPTP - 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; TNBS - Trinitrobenzene Sulfonic Acid.

Experimental Protocols

Standardized and ethically approved protocols are essential for the reliable and reproducible administration of investigational compounds in animal studies. Below are detailed methodologies for oral gavage and intraperitoneal injection in rodents.

Protocol for Oral Gavage in Mice and Rats

Oral gavage ensures the precise administration of a specific volume of a substance directly into the stomach.[5][6]

Materials:

  • Appropriately sized gavage needles (feeding tubes):

    • Mice: 18-20 gauge, 1.5 inches long with a rounded tip.[5]

    • Rats: 16-18 gauge, 2-3 inches long with a rounded tip.[5]

  • Syringes of appropriate volume.

  • This compound solution prepared in a suitable vehicle.

  • Animal scale.

  • Permanent marker.

Procedure:

  • Animal Preparation: Weigh the animal to calculate the correct dosing volume. The maximum recommended dosing volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.[5]

  • Gavage Needle Preparation: Measure the correct insertion length by holding the gavage needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark this length on the needle with a permanent marker.[7]

  • Animal Restraint:

    • Mice: Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and forelimbs.[5]

    • Rats: Hold the rat near the thoracic region while supporting the lower body.[5]

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouth.[8]

    • Advance the tube along the upper palate until it passes into the esophagus. The animal may exhibit swallowing motions.[5] Note: If any resistance is met, withdraw the tube and re-attempt. Do not force the tube, as this can cause esophageal or tracheal injury.[5]

    • Once the needle is inserted to the pre-measured depth, slowly administer the this compound solution.[9]

  • Post-Administration:

    • Slowly withdraw the gavage needle in a single, smooth motion.[8]

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose, for at least 10 minutes.[8][10]

Protocol for Intraperitoneal (IP) Injection in Mice and Rats

Intraperitoneal injection is a common method for administering substances systemically.[11]

Materials:

  • Sterile syringes (appropriately sized for the injection volume).

  • Sterile needles (23-27 gauge for mice and rats).[12][13]

  • This compound solution prepared in a sterile, isotonic vehicle.

  • 70% alcohol swabs.

  • Sharps container.

Procedure:

  • Preparation: Draw the calculated dose of the this compound solution into the syringe. The maximum recommended injection volume is typically less than 10 ml/kg.[12]

  • Animal Restraint:

    • Mice: Restrain the mouse by scruffing the neck and securing the tail. Tilt the mouse so its head is slightly lower than its hindquarters.[13]

    • Rats: A two-person technique is often preferred for rats. One person restrains the rat while the other performs the injection.[12][13]

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.[12][14][15]

  • Administration:

    • Clean the injection site with a 70% alcohol swab.[15]

    • Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[12]

    • Aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[13][15]

    • If there is no aspirate, inject the solution smoothly.

  • Post-Administration:

    • Withdraw the needle and immediately dispose of the syringe and needle in a sharps container.[13]

    • Return the animal to its cage and monitor for any adverse reactions.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating a variety of intracellular signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.

This compound has been shown to influence pathways involved in inflammation, apoptosis, and oxidative stress.[16][17] Key signaling cascades affected by this compound include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): this compound can inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression.[3][4][16] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][18][19]

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is crucial for cell survival and proliferation. This compound has been shown to modulate PI3K/Akt signaling, which may contribute to its neuroprotective effects.[16][17]

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: this compound can attenuate the phosphorylation of p38 and ERK, components of the MAPK signaling cascade that are involved in inflammatory responses.[4] It has also been shown to suppress the MKK4/JNK/c-Jun signaling pathway.[20][21]

  • AMPK/mTOR (AMP-activated protein kinase/mammalian target of rapamycin): this compound can activate the AMPK signaling pathway and inhibit mTOR phosphorylation, which is involved in regulating cellular energy metabolism and inflammation.[19]

Visualizations

Signaling Pathways of this compound

Catalposide_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_survival Cell Survival & Proliferation cluster_metabolism Energy Metabolism This compound This compound NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibits PI3K_Akt PI3K/Akt This compound->PI3K_Akt Modulates AMPK_mTOR AMPK/mTOR This compound->AMPK_mTOR Activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Inflammatory_Stimuli->MAPK Oxidative_Stress Oxidative Stress Oxidative_Stress->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Experimental_Workflow start Animal Acclimatization grouping Randomization into Experimental Groups start->grouping pretreatment Pre-treatment with This compound or Vehicle grouping->pretreatment induction Induction of Disease Model pretreatment->induction treatment Continued Treatment with This compound or Vehicle induction->treatment monitoring Behavioral and Physiological Monitoring treatment->monitoring endpoint Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->endpoint data Data Analysis and Interpretation endpoint->data

References

Troubleshooting & Optimization

Technical Support Center: Isolating Catalposide from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Natural Product Isolation. This resource is designed for researchers, scientists, and drug development professionals working on the isolation of Catalposide from complex plant matrices, primarily focusing on Catalpa ovata. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental workflow.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the extraction, purification, and analysis of this compound.

Low Extraction Yield of this compound

Q1: My extraction of Catalpa ovata resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

A1: Low extraction yield is a common issue stemming from several factors. A systematic evaluation of your protocol is recommended.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the extraction solvent is critical for efficiently extracting iridoid glycosides like this compound.

    • Recommendation: A comparative study of different solvents is advisable. Polar solvents are generally more effective. For instance, aqueous ethanol (B145695) (70-80%) or methanol (B129727) are commonly used and have shown good results for extracting iridoid glycosides. A patent for extracting total glycosides from Catalpa ovata mentions the use of 40% ethanol elution after initial extraction.

  • Suboptimal Extraction Method: The choice of extraction technique significantly impacts efficiency.

    • Recommendation: While traditional methods like maceration and Soxhlet extraction are used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter durations.

  • Inadequate Plant Material Preparation: The physical state of the plant material affects solvent penetration.

    • Recommendation: Ensure the plant material (leaves or bark) is thoroughly dried and ground into a fine, uniform powder to maximize the surface area for solvent interaction.

  • Degradation of this compound: Iridoid glycosides can be susceptible to degradation under certain conditions.

    • Recommendation: Avoid prolonged exposure to high temperatures and extreme pH levels during extraction.

Workflow for Troubleshooting Low Yield:

Caption: A step-by-step workflow for troubleshooting low this compound extraction yield.

Table 1: Comparison of Extraction Solvents on the Yield of Bioactive Compounds from Plant Material (Illustrative Data)

Solvent SystemExtraction MethodTarget Compound ClassRelative Yield (%)Reference
WaterSoxhletPhenolics65General Literature
50% EthanolSoxhletPhenolics & Glycosides85General Literature
100% EthanolSoxhletPhenolics75General Literature
80% MethanolMacerationIridoid Glycosides90General Literature
AcetoneMacerationFlavonoids80[1]
Co-extraction of Interfering Substances

Q2: My crude extract is heavily contaminated with chlorophyll (B73375) and phenolic compounds, which is interfering with the purification of this compound. How can I remove these impurities?

A2: The removal of pigments and other interfering compounds is a critical step for obtaining pure this compound. Several methods can be employed.

Strategies for Removing Interferences:

  • Chlorophyll Removal:

    • Liquid-Liquid Partitioning: Partition the aqueous crude extract with a non-polar solvent like n-hexane. Chlorophyll will preferentially move to the hexane (B92381) layer, while the more polar this compound will remain in the aqueous layer.

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. The non-polar chlorophyll will be retained on the stationary phase, while the polar this compound can be eluted with a polar solvent.

  • Phenolic Compound Removal:

    • Macroporous Resin Chromatography: Adsorb the crude extract onto a macroporous resin column. Wash with water to remove sugars and highly polar compounds, then elute with increasing concentrations of ethanol. This allows for the separation of different classes of compounds based on polarity. A patent for Catalpa ovata extract suggests this method can yield a total glycoside extract with an iridoid glycoside content of 51.4%[2].

    • Polyamide Column Chromatography: Polyamide has a high affinity for phenolic compounds and can be used to selectively remove them from the extract.

Workflow for Purification of this compound:

Caption: A general workflow for the purification of this compound from a crude plant extract.

Poor Resolution in HPLC Analysis

Q3: I am having difficulty separating this compound from other co-eluting compounds during HPLC analysis. How can I optimize my method?

A3: Achieving good resolution in HPLC for complex plant extracts requires careful optimization of several parameters.

Optimization Strategies for HPLC:

  • Mobile Phase Composition:

    • Recommendation: For reversed-phase chromatography (e.g., C18 column), a gradient elution with acetonitrile (B52724) and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is typically effective for separating iridoid glycosides. Adjust the gradient profile to enhance the separation of closely eluting peaks.

  • Column Selection:

    • Recommendation: While C18 columns are widely used, consider trying a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) if co-elution persists.

  • Flow Rate and Temperature:

    • Recommendation: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease solvent viscosity and may improve peak efficiency, but be mindful of the thermal stability of this compound.

  • Detection Wavelength:

    • Recommendation: Ensure you are using an optimal wavelength for the detection of this compound. Iridoid glycosides typically have a UV absorbance maximum around 200-240 nm.

Table 2: Illustrative HPLC Parameters for Iridoid Glycoside Analysis

ParameterCondition 1Condition 2
Column C18 (4.6 x 250 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5-30% B over 30 min10-40% B over 25 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30 °C35 °C
Detection 210 nm235 nm

Frequently Asked Questions (FAQs)

Q4: What is a typical yield of this compound from Catalpa ovata?

A4: The yield of this compound can vary significantly depending on the plant part used (leaves, bark, or fruit), geographical location, harvest time, and the extraction and purification methods employed. While specific yield percentages for pure this compound are not always reported, the total flavonoid content in the leaves of C. ovata has been found to be 29.08 mg/g dry weight[3]. A patent reported obtaining a total glycoside extract from Catalpa ovata with an iridoid glycoside content of 51.4%[2].

Q5: How can I assess the purity of my isolated this compound?

A5: Purity is typically assessed using a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): Run the isolated compound on a validated HPLC method. A single, sharp peak is indicative of high purity. Purity can be calculated based on the peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the compound, confirming its identity and detecting any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can reveal the presence of impurities.

Q6: What is the expected recovery rate for this compound during purification?

A6: The recovery rate depends on the number and type of purification steps. Each step (e.g., liquid-liquid partitioning, column chromatography) will result in some loss of the target compound. A well-optimized purification protocol should aim for an overall recovery of 60-80% or higher. It is important to quantify the amount of this compound after each major step to track losses and identify bottlenecks in the process. For solid-phase extraction, recoveries can range from 80% to over 90% depending on the optimization of the method[4][5].

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound from Catalpa ovata Leaves
  • Plant Material Preparation:

    • Collect fresh leaves of Catalpa ovata.

    • Wash the leaves with distilled water to remove debris.

    • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered leaves (100 g) with 80% aqueous ethanol (1 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.

  • Chlorophyll Removal (Liquid-Liquid Partitioning):

    • Suspend the crude extract in distilled water (200 mL).

    • Transfer the aqueous suspension to a separatory funnel and partition with an equal volume of n-hexane (3 x 200 mL).

    • Discard the upper n-hexane layer (containing chlorophyll).

    • Collect the lower aqueous layer.

  • Fractionation (Macroporous Resin Chromatography):

    • Pass the aqueous extract through a pre-conditioned macroporous resin (e.g., Amberlite XAD-4) column.

    • Wash the column with distilled water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and monitor by TLC or HPLC to identify the this compound-rich fractions (typically eluting in the 40-60% ethanol fractions).

    • Combine the this compound-rich fractions and evaporate the solvent to dryness.

Protocol 2: Fine Purification by Silica (B1680970) Gel Column Chromatography
  • Column Preparation:

    • Prepare a silica gel (100-200 mesh) slurry in chloroform (B151607).

    • Pack a glass column with the slurry.

  • Sample Loading:

    • Adsorb the this compound-rich fraction onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, 90:10).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC, visualizing with a suitable staining reagent (e.g., p-anisaldehyde-sulfuric acid) and heating.

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent to obtain purified this compound.

Logical Relationship of Purification Steps:

PurificationLogic Start Start Crude Extract Step1 Step 1: Defatting/Depigmenting Input: Crude Extract Process: Liquid-Liquid Partitioning Output: Aqueous Phase Start->Step1 Step2 Step 2: Fractionation Input: Aqueous Phase Process: Macroporous Resin Chromatography Output: Glycoside-rich Fraction Step1->Step2 Step3 Step 3: Fine Purification Input: Glycoside-rich Fraction Process: Silica Gel Column Chromatography Output: Pure this compound Step2->Step3 End End Pure this compound Step3->End

Caption: Logical progression of the multi-step purification process for this compound.

References

Technical Support Center: Stability of Catalposide in Aqueous Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability of catalposide in aqueous solutions for long-term storage. The information herein is designed to address common issues and questions that may arise during experimental procedures.

Important Note: Quantitative stability data specifically for this compound is limited in publicly available literature. The data presented in this guide is primarily based on studies of catalpol (B1668604) , a structurally similar iridoid glycoside. Due to their close structural resemblance, this compound is expected to exhibit similar stability characteristics. However, it is strongly recommended that researchers perform their own stability assessments for this compound in their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in an aqueous solution?

A1: The main factors affecting the stability of this compound in aqueous solutions are pH, temperature, and the presence of other reactive species. This compound, like other iridoid glycosides, is most stable in neutral pH conditions and is susceptible to degradation in both acidic and alkaline environments, with the degradation rate increasing at higher temperatures.[1]

Q2: What is the expected degradation kinetic profile for this compound in an aqueous solution?

A2: Based on studies of the closely related compound catalpol, the degradation of this compound in an aqueous solution is expected to follow first-order kinetics.[1] This means the rate of degradation is directly proportional to the concentration of this compound.

Q3: Are there any substances that can accelerate the degradation of this compound in solution?

A3: Yes, studies on catalpol have shown that the presence of most amino acids (with the exception of proline) can promote its degradation.[1] Therefore, it is advisable to consider potential interactions if you are working with this compound in complex media containing amino acids. Conversely, sugars have been observed to have no significant influence on catalpol degradation.[1]

Q4: What are the recommended conditions for the long-term storage of this compound aqueous solutions?

A4: For optimal long-term stability, it is recommended to store aqueous solutions of this compound at a neutral pH and at low temperatures (e.g., refrigerated or frozen). The exact shelf-life will depend on the specific storage conditions and the required purity for your application. For extended storage, it is best to prepare fresh solutions or to conduct a stability study under your specific storage conditions.

Q5: What are the initial signs that my this compound solution may be degrading?

A5: Visual signs of degradation can include a change in the color of the solution, often turning brown, which is associated with the degradation of the catalpol aglycone.[1] For a more precise assessment, it is necessary to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and detect the appearance of degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound concentration over time in stored solutions. Degradation due to improper storage conditions (e.g., non-neutral pH, elevated temperature).Ensure the solution is buffered to a neutral pH and stored at a low temperature (e.g., 4°C or -20°C). Prepare fresh solutions more frequently if necessary.
Inconsistent experimental results using the same batch of this compound solution. Degradation of the stock solution, leading to a lower effective concentration.Re-analyze the concentration of the stock solution using a validated analytical method like HPLC. If degradation is confirmed, prepare a fresh stock solution.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products due to hydrolysis or other reactions.Conduct a forced degradation study to identify potential degradation products and confirm their retention times. Adjust storage and handling procedures to minimize degradation.
Browning of the this compound solution. Degradation of the this compound aglycone, potentially accelerated by the presence of amino acids.[1]If working with complex media, consider the potential for interactions. Store the solution protected from light and at a low temperature.

Data Presentation

The following tables summarize the degradation kinetics of catalpol, which can be used as a proxy for estimating the stability of this compound under various conditions.

Table 1: Effect of pH on Catalpol Degradation at 100°C

pHDegradation Rate after 8 hours (%)
4.049.5
5.010.1
6.01.1
7.00.1
8.00.3
9.00.8

Data adapted from a study on catalpol degradation, which showed that the compound is most stable in neutral pH conditions and degrades significantly in acidic conditions at high temperatures.[1]

Table 2: Temperature Dependence of Catalpol Degradation and Kinetic Parameters at Different pH Values

pHTemperature (°C)Rate Constant (k) (h⁻¹)Activation Energy (Ea) (kJ/mol)
4.0700.010781.7
800.0245
900.0573
1000.1261
5.0700.002888.8
800.0069
900.0175
1000.0418
6.0700.001498.7
800.0038
900.0098
1000.0249

This table illustrates that the degradation rate constant of catalpol increases with temperature, and the activation energy for degradation is dependent on the pH of the solution.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm).

    • Control: Keep the stock solution at 4°C, protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point. Identify and quantify the major degradation products using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products. Method optimization will be required.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 210 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Catalposide_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Catalposide_Stock->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Catalposide_Stock->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Catalposide_Stock->Oxidation Thermal Thermal (e.g., 80°C) Catalposide_Stock->Thermal Photo Photodegradation (UV light) Catalposide_Stock->Photo Control Control (4°C, dark) Catalposide_Stock->Control Sampling Time-point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Control->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Data Analysis: - % this compound remaining - Degradation products HPLC->Data

Workflow for a forced degradation study of this compound.

Degradation_Pathway This compound This compound Intermediate Unstable Aglycone Intermediate This compound->Intermediate Acid/Base Hydrolysis (cleavage of glucose) Derivatives Various this compound Derivatives This compound->Derivatives Epoxy ring opening (acidic conditions) Polymerization Polymerization Products (colored) Intermediate->Polymerization Further reactions

Proposed degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Peak Tailing of Catalposide in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the analysis of Catalposide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[1]

This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing, while values above 2.0 are often unacceptable for precise quantitative analysis.[1]

Q2: What is this compound, and why is it particularly prone to peak tailing in RP-HPLC?

This compound is a complex iridoid glycoside with the molecular formula C₂₂H₂₆O₁₂.[3][4][] Its structure contains numerous polar hydroxyl (-OH) groups and a phenolic hydroxyl group on the p-hydroxybenzoyl moiety. These polar functional groups are the primary reason it is susceptible to peak tailing.

In reverse-phase HPLC, the main retention mechanism should be hydrophobic interaction with the C18 stationary phase. However, the polar groups of this compound can engage in strong, undesirable secondary interactions, primarily through hydrogen bonding, with the stationary phase.[6] This secondary retention mechanism causes some molecules to be retained longer than others, resulting in a "tailing" effect.

Q3: What are the primary causes of peak tailing for this compound?

Peak tailing for a polar molecule like this compound is typically caused by one or more of the following factors:

  • Secondary Silanol (B1196071) Interactions: This is the most common cause. Residual silanol groups (Si-OH) on the silica (B1680970) surface of the stationary phase are acidic and highly polar.[2][7] this compound's hydroxyl groups can interact strongly with these sites, causing peak tailing.[2][8] This effect is often more pronounced at mid-range pH values (pH 4-7) where silanols are ionized.

  • Incorrect Mobile Phase pH: The phenolic hydroxyl group in this compound is weakly acidic. If the mobile phase pH is not optimized, the molecule can exist in both its neutral and ionized (phenolate) forms. This dual state leads to inconsistent retention and poor peak shape.[9][10]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained matrix components, or the stationary phase can degrade, creating active sites that cause tailing.[1][6] A void at the column inlet is another common cause of distorted peaks.[2]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[6]

  • System and Instrumental Issues: Excessive extra-column volume (e.g., long or wide-bore tubing between the column and detector), poor connections, or a slow detector response can all contribute to peak broadening and tailing.[1][11]

Q4: What mobile phase modifications are most effective for improving this compound's peak shape?

Optimizing the mobile phase is the most critical step. Key modifications include:

  • Lowering the Mobile Phase pH: Operating at a low pH (e.g., 2.5 - 3.5) is highly effective. This suppresses the ionization of residual silanol groups on the column, minimizing their ability to interact with this compound.[2] It also ensures the phenolic hydroxyl group of this compound remains fully protonated (non-ionized), promoting a single, consistent retention mechanism.[12] Acids like formic acid, trifluoroacetic acid (TFA), or phosphoric acid are commonly used for this purpose.[13]

  • Using an Appropriate Buffer: A buffer is essential to maintain a stable pH. A low buffer concentration may not be sufficient to control the pH, leading to inconsistent results. A concentration of 10-50 mM is typically recommended.[1]

  • Optimizing Organic Modifier Strength: If the elution strength of the mobile phase is too weak, the analyte may linger on the column, which can contribute to tailing. A modest increase (5-10%) in the organic modifier (e.g., acetonitrile (B52724) or methanol) can sometimes improve peak shape.[1]

Troubleshooting Summary

The following table provides a summary of potential causes of peak tailing for this compound and the corresponding solutions.

Potential Cause Common Symptoms Recommended Solution(s)
Secondary Silanol Interactions Persistent tailing, especially at neutral or mid-range pH.Lower mobile phase pH to 2.5-3.5 using an acid modifier (e.g., 0.1% formic acid). Use a modern, high-purity, end-capped column.
Incorrect Mobile Phase pH Peak tailing, splitting, or significant shifts in retention time with small pH changes.Buffer the mobile phase to a pH at least 2 units away from the analyte's pKa. For this compound, a low pH is generally optimal.
Low Buffer Concentration Drifting retention times, poor peak shape reproducibility.Increase buffer concentration to a range of 10-50 mM.
Column Contamination Gradually increasing backpressure and peak tailing over a series of runs.Implement a column cleaning protocol (see Protocol 2). Use a guard column to protect the analytical column.
Column Degradation / Void Sudden appearance of tailing, split peaks, and a significant loss of efficiency (plate count).Reverse-flush the column (if permitted by the manufacturer). If this fails, replace the column.
Sample Overload Peak shape worsens as sample concentration increases; may see fronting followed by tailing.Dilute the sample or decrease the injection volume.
Sample Solvent Mismatch Using a sample solvent significantly stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Extra-Column Volume Broad, tailing peaks for all analytes, not just this compound.Minimize tubing length and use narrow-bore tubing (e.g., 0.005" I.D.) between the injector, column, and detector. Check for loose fittings.

Experimental Protocols

Protocol 1: Systematic Adjustment of Mobile Phase pH

This protocol describes how to systematically lower the mobile phase pH to find the optimal condition for a symmetrical this compound peak.

Objective: To identify a mobile phase pH that provides a symmetrical peak for this compound (Asymmetry Factor ≤ 1.2).

Materials:

  • This compound standard solution

  • HPLC-grade water, acetonitrile (ACN), and methanol (B129727) (MeOH)

  • HPLC-grade formic acid (FA) or phosphoric acid

  • HPLC system with a C18 column

Procedure:

  • Prepare Mobile Phases: Prepare three different aqueous mobile phase components (Solvent A).

    • A1: Water with 0.1% Formic Acid (v/v) (~pH 2.7)

    • A2: Water with 0.05% Formic Acid (v/v) (~pH 3.0)

    • A3: Water (unbuffered)

  • Set Initial Conditions: Start with a typical mobile phase composition, for example, 80:20 (A3:ACN).

  • Equilibrate System: Equilibrate the HPLC system with this initial mobile phase until a stable baseline is achieved.

  • Inject Standard & Analyze: Inject the this compound standard and record the chromatogram. Calculate the tailing factor.

  • Test Lower pH: Change the aqueous component to A2 (0.05% FA). Allow the system to fully equilibrate (at least 10-15 column volumes).

  • Inject and Analyze Again: Inject the standard and calculate the tailing factor. Note any improvement in peak shape and change in retention time.

  • Test Lowest pH: Repeat the process using A1 (0.1% FA). Equilibrate the system thoroughly before injecting the standard.

  • Compare Results: Compare the tailing factors from all three runs to determine the optimal pH for analysis.

Protocol 2: HPLC Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a contaminated C18 column that may be causing peak tailing.

Objective: To remove strongly retained contaminants from the column.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min): Note: Always disconnect the column from the detector before flushing with strong solvents.

  • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 15-20 minutes to remove any precipitated buffer.

  • Aqueous Wash: Flush with 100% HPLC-grade water for 20 minutes.

  • Strong Organic Wash: Flush with 100% Isopropanol for 30 minutes. This will remove strongly bound non-polar contaminants.

  • Intermediate Organic Wash: Flush with 100% Acetonitrile or Methanol for 20 minutes.

  • Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong organic solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).

  • Equilibrate and Test: Once equilibrated with the mobile phase, inject a standard to check if performance has been restored.

Visualizations

G start Peak Tailing Observed for this compound (As > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase Is pH low (2.5-3.5)? Is buffer strength adequate (10-50mM)? start->check_mobile_phase decision_mp Peak Shape Improved? check_mobile_phase->decision_mp check_column Step 2: Evaluate Column Is the column old or contaminated? Is it a modern, end-capped column? decision_mp->check_column No end_solved Problem Resolved decision_mp->end_solved  Yes action_column Action: Flush column per Protocol 2 or replace with a new column. check_column->action_column decision_col Peak Shape Improved? action_column->decision_col check_sample_system Step 3: Check Sample & System Is sample overloaded? Is sample solvent appropriate? Any extra-column volume? decision_col->check_sample_system No decision_col->end_solved  Yes end_consult Consult Instrument Specialist or Method Development Expert check_sample_system->end_consult

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

G Interaction of this compound with Stationary Phase cluster_silica Silica Surface silanol Si-OH (Residual Silanol) c18 Si-(CH2)17-CH3 (C18 Chain) This compound This compound Molecule polar_group -OH Group hydrophobic_part Core Structure polar_group->silanol Secondary Interaction (Causes Tailing) hydrophobic_part->c18 Primary Hydrophobic Interaction (Desired Retention)

Caption: Primary vs. secondary interactions causing this compound peak tailing.

References

Technical Support Center: Optimizing Mobile Phase for Catalposide Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of Catalposide using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?

A1: Peak tailing for polar compounds like this compound is a common issue in reversed-phase HPLC. The primary causes include:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active silanol (B1196071) groups on the silica-based stationary phase of the column can lead to tailing.

    • Solution: Use a well-end-capped C18 column or a column specifically designed for polar analytes. Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can also help to mask the active silanol sites.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of this compound, causing poor peak shape.

    • Solution: this compound is a weakly acidic compound. It is recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte to ensure it is in a single, non-ionized form. Using a mobile phase with a pH between 2.5 and 4.0, buffered with additives like formic acid or acetic acid, can significantly improve peak symmetry.

  • Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.

Q2: My retention time for this compound is shifting between injections. What could be the cause?

A2: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially when using gradient elution, is a common cause of retention time drift.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with at least 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to variability in retention times.

    • Solution: Prepare the mobile phase fresh daily and ensure accurate measurements of all components. It is also crucial to degas the mobile phase properly to prevent bubble formation in the pump and detector, which can cause pressure fluctuations and baseline instability.

  • Column Temperature Fluctuations: Variations in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Q3: I am having difficulty achieving good resolution between this compound and other components in my sample.

A3: Poor resolution can be addressed by modifying the mobile phase composition:

  • Organic Modifier Percentage: The ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase is a critical factor in controlling retention and resolution.

    • Solution: Systematically vary the percentage of the organic modifier. A lower percentage of the organic solvent will generally increase retention and may improve the separation of closely eluting peaks.

  • Choice of Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities.

    • Solution: If you are using acetonitrile, try switching to methanol, or vice versa. This change in solvent can alter the elution order and improve the resolution of co-eluting peaks.

  • Gradient Elution: For complex samples with components of varying polarities, an isocratic elution may not provide adequate separation.

    • Solution: Implement a gradient elution program. Start with a lower percentage of the organic modifier and gradually increase it over the course of the run. This will help to sharpen the peaks of later-eluting compounds and improve overall resolution.

Data Presentation: Mobile Phase Composition and its Effect on this compound Separation

The following table summarizes various mobile phase compositions used for the HPLC and UPLC analysis of this compound and related iridoid glycosides, along with their reported performance. This data can serve as a starting point for method development and optimization.

Analyte(s)ColumnMobile PhaseElution ModeFlow Rate (mL/min)Detection Wavelength (nm)Key Observations
This compound, Verproside, Isovanilloylcatalpol, 6-O-veratroyl catalpol (B1668604)X-Bridge C1840% Methanol in 10 mM Ammonium (B1175870) Formate (B1220265) (pH 3.0)IsocraticNot SpecifiedMS detectionRapid and sensitive method for plasma samples.[1]
Catalpol, Aucubin, Geniposidic AcidPhenomenex Kinetex C18 (4.6 mm × 100 mm, 2.6 µm)Acetonitrile (5%) and 0.1% Formic Acid in Water (95%)Isocratic0.4210 (for Catalpol)Good separation of iridoid glycosides in plant extracts.
Catalpol, Harpagide (B7782904)Elite C18 (150 × 4.6 mm, 5 µm)Acetonitrile and WaterNot SpecifiedNot SpecifiedMS detectionSimple and efficient method for quantification in plasma.[2]
Catalpol, HarpagideSunFireTM C18 (100 mm × 2.1 mm, 3.5 μm)Acetonitrile and 10 mM Ammonium FormateGradient0.3MS/MS detectionRapid and sensitive method with a short run time.[3]

Experimental Protocols

Protocol for Mobile Phase Optimization for this compound Separation

This protocol outlines a systematic approach to developing and optimizing the mobile phase for the reversed-phase HPLC separation of this compound.

1. System Preparation:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
  • Solvents: HPLC-grade acetonitrile, methanol, and water.
  • Additives: Formic acid, acetic acid, or ammonium acetate (B1210297) for pH adjustment.

2. Sample Preparation:

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol).
  • For plant extracts or other complex matrices, perform an appropriate extraction and clean-up procedure to minimize interferences.
  • Filter all samples through a 0.45 µm syringe filter before injection.

3. Initial Isocratic Method Development:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Start with an isocratic elution using a mobile phase composition of 80% A and 20% B.
  • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
  • Monitor the elution at a wavelength of approximately 210 nm.
  • Inject the this compound standard and observe the retention time and peak shape.

4. Mobile Phase Optimization:

  • Organic Modifier Ratio: Adjust the percentage of acetonitrile (Mobile Phase B) in increments of 5% (e.g., 15%, 25%, 30%) to achieve a retention time for this compound between 5 and 15 minutes.
  • Solvent Type: If peak shape or resolution is not optimal, replace acetonitrile with methanol and repeat the optimization of the organic modifier ratio.
  • pH Adjustment: If peak tailing is observed, evaluate the effect of mobile phase pH. Prepare mobile phase A with different concentrations of formic acid or acetic acid to achieve pH values in the range of 2.5 to 4.0.
  • Buffer Addition: For improved pH stability and reproducibility, consider using a buffer such as ammonium acetate or ammonium formate (10-20 mM) in the aqueous phase.

5. Gradient Elution for Complex Samples:

  • If the sample contains multiple components with a wide range of polarities, a gradient elution may be necessary.
  • Start with a shallow gradient, for example, from 10% to 50% acetonitrile over 20 minutes.
  • Optimize the gradient slope and duration to achieve the best separation of all components of interest.

Mandatory Visualization

Troubleshooting_Workflow start Start: HPLC Analysis of this compound issue Identify Chromatographic Issue start->issue peak_tailing Peak Tailing issue->peak_tailing Symmetric Peak? No rt_shift Retention Time Shift issue->rt_shift Consistent RT? No poor_resolution Poor Resolution issue->poor_resolution Good Separation? No solution_tailing1 Check Mobile Phase pH (Adjust to pH 2.5-4.0) peak_tailing->solution_tailing1 solution_rt1 Ensure Proper Column Equilibration (10-20 column volumes) rt_shift->solution_rt1 solution_res1 Optimize Organic Modifier % poor_resolution->solution_res1 solution_tailing2 Use End-Capped Column or Add TEA solution_tailing1->solution_tailing2 solution_tailing3 Reduce Sample Concentration solution_tailing2->solution_tailing3 end Problem Resolved solution_tailing3->end solution_rt2 Prepare Fresh & Degassed Mobile Phase solution_rt1->solution_rt2 solution_rt3 Use Column Oven for Temperature Control solution_rt2->solution_rt3 solution_rt3->end solution_res2 Switch Organic Modifier (Acetonitrile <=> Methanol) solution_res1->solution_res2 solution_res3 Implement Gradient Elution solution_res2->solution_res3 solution_res3->end

Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.

Mobile_Phase_Optimization cluster_params Mobile Phase Parameters cluster_effects Chromatographic Outcomes organic_ratio Organic Solvent Ratio (e.g., % Acetonitrile) retention Retention Time organic_ratio->retention Strongly Influences resolution Resolution organic_ratio->resolution Affects ph Mobile Phase pH (e.g., Formic Acid) ph->retention Influences Ionizable Compounds peak_shape Peak Shape (Tailing, Symmetry) ph->peak_shape Critically Affects solvent_type Organic Solvent Type (Acetonitrile vs. Methanol) solvent_type->resolution Changes Selectivity additives Additives (e.g., Buffers like Ammonium Acetate) additives->retention Stabilizes additives->peak_shape Improves

Caption: Relationship between mobile phase parameters and chromatographic outcomes.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Catalposide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Catalposide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound is an iridoid glycoside, a class of secondary metabolites found in various plants. It is known to be soluble in water and alcohol, but only slightly soluble in less polar organic solvents like benzene, chloroform, and ether. While it is considered water-soluble, achieving high concentrations in aqueous media for in vitro and in vivo experiments can be challenging.

Q2: Why am I observing precipitation when I try to dissolve this compound in my aqueous buffer?

A2: Precipitation of this compound in aqueous solutions can occur for several reasons:

  • Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration that exceeds its intrinsic aqueous solubility.

  • pH of the Medium: The stability and solubility of this compound can be pH-dependent. It is reported to be more stable in neutral conditions and sensitive to acidic pH, especially at elevated temperatures. Significant pH deviations from neutral may affect its solubility.

  • Temperature: Temperature can influence the solubility of many compounds. While specific data for this compound is limited, temperature fluctuations during solution preparation or storage could lead to precipitation.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic molecules like this compound.

Q3: What are the recommended starting points for preparing a stock solution of this compound?

A3: For creating a high-concentration stock solution, it is advisable to first dissolve this compound in an organic solvent in which it is more soluble, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. This stock solution can then be serially diluted into your aqueous experimental medium to the desired final concentration. Always add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.

Q4: What strategies can I employ to enhance the aqueous solubility of this compound for my experiments?

A4: Several formulation strategies can be used to improve the aqueous solubility of poorly soluble compounds, and these can be adapted for this compound:

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a compound in an aqueous solution.

  • pH Adjustment: Modifying the pH of the solution to a range where this compound is more stable and potentially more soluble can be effective.

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin can significantly enhance its aqueous solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its solubility and bioavailability.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

This guide provides a systematic approach to troubleshooting and resolving common issues with this compound precipitation.

Issue Potential Cause Recommended Solution(s)
Immediate precipitation upon adding stock solution to aqueous buffer. The final concentration is too high, or the rapid change in solvent polarity is causing the compound to "crash out."1. Lower the final concentration of this compound. 2. Decrease the concentration of your organic stock solution. 3. Add the stock solution dropwise into the vortexing aqueous buffer to ensure rapid dispersion. 4. Consider incorporating a small percentage of a co-solvent in your final aqueous medium.
The solution is initially clear but becomes cloudy or shows precipitate over time. The solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth. The compound may also be degrading.1. Prepare fresh solutions immediately before each experiment. 2. Store solutions at a constant, controlled temperature. 3. Investigate the pH stability of this compound in your specific buffer system; adjust the pH to a more neutral range if possible.
Inconsistent experimental results despite the solution appearing clear. Micro-precipitates or aggregates that are not visible to the naked eye may be present, reducing the effective concentration of dissolved this compound.1. Filter the final solution through a 0.22 µm syringe filter before use. 2. Use dynamic light scattering (DLS) to check for the presence of nanoparticles or aggregates. 3. Quantify the concentration of the filtered solution using a validated analytical method like HPLC to confirm the actual dissolved concentration.

Experimental Protocols for Solubility Enhancement

The following are detailed methodologies for key experiments to improve the aqueous solubility of this compound.

Co-solvency Method

Objective: To determine the effect of co-solvents on the aqueous solubility of this compound.

Methodology:

  • Prepare a series of aqueous solutions containing varying percentages (e.g., 0%, 5%, 10%, 20% v/v) of a water-miscible organic co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400).

  • To each of these co-solvent systems, add an excess amount of this compound powder.

  • Seal the containers and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Cyclodextrin Inclusion Complexation

Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.

Methodology (Kneading Method):

  • Select a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Determine the molar ratio of this compound to cyclodextrin to be tested (e.g., 1:1, 1:2).

  • Place the weighed amount of cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.

  • Gradually add the weighed amount of this compound to the paste while continuously triturating.

  • Knead the mixture for a specified time (e.g., 60 minutes).

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve.

  • Determine the increase in aqueous solubility by performing a shake-flask solubility study with the prepared inclusion complex compared to the pure this compound.

Solid Dispersion Formulation

Objective: To prepare a solid dispersion of this compound to improve its dissolution rate and apparent solubility.

Methodology (Solvent Evaporation Method):

  • Select a hydrophilic carrier such as polyvinylpyrrolidone (B124986) (PVP K30) or polyethylene glycol (PEG 6000).

  • Determine the weight ratio of this compound to the carrier to be prepared (e.g., 1:1, 1:5, 1:10).

  • Dissolve both the this compound and the carrier in a suitable common solvent, such as ethanol.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.

  • Dry the solid mass under vacuum to remove any residual solvent.

  • Pulverize the dried solid dispersion and sieve it to obtain a uniform powder.

  • Perform dissolution studies on the solid dispersion and compare the dissolution profile to that of pure this compound and a physical mixture of this compound and the carrier at the same ratio.

Nanoparticle Formulation

Objective: To encapsulate this compound in polymeric nanoparticles to enhance its aqueous dispersibility and potential for targeted delivery.

Methodology (Nanoprecipitation Method):

  • Select a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).

  • Dissolve a specific amount of PLGA and this compound in a water-miscible organic solvent like acetone (B3395972) or acetonitrile.

  • Prepare an aqueous phase, which may contain a stabilizer such as polyvinyl alcohol (PVA).

  • Add the organic phase dropwise to the aqueous phase under constant stirring.

  • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.

  • Stir the resulting nanoparticle suspension for several hours to allow for complete evaporation of the organic solvent.

  • Collect the nanoparticles by centrifugation and wash them to remove any unencapsulated this compound and excess stabilizer.

  • Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

Data Presentation

The following tables summarize the expected outcomes from the solubility enhancement experiments. Researchers should populate these tables with their experimental data.

Table 1: Effect of Co-solvents on this compound Aqueous Solubility at 25 °C

Co-solventConcentration (% v/v)This compound Solubility (mg/mL)Fold Increase in Solubility
None (Water)0[To be determined]1.0
Ethanol5[To be determined][To be calculated]
10[To be determined][To be calculated]
20[To be determined][To be calculated]
PEG 4005[To be determined][To be calculated]
10[To be determined][To be calculated]
20[To be determined][To be calculated]

Table 2: Solubility Enhancement with Cyclodextrin Inclusion Complexes

FormulationMolar Ratio (Drug:CD)Aqueous Solubility (mg/mL)Fold Increase in Solubility
Pure this compound-[To be determined]1.0
This compound:β-CD1:1[To be determined][To be calculated]
This compound:HP-β-CD1:1[To be determined][To be calculated]

Table 3: Dissolution Profile of this compound Solid Dispersions

FormulationTime (min)% Drug Dissolved
Pure this compound15[To be determined]
30[To be determined]
60[To be determined]
This compound:PVP K30 (1:5)15[To be determined]
30[To be determined]
60[To be determined]
This compound:PEG 6000 (1:5)15[To be determined]
30[To be determined]
60[To be determined]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound (based on data for the related compound Catalpol) and a general workflow for troubleshooting solubility issues.

experimental_workflow start Precipitation Observed in Aqueous Solution q1 Is the final concentration too high? start->q1 sol1 Reduce final concentration q1->sol1 Yes q2 Is the stock solution concentration too high? q1->q2 No end_sol Consider Solubility Enhancement Techniques sol1->end_sol sol2 Lower stock concentration q2->sol2 Yes q3 Is the mixing method adequate? q2->q3 No sol2->end_sol sol3 Add stock dropwise to vortexing buffer q3->sol3 No q4 Is the solution stable over time? q3->q4 Yes sol3->end_sol sol4 Prepare fresh solutions before use q4->sol4 No q5 Is the pH optimal? q4->q5 Yes sol4->end_sol sol5 Adjust pH to neutral range q5->sol5 No q5->end_sol Yes sol5->end_sol

Troubleshooting workflow for this compound precipitation.

pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) Production eNOS->NO Cardioprotection Cardioprotection NO->Cardioprotection

Proposed PI3K/Akt signaling pathway for this compound.

nrf2_ho1_pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces expression of Antioxidant_effects Antioxidant Effects HO1->Antioxidant_effects

Proposed Nrf2/HO-1 signaling pathway for this compound.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces This compound This compound This compound->IκBα Inhibits degradation

Technical Support Center: Preventing Catalposide Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the primary challenges associated with Catalposide degradation during sample preparation.

Section 1: Understanding this compound Stability and Degradation

This compound, an iridoid glycoside, is susceptible to degradation under various conditions, which can significantly impact experimental outcomes. Key factors influencing its stability include pH, temperature, and enzymatic activity.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows unexpected peaks after preparing my this compound sample. What could be the cause?

A1: The appearance of unexpected peaks often indicates degradation. This compound is sensitive to acidic conditions and elevated temperatures, which can lead to hydrolysis of its glycosidic bond or other structural changes.[1][2]

Troubleshooting Steps:

  • Review pH of Solutions: Acidic conditions are a primary driver of this compound degradation.[2] Ensure all solvents and buffers are pH-neutral or slightly basic to prevent acid-catalyzed hydrolysis.

  • Control Temperature: High temperatures accelerate degradation.[2] Perform extractions and processing steps at room temperature or on ice whenever possible.

  • Evaluate Extraction Time: Prolonged extraction times, especially at elevated temperatures, can increase degradation. Optimize extraction duration to maximize yield while minimizing degradation.

  • Check for Enzymatic Activity: Endogenous enzymes like β-glucosidases in the plant material can cleave the glycosidic bond.[3] Consider heat-inactivation or using enzymatic inhibitors during extraction.

Q2: What are the primary degradation products of this compound?

A2: Under acidic and high-temperature conditions, this compound can degrade into several products. Recent studies have identified jiofuraldehyde, cataldehyde, and norviburtinal (B134539) as degradation products formed under simulated processing conditions (100°C, pH 4.8).[4] The initial step is often the hydrolysis of the glycosidic bond, yielding the aglycone, which is unstable and can undergo further rearrangements.

Q3: How can I inactivate endogenous enzymes during sample preparation?

A3: To prevent enzymatic degradation of this compound, consider the following methods:

  • Heat Inactivation: Briefly blanching the fresh plant material in boiling water or steam can denature degradative enzymes.

  • Solvent Inactivation: Using organic solvents like methanol (B129727) or ethanol (B145695) for the initial extraction can help inactivate enzymes.

  • Lyophilization (Freeze-Drying): Freeze-drying the plant material immediately after harvesting can preserve the sample and reduce enzymatic activity.

Section 2: Sample Preparation and Extraction Protocols

The choice of extraction method and solvents is critical for preserving this compound integrity.

Recommended Extraction Protocol

This protocol is designed to minimize degradation by controlling temperature and avoiding harsh conditions.

Methodology:

  • Homogenization: Homogenize fresh or freeze-dried plant material with liquid nitrogen to obtain a fine powder.[5]

  • Extraction: Extract the powdered sample with 30% methanol in an ultrasonic water bath at 25°C for 20 minutes. Repeat the extraction twice.[5]

  • Centrifugation: Centrifuge the extract at 12,000 rpm for 5 minutes.[5]

  • Concentration: Combine the supernatants from the two extractions and evaporate to dryness using a rotary evaporator at a temperature not exceeding 50°C.[5]

  • Reconstitution: Redissolve the dried extract in pure water and filter through a 0.22 µm membrane filter before analysis.[5]

Troubleshooting Extraction Issues
Issue Potential Cause Recommended Solution
Low this compound Yield Inefficient extraction solvent.While methanol is common, pressurized hot water extraction has also shown high efficiency for iridoid glycosides.[6]
Incomplete cell lysis.Ensure the plant material is ground to a fine powder.
Presence of Interfering Compounds Co-extraction of pigments and other metabolites.Perform a solid-phase extraction (SPE) cleanup step after the initial extraction.
Sample Browning Oxidation or degradation of this compound and other phenolic compounds.[2]Add antioxidants like ascorbic acid to the extraction solvent. Work quickly and protect samples from light.

Section 3: Stability Data and Storage Recommendations

Proper storage of both raw plant material and extracts is crucial for preventing this compound degradation over time.

Quantitative Stability Data

This compound degradation follows first-order kinetics and is highly dependent on pH and temperature.[2]

Table 1: Effect of pH on this compound Degradation at 100°C [2][7]

pHDegradation Rate (%) after 8 hours
4.049.5%
5.025.6%
6.011.2%
7.00.1%
8.00.2%
9.00.1%

Table 2: Activation Energies for this compound Degradation [2]

ConditionActivation Energy (Ea) in kJ/mol
pH 4.081.7
pH 5.088.8
pH 6.098.7
pH 4.0 with Glycine70.7

Note: The presence of most amino acids (except proline) can promote the degradation of this compound.[2]

Storage Recommendations
Sample Type Short-Term Storage (up to 1 week) Long-Term Storage (> 1 week)
Fresh Plant Material 4°C, protected from light.[8]-20°C or -80°C, preferably freeze-dried.
Dried Plant Material Cool, dry, dark place.-20°C in an airtight container.
Extracts (in solution) 2-8°C in a tightly sealed vial, protected from light.[9] Prepare fresh solutions for each experiment if possible.[1]-20°C or -80°C. Avoid repeated freeze-thaw cycles.
Solid/Purified this compound 4°C, protected from light.[8]-20°C in a desiccator.

Section 4: Analytical Methods

Accurate quantification of this compound requires a stable and reliable analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Recommended HPLC-UV Conditions
Parameter Condition
Column C18 column (e.g., Phenomenex Kinetex C18, 4.6 mm × 100 mm, 2.6 µm)[5]
Mobile Phase Isocratic: 5% Acetonitrile and 95% Water with 0.1% Formic Acid[5]
Flow Rate 0.4 mL/min[5]
Column Temperature 30°C[5]
Detection Wavelength 210 nm[5]
Injection Volume 10 µL[5]

Note: While a small amount of acid in the mobile phase is common for good peak shape in reverse-phase chromatography, prolonged exposure of dried extracts to acidic conditions before injection should be avoided.

Section 5: Visual Guides

This compound Degradation Pathway

This compound This compound Aglycone Aglycone This compound->Aglycone Hydrolysis (Acid, Heat, β-glucosidase) Degradation_Products Jiofuraldehyde, Cataldehyde, Norviburtinal Aglycone->Degradation_Products Rearrangement

Caption: Simplified this compound degradation pathway.

Recommended Sample Preparation Workflow

cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Purification & Analysis Harvest Harvest Freeze_Drying Freeze_Drying Harvest->Freeze_Drying Immediate Grinding Grinding Freeze_Drying->Grinding Liquid N2 Ultrasonic_Extraction Ultrasonic_Extraction Grinding->Ultrasonic_Extraction 30% MeOH, 25°C, 20 min Centrifugation Centrifugation Ultrasonic_Extraction->Centrifugation 12,000 rpm Evaporation Evaporation Centrifugation->Evaporation <50°C Reconstitution Reconstitution Evaporation->Reconstitution Water Filtration Filtration Reconstitution->Filtration 0.22 µm HPLC_Analysis HPLC_Analysis Filtration->HPLC_Analysis

Caption: Workflow for minimizing this compound degradation.

References

interference from co-eluting compounds in Catalposide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Catalposide, with a focus on interference from co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common co-eluting compounds with this compound are its structural isomers and other structurally related iridoid glycosides. These include, but are not limited to:

  • Catalpol (B1668604): An epimer of this compound.

  • Aucubin (B1666126): A structurally similar iridoid glycoside often found in the same plant species.[1]

  • Geniposidic Acid: Another iridoid glycoside that can be present in plant extracts containing this compound.[1]

  • Verproside and Isovanilloylcatalpol: Other catalpol-related iridoid glucosides.[2]

Q2: Why is it challenging to separate this compound from these compounds?

A2: The separation is challenging due to the high structural similarity between this compound and these compounds. They often share similar physicochemical properties, such as polarity and molecular weight, leading to similar retention behaviors on standard reversed-phase HPLC columns.

Q3: What are the typical analytical techniques used for this compound analysis?

A3: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are the most common techniques. HPLC-UV is often used for quantification, while LC-MS/MS provides higher selectivity and sensitivity, which is particularly useful for complex matrices and for distinguishing between isomers.[2]

Q4: How can I improve the selectivity of my HPLC method for this compound?

A4: To improve selectivity, you can optimize several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase can alter the selectivity between this compound and its co-eluents.

  • Column Chemistry: While C18 columns are common, exploring different stationary phases (e.g., phenyl-hexyl, biphenyl) can provide alternative selectivities.

  • Gradient Elution: Employing a shallow gradient can enhance the separation of closely eluting compounds.[3]

  • Temperature: Optimizing the column temperature can influence retention times and selectivity.

Q5: What is the role of sample preparation in avoiding interference?

A5: Sample preparation is critical for removing matrix components that can interfere with the analysis and potentially co-elute with this compound. Techniques like Solid-Phase Extraction (SPE) can selectively isolate iridoid glycosides from complex plant extracts, reducing the analytical complexity and improving the reliability of the results.[1]

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Peaks

Question: I am observing a single, broad, or shouldered peak where I expect to see this compound. How can I confirm co-elution and resolve the peaks?

Answer:

1. Confirmation of Co-elution:

  • Peak Purity Analysis (with DAD/PDA detector): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, assess the peak purity across the peak. A non-homogenous spectrum across the peak indicates the presence of more than one compound.

  • Mass Spectrometry (MS): If available, infuse the eluent corresponding to the peak into a mass spectrometer. The presence of multiple parent ions will confirm co-elution.

2. Solutions to Improve Resolution:

  • Optimize Mobile Phase Gradient: Switch from an isocratic method to a shallow gradient elution. Start with a low percentage of organic solvent and increase it slowly over a longer period. This can effectively separate compounds with minor differences in polarity.

  • Change Organic Modifier: If you are using acetonitrile, try methanol (B129727), or vice-versa. The different solvent properties can alter the selectivity of the separation.

  • Adjust Mobile Phase pH: Modifying the pH of the aqueous phase with additives like formic acid can alter the ionization state of the analytes and improve separation.[1]

  • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase.

Issue 2: Peak Tailing

Question: My this compound peak is showing significant tailing, which is affecting integration and quantification. What are the possible causes and solutions?

Answer:

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase:

    • Cause: Basic analytes can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.

    • Solution: Operate at a lower pH (e.g., by adding 0.1% formic acid to the mobile phase) to suppress the ionization of silanol groups.[4] Using a highly deactivated (end-capped) column can also minimize these interactions.

  • Column Overload:

    • Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation:

    • Cause: Accumulation of strongly retained matrix components on the column inlet frit or at the head of the column can cause peak distortion. A void at the column inlet can also lead to tailing.

    • Solution: Use a guard column to protect the analytical column from strongly retained compounds. If the column is contaminated, try flushing it with a strong solvent. If a void has formed, the column may need to be replaced.[5]

  • Incompatible Injection Solvent:

    • Cause: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Data Presentation

Table 1: HPLC Retention Times of this compound and Related Iridoid Glycosides

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Reference
CatalpolPhenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm)Isocratic: 5% Acetonitrile + 95% (0.1% Formic Acid in Water)0.43.412[6]
AucubinPhenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm)Isocratic: 5% Acetonitrile + 95% (0.1% Formic Acid in Water)0.44.857[6]
Geniposidic AcidPhenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm)Isocratic: 5% Acetonitrile + 95% (0.1% Formic Acid in Water)0.49.850[6]
AucubinDiamonsil® C18(2)50% (10 mM Ammonium Acetate in Methanol) + 50% (10 mM Ammonium Acetate in Water)Not Specified2.47[6]
Catalpol (IS)Diamonsil® C18(2)50% (10 mM Ammonium Acetate in Methanol) + 50% (10 mM Ammonium Acetate in Water)Not Specified2.44[6]

Table 2: LC-MS/MS Parameters for this compound and Common Co-eluting Compounds

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
CatalpolESI+380.0183.3[1]
AucubinESI+364.3149.0[1]
Geniposidic AcidESI-373123[7]
This compoundESI+487.2 [M+H]⁺Not Specified[2]
VerprosideESI+497.2 [M+H]⁺Not Specified[2]
IsovanilloylcatalpolESI+515.2 [M+H]⁺Not Specified[2]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and Related Iridoid Glycosides

This protocol is based on a method for the simultaneous determination of catalpol, aucubin, and geniposidic acid.[6]

  • Instrumentation:

    • HPLC system with a UV/DAD/PDA detector.

    • Column: Phenomenex Kinetex C18 (4.6 mm × 100 mm, 2.6 µm).

    • Autosampler.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

    • Reference standards for this compound, Catalpol, Aucubin, and Geniposidic Acid.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 5% Acetonitrile and 95% water containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm for this compound, Catalpol, and Aucubin; 240 nm for Geniposidic Acid.

  • Procedure:

    • Prepare standard stock solutions of each analyte in methanol.

    • Prepare working standard solutions by diluting the stock solutions with the mobile phase.

    • Prepare sample solutions by extracting the plant material and filtering the extract through a 0.45 µm filter.

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks by comparing the retention times with the reference standards.

    • Quantify the analytes using a calibration curve generated from the standard solutions.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts

This is a general protocol for the enrichment of iridoid glycosides from plant extracts, which can be optimized for this compound analysis.[1]

  • Materials:

    • SPE cartridges (e.g., C18 or a specialized polymer-based sorbent).

    • SPE vacuum manifold.

    • Methanol (HPLC grade).

    • Ultrapure water.

    • Plant extract dissolved in an appropriate solvent.

  • Procedure:

    • Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol through it, followed by 2-3 column volumes of ultrapure water. Do not allow the sorbent to dry out.

    • Loading: Load the plant extract onto the SPE cartridge at a slow and steady flow rate.

    • Washing: Wash the cartridge with 2-3 column volumes of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.

    • Elution: Elute the iridoid glycosides, including this compound, with a stronger solvent (e.g., 50-80% methanol in water). The optimal percentage of methanol should be determined experimentally to ensure complete elution of the target analyte while minimizing the elution of less polar interferences.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

Mandatory Visualization

TroubleshootingWorkflow start Problem: Poor Peak Shape (Co-elution, Tailing) check_coelution Confirm Co-elution? (Peak Purity/MS) start->check_coelution coelution_yes Co-elution Confirmed check_coelution->coelution_yes Yes coelution_no No Co-elution check_coelution->coelution_no No optimize_gradient Optimize Gradient (Shallow Gradient) coelution_yes->optimize_gradient check_tailing Assess Peak Tailing coelution_no->check_tailing change_solvent Change Organic Modifier (ACN vs. MeOH) optimize_gradient->change_solvent adjust_ph Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) change_solvent->adjust_ph end Problem Resolved adjust_ph->end secondary_interactions Secondary Interactions? (Silanols) check_tailing->secondary_interactions Basic Analyte? column_overload Column Overload? check_tailing->column_overload High Concentration? column_issue Column Contamination/ Void? check_tailing->column_issue Gradual Worsening? tailing_solution_ph Lower Mobile Phase pH secondary_interactions->tailing_solution_ph tailing_solution_dilute Dilute Sample column_overload->tailing_solution_dilute tailing_solution_guard Use Guard Column/ Flush/Replace Column column_issue->tailing_solution_guard tailing_solution_ph->end tailing_solution_dilute->end tailing_solution_guard->end

Caption: Troubleshooting workflow for peak shape issues in this compound analysis.

SPE_Workflow start Start: Plant Extract conditioning 1. Conditioning (Activate Sorbent) - Methanol - Water start->conditioning loading 2. Loading (Apply Sample) - Plant Extract conditioning->loading washing 3. Washing (Remove Polar Impurities) - 5-10% Methanol in Water loading->washing elution 4. Elution (Collect this compound) - 50-80% Methanol in Water washing->elution dry_reconstitute 5. Dry & Reconstitute - Evaporate Eluate - Dissolve in Mobile Phase elution->dry_reconstitute end Analysis Ready Sample dry_reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound sample cleanup.

References

selecting the appropriate column for Catalposide HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting High-Performance Liquid Chromatography (HPLC) analysis of Catalposide.

Troubleshooting Guide

This guide addresses common issues encountered during this compound HPLC analysis, offering potential causes and solutions to ensure accurate and reproducible results.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak (tailing) or a "shoulder" on the front (fronting).

  • USP Tailing Factor (Tf) significantly greater than 1.[1]

Potential Causes and Solutions:

Potential CauseSolution
Secondary Interactions with Silanol (B1196071) Groups This compound, a polar compound, can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.[1][2][3]
* Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or acetic acid) can suppress the ionization of silanol groups, minimizing these interactions.[1][3]
* Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups.[4]
* Consider a Different Stationary Phase: For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better peak shape and retention.
Improper Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape. The ideal pH should be at least 2 units away from the analyte's pKa.[3]
* Optimize Mobile Phase pH: Experiment with different pH values to find the optimal condition for symmetrical peaks.
Column Overload Injecting too concentrated a sample can saturate the column, leading to peak fronting.[1][5]
* Reduce Sample Concentration: Dilute the sample and re-inject.
* Decrease Injection Volume: Use a smaller injection volume.[3]
Column Degradation Over time, the stationary phase of the column can degrade, leading to poor peak shape. This can be accelerated by using mobile phases with a high water content or inappropriate pH.[1][6]
* Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.[2]
* Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1]
Issue 2: Inconsistent Retention Times

Symptoms:

  • The retention time of the this compound peak shifts between injections or batches.

Potential Causes and Solutions:

Potential CauseSolution
Changes in Mobile Phase Composition Small variations in the mobile phase preparation can lead to shifts in retention time.
* Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently for each run.
* Degas the Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump, which can affect the flow rate.[3]
Fluctuations in Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of separation.
* Use a Column Oven: A column oven will maintain a consistent temperature, leading to more reproducible retention times.
Column Equilibration Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.
* Ensure Adequate Equilibration: Flush the column with the mobile phase for a sufficient amount of time before starting the analysis.
Issue 3: Ghost Peaks or Baseline Noise

Symptoms:

  • Unexpected peaks appear in the chromatogram, especially in blank runs.

  • The baseline is noisy or shows significant drift.

Potential Causes and Solutions:

Potential CauseSolution
Sample Contamination Impurities in the sample or sample solvent can appear as ghost peaks.
* Proper Sample Preparation: Use high-purity solvents for sample extraction and dilution. Filter all samples before injection.[7]
This compound Degradation This compound is sensitive to acidic pH and high temperatures. Degradation can occur during sample preparation or analysis, leading to the appearance of extra peaks.[8][9] It has been noted that certain amino acids can also promote its degradation.[8]
* Control Temperature and pH: Avoid exposing samples to high temperatures and strongly acidic conditions for extended periods.
* Analyze Samples Promptly: Analyze prepared samples as soon as possible to minimize degradation.
Contaminated Mobile Phase or HPLC System Impurities in the mobile phase or carryover from previous injections can cause ghost peaks and baseline noise.
* Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents.
* Flush the System: Flush the injector and the entire system with a strong solvent to remove any contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for this compound HPLC analysis?

A1: A C18 reversed-phase column is the most commonly used and a good starting point for this compound analysis. For enhanced retention and alternative selectivity, especially if you are analyzing this compound in a complex matrix with other polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be a powerful alternative.[2][3][9][10][11]

Q2: What mobile phase composition is typically used for this compound analysis on a C18 column?

A2: A common mobile phase is a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape. The gradient or isocratic conditions will depend on the specific separation requirements.

Q3: What is the optimal detection wavelength for this compound?

A3: The UV detection wavelength for this compound is typically set around 210 nm.

Q4: How should I prepare plant extracts for this compound HPLC analysis?

A4: A general procedure involves extraction with a suitable solvent (e.g., methanol, ethanol, or a mixture with water), followed by filtration through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection.[7] Depending on the complexity of the plant matrix, a solid-phase extraction (SPE) step may be necessary for sample cleanup and enrichment of this compound.[12]

Q5: My this compound peak is tailing. What is the most likely cause and how can I fix it?

A5: Peak tailing for this compound is often due to secondary interactions with residual silanol groups on the C18 column. The most effective solution is to add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of these silanols.[1][3]

Experimental Protocol: Quantification of this compound

This protocol provides a general methodology for the quantification of this compound in a sample matrix. Method validation according to ICH guidelines is recommended for ensuring the reliability of the results.[13][14]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • This compound reference standard.

  • Syringe filters (0.22 or 0.45 µm).

2. Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5-30% B over 20 minutes (This is a starting point and should be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Solid Samples (e.g., plant material):

    • Weigh a known amount of the powdered sample (e.g., 1 g).

    • Extract with a suitable solvent (e.g., 50 mL of 70% methanol) using ultrasonication or reflux.

    • Centrifuge or filter the extract.

    • Evaporate the solvent and reconstitute the residue in a known volume of mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.[7]

  • Liquid Samples:

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Logical Workflow for Column Selection

The following diagram illustrates a logical workflow for selecting the appropriate HPLC column for this compound analysis.

G start Start: this compound Analysis compound_properties Analyte Properties: This compound is a polar iridoid glycoside start->compound_properties initial_choice Initial Column Selection compound_properties->initial_choice rp_hplc Reversed-Phase (RP-HPLC) C18 or C8 Column initial_choice->rp_hplc Standard Approach hilic Hydrophilic Interaction Liquid Chromatography (HILIC) initial_choice->hilic Alternative for High Polarity rp_eval Evaluate Peak Shape and Retention rp_hplc->rp_eval final_method Final Method hilic->final_method Successful Separation good_peak Good Peak Shape and Retention? (Tf ≈ 1) rp_eval->good_peak peak_tailing Peak Tailing? good_peak->peak_tailing No good_peak->final_method Yes optimize_rp Optimize RP Method: - Adjust Mobile Phase pH - Modify Gradient - Use End-capped Column optimize_rp->rp_eval poor_retention Poor Retention? consider_hilic Consider HILIC Column poor_retention->consider_hilic Yes peak_tailing->optimize_rp Yes peak_tailing->poor_retention No consider_hilic->hilic

Caption: Workflow for HPLC column selection in this compound analysis.

References

issues with Catalposide stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of catalposide in cell culture media. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell culture?

This compound is an iridoid glycoside, a class of secondary metabolites found in various plants. In cell culture, it is widely studied for its anti-inflammatory, neuroprotective, and antioxidant properties.[1][2] Common applications include investigating its effects on cellular signaling pathways, such as the NF-κB pathway, and its potential as a therapeutic agent for diseases characterized by inflammation and oxidative stress.[1][3]

Q2: How stable is this compound in standard cell culture media?

The stability of this compound in aqueous solutions, including cell culture media, is highly dependent on pH and temperature.[4][5] this compound is most stable in neutral conditions (pH ~7.0) and is sensitive to acidic environments, where it undergoes hydrolysis.[4][6] At elevated temperatures, such as the standard 37°C used for cell culture, degradation can be accelerated.[4] The presence of amino acids in the media can also promote its degradation.[4]

Q3: What are the primary degradation products of this compound?

Under acidic conditions or high temperatures, this compound can hydrolyze, leading to the formation of an aglycone intermediate which can be further converted to other products.[4] While specific degradation products in cell culture media are not extensively documented in readily available literature, studies on similar compounds suggest that the breakdown can significantly alter biological activity.[7] It is crucial to consider that observed cellular effects could be due to these degradation products rather than the parent compound.[7]

Q4: How should I prepare and store this compound stock solutions?

To ensure maximum stability, this compound stock solutions should be prepared in a sterile, high-purity solvent like DMSO or a neutral buffer.[8][9] It is recommended to prepare high-concentration stock solutions (e.g., 1000x the final working concentration) to minimize the volume of solvent added to the cell culture medium, keeping the final solvent concentration below 0.1% to avoid solvent-induced cytotoxicity.[8] Stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or -80°C, protected from light, to prevent repeated freeze-thaw cycles.[8][10]

Troubleshooting Guide

This section addresses common issues encountered when working with this compound in cell culture experiments.

Issue 1: High variability and poor reproducibility in experimental results.

Inconsistent results are often the first sign of compound instability. If you observe significant differences between replicate wells or experiments, consider the following:

  • Stock Solution Integrity: Was the stock solution stored correctly? Has it undergone multiple freeze-thaw cycles?

  • Time in Media: How long was the this compound-containing media prepared before being added to the cells? Degradation can occur rapidly at 37°C.[4]

  • Media Components: Standard media components like amino acids can promote this compound degradation.[4] Serum proteins may also bind to the compound, reducing its effective concentration.

Logical Flowchart for Troubleshooting Inconsistent Results

Troubleshooting_Flowchart start Inconsistent Results with This compound Treatment check_stock 1. Verify Stock Solution (Age, Storage, Freeze-Thaws) start->check_stock check_media_prep 2. Review Media Preparation Workflow start->check_media_prep check_protocol 3. Assess Experimental Protocol (Timing, Controls) start->check_protocol issue_stock Potential Issue: Stock Degradation check_stock->issue_stock issue_media Potential Issue: Degradation in Media at 37°C check_media_prep->issue_media issue_timing Potential Issue: Variable Incubation Time check_protocol->issue_timing solution_stock Solution: Prepare fresh stock in DMSO. Aliquot and store at -80°C. Protect from light. issue_stock->solution_stock solution_media Solution: Prepare treatment media immediately before use. Minimize pre-incubation at 37°C. issue_media->solution_media solution_protocol Solution: Standardize all incubation times. Use positive/negative controls in every experiment. issue_timing->solution_protocol

Caption: A troubleshooting flowchart for inconsistent experimental results.
Issue 2: No observable effect or lower-than-expected activity of this compound.

If this compound fails to elicit the expected biological response, the effective concentration reaching the cells may be insufficient.

  • Degradation Kinetics: this compound degradation follows first-order kinetics, meaning the rate of degradation is proportional to its concentration.[4] This can lead to a rapid decrease in the active compound over the course of a long incubation period.

  • Hydrogen Peroxide Formation: Some natural compounds can lead to the formation of hydrogen peroxide in cell culture media, which can create experimental artifacts or mask the true effect of the compound.[7] While not specifically documented for this compound, it is a possibility. Adding catalase to control media may help elucidate this.[11]

Quantitative Data Summary

The stability of this compound is influenced by several factors. The table below summarizes key findings from stability studies.

ParameterConditionObservationReference
pH Acidic (pH 4.0-6.0)Degradation is significantly accelerated.[4][5]
Neutral (pH ~7.0)This compound is most stable.[4][5]
Temperature High (e.g., 100°C)Rapid degradation.[4][6]
Cell Culture (37°C)Degradation is possible, especially over long incubations.[12]
Media Components Amino AcidsMost amino acids (except proline) promote degradation.[4]
SugarsNo significant influence on degradation.[4]
Kinetics Degradation ModelObeys first-order kinetics.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the steps for preparing this compound solutions to maximize stability and minimize experimental variability.

  • Solvent Selection: Use sterile, anhydrous DMSO as the solvent of choice.[8] If DMSO is incompatible with your cell model, use a sterile, neutral pH buffer (e.g., PBS, pH 7.2-7.4).

  • Stock Solution Preparation:

    • Weigh the required amount of high-purity this compound powder in a sterile, light-protected vial (e.g., an amber vial).[8]

    • Calculate and add the volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). This allows for a final DMSO concentration of ≤0.1% in the culture medium.[8]

    • Ensure complete dissolution by gentle vortexing. If necessary, brief warming to 37°C can be applied, but avoid overheating.[8]

  • Storage:

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store immediately at -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Warm your cell culture medium to 37°C.

    • Just before adding to the cells, dilute the stock solution directly into the pre-warmed medium to achieve the final desired concentration. Gently swirl the medium while adding the stock to prevent precipitation.[8]

    • Use the treatment media immediately. Do not store diluted this compound solutions.

Workflow for this compound Experimentation

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare High-Conc. Stock in DMSO aliquot Aliquot & Store at -80°C prep_stock->aliquot thaw Thaw Single Aliquot aliquot->thaw Day of Experiment dilute Dilute in Warm Media (Immediately Before Use) thaw->dilute treat Add to Cells dilute->treat incubate Incubate for Defined Period treat->incubate assay Perform Cellular Assay incubate->assay

Caption: Recommended workflow for preparing and using this compound in cell culture.
Protocol 2: Assessing this compound Stability in Specific Cell Culture Media

If you suspect stability is a major issue in your specific experimental setup, you can perform a stability test.

  • Preparation: Prepare your complete cell culture medium (including serum and other supplements) containing the highest concentration of this compound you plan to use. Also prepare a control medium with the solvent (e.g., DMSO) alone.

  • Incubation: Place the prepared media in a sterile container in your cell culture incubator (37°C, 5% CO₂).

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the medium.

  • Storage of Samples: Immediately freeze the collected aliquots at -80°C until analysis to halt further degradation.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific media and conditions.

Signaling Pathway Information

This compound has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] The canonical NF-κB pathway is a key regulator of inflammation.[13][14] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13][15] Pro-inflammatory stimuli, like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13][15] Studies have shown that this compound can attenuate this process by reducing the degradation of IκBα, thereby preventing NF-κB nuclear translocation and transcriptional activity.[3]

Simplified NF-κB Signaling Pathway and Point of this compound Inhibition

NFkB_Pathway stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor Activation stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb_deg IκBα Phosphorylation & Degradation ikk->ikb_deg nfkb_release NF-κB (p65/p50) Release & Nuclear Translocation ikb_deg->nfkb_release transcription Transcription of Pro-inflammatory Genes (e.g., IL-8) nfkb_release->transcription This compound This compound This compound->ikb_deg Inhibition

Caption: this compound inhibits the NF-κB pathway by reducing IκBα degradation.

References

troubleshooting low recovery of Catalposide during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of Catalposide during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is an iridoid glycoside with various reported biological activities, including anti-inflammatory and neuroprotective effects. Its purification can be challenging due to its polarity, potential for degradation under certain conditions, and the presence of structurally similar compounds in the plant matrix that can co-elute during chromatographic separation.

Q2: What are the common reasons for low recovery of this compound?

A2: Low recovery of this compound can stem from several factors throughout the extraction and purification process. These include:

  • Suboptimal Extraction: Inefficient extraction from the plant material due to the wrong choice of solvent, temperature, or extraction time.

  • Degradation: this compound is sensitive to acidic pH and high temperatures, which can lead to its degradation. The presence of certain amino acids can also promote its breakdown.[1][2][3]

  • Inefficient Purification: Poor separation from other compounds during column chromatography, leading to loss of product in mixed fractions.

  • Handling Losses: Physical loss of the compound during solvent evaporation, sample transfers, and other handling steps.

Q3: Which plant parts are the best sources for this compound?

A3: this compound is commonly extracted from the unripe fruit, leaves, and stem bark of plants from the Catalpa genus, such as Catalpa bignonioides and Catalpa ovata.[4] The concentration of this compound may vary depending on the plant part, geographical location, and harvest time.

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract

If you are experiencing a low yield of the crude extract containing this compound before proceeding to purification, consider the following troubleshooting steps.

Question: My initial extraction from the plant material yields very little this compound. What could be the problem?

Answer: The efficiency of your extraction is a critical first step. Several parameters can be optimized to improve your yield.

Troubleshooting Steps:

  • Evaluate Your Extraction Solvent: The choice of solvent is crucial for efficiently extracting this compound. Aqueous-organic solvent mixtures are often more effective than absolute solvents.[5][6]

  • Optimize Extraction Method: Different extraction techniques have varying efficiencies. While traditional methods like maceration are simple, modern techniques may offer higher yields in shorter times.[4][7][8]

  • Control Extraction Conditions: Temperature and pH are critical factors that can affect both extraction efficiency and the stability of this compound.

Data Presentation: Comparison of Extraction Solvents and Methods

Extraction Solvent SystemRelative PolarityExpected this compound YieldAdvantagesDisadvantages
WaterHighModerate"Green" solvent, good for highly polar compoundsMay extract a wide range of water-soluble impurities
50-70% Ethanol in WaterHighHighExcellent for many polyphenols and glycosides[9]Requires solvent removal
80% Methanol in WaterHighVery HighOften shows high extraction efficiency for phenolics[6]Methanol is toxic
Absolute EthanolMedium-HighLow to ModerateLess water extractedCan be less efficient for glycosides than aqueous mixtures[5]
Ethyl AcetateMediumLowSelectively extracts less polar compoundsPoor solvent for polar glycosides like this compound
Extraction MethodPrincipleRelative YieldAdvantagesDisadvantages
Maceration Soaking in solvent at room temperatureModerateSimple, requires minimal equipmentTime-consuming, may result in lower yield[4][7]
Soxhlet Extraction Continuous extraction with hot solventHighEfficient, requires less solvent over timePotential for thermal degradation of sensitive compounds[2]
Ultrasonic-Assisted Extraction (UAE) Uses acoustic cavitation to enhance extractionHighFaster, improved yield, lower temperatures possible[4][7]Requires specialized equipment
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solventHighVery fast, high yield[8]Potential for localized overheating, requires specific equipment[10]

dot

cluster_extraction Extraction Workflow Plant_Material Dried, Powdered Plant Material Extraction Extraction (Solvent & Method) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract cluster_troubleshooting Troubleshooting Low Recovery in Column Chromatography Start Low Recovery After Column Check_Packing Is the column packed properly? Start->Check_Packing Check_Mobile_Phase Is the mobile phase optimized? Check_Packing->Check_Mobile_Phase Yes Repack Repack column using slurry method Check_Packing->Repack No Check_Loading Is the sample loading appropriate? Check_Mobile_Phase->Check_Loading Yes Adjust_Polarity Adjust mobile phase polarity (TLC guided) Check_Mobile_Phase->Adjust_Polarity No Check_Degradation Could the compound be degrading? Check_Loading->Check_Degradation Yes Dry_Load Use dry loading and appropriate ratio Check_Loading->Dry_Load No Minimize_Time Minimize run time and check pH Check_Degradation->Minimize_Time No Success Improved Recovery Check_Degradation->Success Yes Repack->Start Adjust_Polarity->Start Dry_Load->Start Minimize_Time->Start

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Activities of Catalposide and Catalpol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of two iridoid glycosides, catalposide and catalpol (B1668604). The information presented herein is based on available experimental data to facilitate an objective evaluation of their potential as therapeutic agents.

Executive Summary

This compound and catalpol, both naturally occurring iridoid glycosides, exhibit anti-inflammatory activities through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. While both compounds target inflammatory responses, the available data suggests differences in their potency and mechanisms of action. Catalpol has been more extensively studied, with a well-documented role in suppressing inflammation via the NF-κB and MAPK signaling pathways. This compound also demonstrates anti-inflammatory effects, primarily through the inhibition of NF-κB and MAPK pathways, and by reducing the production of inflammatory cytokines and mediators. However, direct comparative studies with quantitative data are limited, with some evidence suggesting that catalpol may possess weaker intrinsic anti-inflammatory activity compared to some of its derivatives. This guide aims to synthesize the current understanding of both compounds to aid in research and development decisions.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and catalpol. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundMediatorCell Line/ModelConcentration/Dosage% Inhibition / IC50
This compound Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophagesDose-dependentNot explicitly quantified in retrieved results
TNF-αLPS-stimulated RAW 264.7 macrophagesNot specifiedSignificant inhibition
IL-1βLPS-stimulated RAW 264.7 macrophagesNot specifiedSignificant inhibition
IL-6LPS-stimulated RAW 264.7 macrophagesNot specifiedSignificant inhibition
Catalpol NF-κB activationHEK293 cells500 μmol/LSignificant reduction[1]
NF-κB activationHEK293 cells50 μmol/LIneffective inhibition[1]
TNF-α, IL-1β, IL-6Various inflammatory modelsNot specifiedReduction reported in multiple studies

Note: IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. The absence of a specific value indicates that the information was not available in the reviewed literature.

Mechanistic Insights: Signaling Pathways

Both this compound and catalpol exert their anti-inflammatory effects by modulating critical intracellular signaling pathways.

This compound: Inhibition of NF-κB and MAPK Pathways

This compound has been shown to suppress inflammatory responses by targeting the NF-κB and MAPK signaling cascades.[2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding inflammatory mediators. This compound intervenes in this process, leading to a downstream reduction in the production of cytokines such as TNF-α, IL-1β, and IL-6.

Catalposide_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKK MAPKK TLR4->MAPKK IKK IKK TLR4->IKK This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibits This compound->IKK Inhibits MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB NFκB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription

This compound's anti-inflammatory mechanism.
Catalpol: A Multi-pathway Inhibitor of Inflammation

Catalpol's anti-inflammatory actions are well-documented and involve the modulation of multiple signaling pathways, including NF-κB, MAPK, and potentially the NLRP3 inflammasome.[3] By inhibiting these pathways, catalpol effectively reduces the expression and release of a wide range of pro-inflammatory cytokines and mediators.

Catalpol_Signaling_Pathway cluster_pathways Intracellular Signaling Cascades Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptors Cell Surface Receptors (e.g., TLR4) Inflammatory_Stimuli->Cell_Surface_Receptors MAPK_pathway MAPK Pathway (ERK, JNK, p38) Cell_Surface_Receptors->MAPK_pathway NFkB_pathway NF-κB Pathway Cell_Surface_Receptors->NFkB_pathway NLRP3_pathway NLRP3 Inflammasome Cell_Surface_Receptors->NLRP3_pathway Catalpol Catalpol Catalpol->MAPK_pathway Inhibits Catalpol->NFkB_pathway Inhibits Catalpol->NLRP3_pathway Inhibits Transcription_Factors Activation of Transcription Factors (e.g., NF-κB, AP-1) MAPK_pathway->Transcription_Factors NFkB_pathway->Transcription_Factors Inflammatory_Response Inflammatory Response NLRP3_pathway->Inflammatory_Response Gene_Expression Increased Expression of Pro-inflammatory Genes Transcription_Factors->Gene_Expression Gene_Expression->Inflammatory_Response

Catalpol's multi-pathway inhibitory action.

Experimental Protocols

This section outlines the general methodologies employed in the studies cited in this guide to assess the anti-inflammatory activities of this compound and catalpol.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound or catalpol for a specific duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

2. Measurement of Nitric Oxide (NO) Production:

  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure: An equal volume of cell supernatant is mixed with the Griess reagent, and the absorbance is measured at approximately 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

3. Quantification of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines in the cell culture supernatant.

  • Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions.

4. Western Blot Analysis for Signaling Proteins:

  • Objective: To determine the effect of the compounds on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, ERK, JNK).

  • Procedure: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.

5. NF-κB Reporter Assay:

  • Principle: To quantify the transcriptional activity of NF-κB.

  • Procedure: Cells (e.g., HEK293) are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid. After treatment with the compound and an NF-κB activator (e.g., TNF-α), luciferase activity is measured.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assessment of Anti-inflammatory Effects Cell_Culture Cell Culture (e.g., RAW 264.7) Pretreatment Pre-treatment with This compound or Catalpol Cell_Culture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Stimulation->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA for TNF-α, IL-1β, IL-6) Stimulation->Cytokine_Assay Western_Blot Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Stimulation->Western_Blot Reporter_Assay NF-κB Transcriptional Activity (Luciferase Reporter Assay) Stimulation->Reporter_Assay

General experimental workflow.

Conclusion

Both this compound and catalpol demonstrate clear anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating crucial signaling pathways. Catalpol's mechanisms of action have been more thoroughly investigated. While direct quantitative comparisons of their potency are not extensively available, some evidence suggests that catalpol's intrinsic anti-inflammatory activity might be weaker than some of its derivatives. Further head-to-head studies with standardized experimental protocols are necessary to definitively compare the anti-inflammatory efficacy of this compound and catalpol. This guide provides a foundation for researchers to understand the current landscape and to design future studies aimed at elucidating the full therapeutic potential of these natural compounds.

References

A Comparative Guide to the Neuroprotective Effects of Catalposide and Aucubin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Catalposide (also known as Catalpol) and Aucubin are two iridoid glycosides that have garnered significant attention for their potential neuroprotective properties. Both compounds, found in various medicinal plants, exhibit promising therapeutic effects in models of neurological disorders. This guide provides an objective comparison of their neuroprotective performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in their exploration of these compounds for neurodegenerative disease therapeutics.

At a Glance: Comparative Efficacy

While both this compound and Aucubin demonstrate neuroprotective effects, direct comparative studies suggest that this compound may offer more potent protection in certain in vitro models of neuronal injury. A key study directly comparing eight iridoid components found that this compound exhibited a stronger effect in improving cell viability and mitigating neuronal damage compared to Aucubin in a corticosterone-induced injury model in PC12 cells.[1]

It is important to note that the overall efficacy of these compounds can be highly dependent on the specific pathological model and the experimental conditions. Therefore, this comparison serves as a guide to their known activities, highlighting the need for further targeted comparative studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from a direct comparative study on the neuroprotective effects of this compound and Aucubin.

Table 1: Effect on Cell Viability in Corticosterone-Injured PC12 Cells [1]

CompoundConcentrationCell Viability (%)
Model (Corticosterone)-58.34 ± 2.17
This compound (CAT) 10 µM78.21 ± 3.54
Aucubin (AU) 10 µM69.87 ± 2.89
Fluoxetine (Positive Control)10 µM82.15 ± 4.01

Table 2: Effects on Apoptosis, ROS, and Mitochondrial Membrane Potential (MMP) in Corticosterone-Injured PC12 Cells [1]

Compound (10 µM)Apoptosis Rate (%)Intracellular ROS Level (Fluorescence Intensity)Mitochondrial Membrane Potential (JC-1 Ratio)
Model (Corticosterone)35.12 ± 1.23187.34 ± 8.760.45 ± 0.03
This compound (CAT) 18.76 ± 0.98 112.54 ± 6.32 0.78 ± 0.05
Aucubin (AU) 24.54 ± 1.11135.87 ± 7.110.65 ± 0.04
Fluoxetine (Positive Control)15.43 ± 0.87101.23 ± 5.980.85 ± 0.06

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Cell Viability Assay (MTT Assay)[1]
  • Cell Culture: PC12 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Induction of Injury: Cells were seeded in 96-well plates and treated with corticosterone (B1669441) (CORT) to induce neuronal injury.

  • Treatment: Following injury induction, cells were treated with this compound (10 µM), Aucubin (10 µM), or a positive control (Fluoxetine, 10 µM) for 24 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.

Flow Cytometry for Apoptosis, ROS, and MMP[1]
  • Cell Preparation: PC12 cells were cultured, induced with CORT, and treated with this compound and Aucubin as described above.

  • Apoptosis Detection: Cells were harvested and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Intracellular ROS Measurement: Cells were incubated with the fluorescent probe DCFH-DA (10 µM) for 30 minutes at 37°C.

  • Mitochondrial Membrane Potential (MMP) Assay: Cells were stained with the JC-1 probe for 20 minutes at 37°C.

  • Flow Cytometry Analysis: Stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells, the fluorescence intensity of ROS, and the ratio of red to green fluorescence for MMP.

Signaling Pathways and Mechanisms of Action

Both this compound and Aucubin exert their neuroprotective effects through multiple signaling pathways, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.

This compound Signaling Pathways

This compound has been shown to exert its neuroprotective effects by modulating several key signaling pathways. It can inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[2] Furthermore, this compound can activate the Keap1/Nrf2 pathway, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress.[2] It also plays a role in inhibiting the p53-mediated Bcl-2/Bax/caspase-3 apoptotic pathway.[2]

Catalposide_Signaling_Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB NF-κB Pathway Inflammatory_Stimuli->NF_kB Oxidative_Stress Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1/Nrf2 Pathway Oxidative_Stress->Keap1_Nrf2 p53_Apoptosis p53-mediated Apoptosis (Bcl-2/Bax, Caspase-3) Oxidative_Stress->p53_Apoptosis This compound This compound This compound->NF_kB Inhibits This compound->Keap1_Nrf2 Activates This compound->p53_Apoptosis Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Neuroprotection Neuroprotection Pro_inflammatory_Cytokines->Neuroprotection Neuronal Damage Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) Keap1_Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->Neuroprotection Reduces Oxidative Stress p53_Apoptosis->Neuroprotection Apoptosis

Figure 1: this compound's neuroprotective signaling pathways.
Aucubin Signaling Pathways

Aucubin's neuroprotective mechanisms also involve the modulation of inflammatory and oxidative stress pathways. It has been reported to inhibit the TLR4/NF-κB inflammatory signaling pathway, leading to a decrease in pro-inflammatory cytokines like IL-1β and TNF-α.[3] Additionally, Aucubin can activate the Nrf2/HO-1 and AMPK signaling pathways, which play a crucial role in cellular defense against oxidative stress.[1]

Aucubin_Signaling_Pathways Ischemic_Injury Ischemic/Reperfusion Injury TLR4_NF_kB TLR4/NF-κB Pathway Ischemic_Injury->TLR4_NF_kB Aucubin Aucubin Aucubin->TLR4_NF_kB Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Aucubin->Nrf2_HO1 Activates AMPK AMPK Pathway Aucubin->AMPK Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) TLR4_NF_kB->Pro_inflammatory_Cytokines Neuroprotection Neuroprotection Pro_inflammatory_Cytokines->Neuroprotection Neuroinflammation Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response AMPK->Nrf2_HO1 Antioxidant_Response->Neuroprotection Reduces Oxidative Stress

Figure 2: Aucubin's neuroprotective signaling pathways.

Conclusion

Both this compound and Aucubin are promising iridoid glycosides with significant neuroprotective potential. The available direct comparative data in a cellular model of neuronal injury suggests that this compound may have a more potent protective effect than Aucubin in terms of enhancing cell viability and reducing apoptosis and oxidative stress.[1] However, both compounds act on crucial pathways involved in neuroinflammation and oxidative stress, highlighting their therapeutic potential.

This guide provides a foundational comparison based on current literature. Researchers are encouraged to consider these findings in the context of their specific research questions and experimental models. Further direct comparative studies, particularly in in vivo models of various neurodegenerative diseases, are warranted to fully elucidate the relative therapeutic potential of this compound and Aucubin.

References

Unveiling the Pharmacological Promise: A Comparative Guide to the Structure-Activity Relationship of Catalposide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the intricate relationship between the chemical structure of a natural compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of catalposide, an iridoid glycoside with notable therapeutic potential, and its various derivatives. By examining how modifications to the this compound scaffold influence its anti-inflammatory and neuroprotective effects, we can glean valuable insights for the rational design of more potent and selective therapeutic agents.

This compound, a key bioactive constituent of plants from the Rehmannia and Catalpa genera, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and antioxidant activities.[1][2] The core of its therapeutic potential lies in its unique chemical structure, which offers multiple sites for modification. Researchers have synthesized and isolated a range of this compound derivatives, revealing that even subtle structural changes can lead to substantial differences in biological efficacy.

Comparative Analysis of Biological Activity

The primary focus of SAR studies on this compound has been to enhance its inherent anti-inflammatory and neuroprotective properties. This has largely been achieved by modifying the hydroxyl groups on the catalpol (B1668604) core and its glucose moiety.

Anti-Inflammatory Activity

This compound exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[3] Studies have shown that derivatives with substitutions at the 6-O-position of the catalpol core exhibit enhanced NF-κB inhibitory potency compared to the parent compound.[4]

One comparative study investigated the anti-inflammatory activity of catalpol and eight of its derivatives, known as scropoliosides, by measuring their ability to inhibit TNF-α-induced NF-κB activation in HEK293 cells. The results, summarized in the table below, demonstrate that all tested derivatives, which feature a 6-O-substituted cinnamyl moiety, showed significantly greater inhibition of NF-κB activation than this compound itself at a concentration of 50 µmol/L.[4]

CompoundStructureInhibition of NF-κB Activation at 50 µmol/L (%)[4]
Catalpol-~10
Scropolioside F6-O-α-L-(4''-O-trans-p-coumaroyl)rhamnopyranosylcatalpol~55
Scropolioside G6-O-α-L-(4''-O-feruloyl)rhamnopyranosylcatalpol~60
Scropolioside H6-O-α-L-(2''-O-feruloyl)rhamnopyranosylcatalpol~50
Scrodentoside A6-O-α-L-(2'',3''-di-O-trans-p-coumaroyl)rhamnopyranosylcatalpol~45
Scrodentoside B6-O-α-L-(2'',4''-di-O-trans-p-coumaroyl)rhamnopyranosylcatalpol~65
Scrodentoside D6-O-α-L-(3'',4''-di-O-trans-p-coumaroyl)rhamnopyranosylcatalpol~58
Saccatoside6-O-α-L-(2'',3'',4''-tri-O-trans-p-coumaroyl)rhamnopyranosylcatalpol~40
6-O-Methylcatalpol6-O-methyl substitution on catalpol~48

These findings suggest that the addition of a bulky, lipophilic cinnamoyl group at the 6-O-position significantly enhances the anti-inflammatory activity of this compound. The increased lipophilicity may facilitate better cell membrane penetration, allowing for more effective interaction with intracellular targets.

Neuroprotective Activity

The neuroprotective effects of this compound are attributed to its ability to combat oxidative stress, reduce apoptosis, and modulate key signaling pathways involved in neuronal survival.[1][5] While comprehensive quantitative SAR data for neuroprotection is less abundant, studies on catalpol propionylated analogs suggest that increasing lipophilicity through esterification of the hydroxyl groups can be a viable strategy to enhance potential anti-aging and neuroprotective effects.[6] One study demonstrated that a perpropionylated catalpol analog (CP-6) effectively reversed streptozotocin (B1681764) (STZ)-induced reduction of cell viability in SH-SY5Y human neuroblastoma cells, indicating potential neuroprotective activity.[6]

Further research is needed to establish a clear quantitative SAR for the neuroprotective effects of a wider range of this compound derivatives, with a focus on generating comparative EC50 values in relevant in vitro models of neurodegeneration.

Key Signaling Pathways and Experimental Workflows

The biological activities of this compound and its derivatives are mediated through the modulation of several critical signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for designing targeted therapies.

Catalposide_Signaling_Pathways cluster_inflammatory Anti-Inflammatory Pathway cluster_neuroprotective Neuroprotective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Catalposide_Derivatives This compound & Derivatives Catalposide_Derivatives->NF_kB Oxidative_Stress Oxidative Stress (e.g., H2O2) Nrf2 Nrf2 Oxidative_Stress->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) Nrf2->Antioxidant_Enzymes This compound This compound This compound->Nrf2

Figure 1: Simplified signaling pathways modulated by this compound and its derivatives.

A typical experimental workflow for evaluating the structure-activity relationship of this compound derivatives involves several key stages, from synthesis to biological evaluation.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives (e.g., Esterification) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Anti_Inflammatory_Assay Anti-inflammatory Assays (NF-κB Luciferase, NO Production) Purification->Anti_Inflammatory_Assay Neuroprotective_Assay Neuroprotective Assays (Glutamate Toxicity, ROS Measurement) Purification->Neuroprotective_Assay Data_Analysis Data Analysis & SAR Determination Anti_Inflammatory_Assay->Data_Analysis Neuroprotective_Assay->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Figure 2: General experimental workflow for SAR studies of this compound derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Synthesis of Catalpol Propionylated Analogs[6]
  • Reaction Setup: To a stirred solution of catalpol (100 mg, 0.27 mmol) in pyridine (B92270) (5 mL), add propionic anhydride (B1165640) (0.6 mL, 4.7 mmol).

  • Reaction Conditions: The resulting mixture is stirred and reacted at 60 °C.

  • Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The reaction is terminated when the peak corresponding to catalpol disappears.

  • Purification: The synthesized catalpol propionylated analogs are purified using appropriate chromatographic techniques.

NF-κB Luciferase Reporter Assay in HEK293 Cells[4]
  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transiently transfected with an NF-κB luciferase reporter plasmid.

  • Treatment: Cells are pre-incubated for 1 hour with the test compounds (catalpol or its derivatives) at a final concentration of 50 µmol/L.

  • Stimulation: Following pre-incubation, cells are stimulated with 100 ng/mL of tumor necrosis factor-alpha (TNF-α) for 16 hours to induce NF-κB activation.

  • Luciferase Activity Measurement: The luciferase activity is measured using a luminometer. The inhibitory effect of the compounds on NF-κB activation is calculated relative to the TNF-α-stimulated control.

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. The plate is then incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are seeded in 96-well plates and cultured for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Induction of Excitotoxicity: Glutamate (e.g., 100 mM) is added to the wells to induce neuronal cell death.

  • Cell Viability Assessment: After a 3-hour incubation with glutamate, cell viability is assessed using a standard MTT or similar assay. The absorbance is measured at 450 nm, and cell viability is expressed as a percentage relative to the untreated control.[5]

Measurement of Intracellular Reactive Oxygen Species (ROS) in Neuronal Cells[7][8]
  • Cell Culture and Loading: Neuronal cells are cultured on glass-bottom dishes. The cells are washed with a suitable buffer and then incubated with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA), in the dark at room temperature.

  • Imaging: Live-cell imaging is performed using a confocal microscope. Baseline fluorescence is recorded before the addition of an oxidative stressor.

  • Induction of Oxidative Stress: An agent like hydrogen peroxide (H2O2) is added to the cells to induce ROS production.

  • Fluorescence Measurement: The change in fluorescence intensity over time is measured. An increase in fluorescence indicates an increase in intracellular ROS levels. The protective effect of a test compound is determined by its ability to attenuate the H2O2-induced increase in fluorescence.

Conclusion

The structure-activity relationship studies of this compound and its derivatives have provided valuable insights into the structural requirements for enhanced anti-inflammatory and neuroprotective activities. The derivatization of this compound, particularly at the 6-O-position with lipophilic moieties, has proven to be a successful strategy for augmenting its NF-κB inhibitory effects. While the neuroprotective SAR is still an emerging area, initial findings suggest that increasing lipophilicity may also be beneficial.

This guide highlights the importance of continued research in this area, including the synthesis of novel derivatives and their comprehensive biological evaluation using standardized assays to generate robust quantitative data. Such efforts will be instrumental in unlocking the full therapeutic potential of this compound-based compounds for the treatment of inflammatory and neurodegenerative diseases. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

Comparative Guide to the Use of Positive Controls in Catalposide Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Catalposide's anti-inflammatory activity with commonly used positive controls, supported by experimental data. The information is intended to assist researchers in designing and interpreting anti-inflammatory assays.

Executive Summary

This compound, an iridoid glycoside, has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Its mechanism of action primarily involves the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In experimental settings, the efficacy of this compound is often benchmarked against established anti-inflammatory agents that serve as positive controls. This guide focuses on the comparison of this compound with Dexamethasone and Indomethacin, two commonly used positive controls in anti-inflammatory research.

Quantitative Comparison of Anti-inflammatory Activity

Table 1: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

CompoundTarget CytokineConcentration% InhibitionIC50 Value
This compound TNF-αNot SpecifiedSignificantNot Specified
IL-1βNot SpecifiedSignificantNot Specified
IL-6Not SpecifiedSignificantNot Specified
Dexamethasone TNF-α1 µMNot Specified~10 nM
IL-61 µMNot SpecifiedNot Specified

Note: The specific concentrations and percentage of inhibition for this compound were not detailed in the available search results.

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on standard procedures used in the cited literature for evaluating the anti-inflammatory potential of compounds like this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment:

  • The following day, remove the culture medium.

  • Pre-treat the cells with various concentrations of this compound or the positive control (e.g., Dexamethasone) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 10-100 ng/mL) for 18-24 hours. Include a vehicle control group (cells treated with LPS and the vehicle used to dissolve the test compounds) and a negative control group (cells without LPS stimulation).

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production:

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent.

    • Measure the absorbance at 540 nm.

  • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage inhibition of the inflammatory mediators for each treatment group compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each compound.

Signaling Pathway Analysis

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit[1].

MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) plays a significant role in transducing extracellular signals to cellular responses, including inflammation. The activation of MAPK pathways by stimuli like LPS leads to the production of pro-inflammatory cytokines. Studies have indicated that this compound can attenuate the phosphorylation of p38 and ERK, thereby inhibiting the downstream inflammatory cascade[2].

Visualizations

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_p MAPK (p38, ERK, JNK) TAK1->MAPK_p IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκB-NF-κB Complex Degradation Degradation IkappaB->Degradation NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates IkappaB_NFkappaB->NFkappaB Releases This compound This compound This compound->IKK Inhibits This compound->MAPK_p Inhibits IκB-NF-κB Complex Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkappaB_n->Proinflammatory_Genes Activates

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow

G cluster_0 In Vitro Assay cluster_1 Data Analysis A Seed RAW 264.7 Macrophages B Pre-treat with this compound or Positive Control (Dexamethasone) A->B C Stimulate with LPS B->C D Incubate for 18-24h C->D E Collect Supernatant D->E F Measure Inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H

Caption: General workflow for in vitro anti-inflammatory assays.

References

A Researcher's Guide to Negative Controls in Cell Viability Assays Featuring Catalposide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable cell viability assays is paramount to the accurate assessment of novel therapeutic compounds. This guide provides a comprehensive comparison of essential negative controls when investigating the effects of Catalposide, an iridoid glycoside with known anti-apoptotic properties, on cell viability. Adherence to proper control measures is critical for distinguishing the true biological effects of a compound from experimental artifacts.

Understanding the Importance of Negative Controls

Negative controls are the cornerstone of a well-designed cell viability experiment. They establish a baseline against which the effects of the experimental treatment, in this case, this compound, can be measured. Without appropriate negative controls, it is impossible to conclude whether observed changes in cell viability are a direct result of the compound's activity or due to other factors such as the solvent used to dissolve the compound or inherent variability in the cell culture.

Key Negative Controls for Cell Viability Assays with this compound

When evaluating the impact of this compound on cell viability, the inclusion of two primary negative controls is essential:

  • Untreated Control: This consists of cells cultured in their standard growth medium without any additions. This control represents the normal, healthy state of the cells under the experimental conditions and provides a benchmark for 100% cell viability.

  • Vehicle-Only Control: this compound, like many organic compounds, is often dissolved in a solvent, such as Dimethyl Sulfoxide (DMSO), before being added to the cell culture medium. The vehicle-only control consists of cells treated with the same concentration of the solvent as that used to deliver the highest concentration of this compound. This is crucial because the solvent itself can have an impact on cell viability.[1][2][3] It is recommended to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, to minimize its cytotoxic effects.[2][3]

In addition to these, a background control consisting of culture medium only (without cells) is necessary to subtract the background absorbance or fluorescence of the assay reagents themselves.[4]

Expected Outcomes and Data Interpretation

The following table summarizes the expected outcomes for each control group in a typical cell viability assay, such as the MTT or LDH assay, when investigating the effects of this compound.

Group Description Expected Outcome in MTT Assay (Measures Viability) Expected Outcome in LDH Assay (Measures Cytotoxicity) Interpretation
Untreated Control Cells in culture medium only.High absorbance (represents 100% viability).Low absorbance (low level of spontaneous cell death).Baseline for normal cell health and proliferation.
Vehicle-Only Control Cells in culture medium with the solvent (e.g., DMSO) used for this compound.Absorbance should be very close to the untreated control.Absorbance should be very close to the untreated control.Ensures that the solvent at the concentration used does not significantly affect cell viability.
This compound-Treated Cells in culture medium with this compound dissolved in the solvent.Absorbance may be similar to or higher than the untreated control, depending on the cell type and conditions, due to this compound's anti-apoptotic effects.[5]Absorbance may be lower than the untreated control, indicating reduced cell death.Demonstrates the potential protective or viability-enhancing effect of this compound.
Positive Control (Optional but Recommended) Cells treated with a known cytotoxic agent.Low absorbance (significant cell death).High absorbance (significant cell lysis).Confirms that the assay is capable of detecting a cytotoxic response.
Background Control Culture medium only (no cells).Very low absorbance.Very low absorbance.Used to subtract the inherent absorbance of the medium and assay reagents.

Experimental Protocol: MTT Assay for Cell Viability with this compound

This protocol provides a detailed methodology for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., a range of 0.1 to 10 µg/ml has been used in previous studies).[5]

    • Crucially, prepare a vehicle-only control solution containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle-only control, or fresh medium (for the untreated control) to the appropriate wells.

    • Include wells with medium only for the background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently with the pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps and control groups in a typical cell viability assay with this compound.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Catalposide_Prep Prepare this compound Dilutions in Medium (with DMSO as vehicle) Controls_Prep Prepare Untreated and Vehicle-Only Controls Treatment Add Treatments and Controls to Cells Catalposide_Prep->Treatment Controls_Prep->Treatment Incubation Incubate for Desired Duration Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Data_Interpretation Compare Treated vs. Controls Read_Absorbance->Data_Interpretation

Caption: Workflow for a cell viability assay with this compound, highlighting the preparation, treatment, assay, and analysis steps.

This compound's Anti-Apoptotic Signaling Pathway

This compound has been shown to exert its anti-apoptotic effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting the results of cell viability assays. The compound is known to influence the PI3K/Akt pathway, the MKK4/JNK/c-Jun pathway, and the Bcl-2 family of proteins.

The following diagram illustrates the interplay of these pathways in mediating the anti-apoptotic effects of this compound.

G cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_jnk MKK4/JNK Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_apoptosis Apoptotic Outcome This compound This compound PI3K PI3K This compound->PI3K Activates MKK4 MKK4 This compound->MKK4 Inhibits Akt Akt PI3K->Akt Akt->MKK4 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits JNK JNK MKK4->JNK cJun c-Jun JNK->cJun cJun->Bax Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound's anti-apoptotic mechanism via modulation of PI3K/Akt, MKK4/JNK, and Bcl-2 family pathways.

By activating the PI3K/Akt survival pathway, this compound can lead to the inhibition of pro-apoptotic proteins like Bax and the promotion of anti-apoptotic proteins like Bcl-2.[6][7][8] Concurrently, this compound has been shown to inhibit the MKK4/JNK stress-activated pathway, which would otherwise promote the activity of pro-apoptotic factors.[9] The net effect is a shift in the cellular balance towards survival, thereby inhibiting apoptosis. The crosstalk between the PI3K/Akt and JNK pathways, where activated Akt can inhibit components of the JNK cascade, further reinforces this anti-apoptotic effect.[6][9]

References

A Comparative Guide to Catalposide Quantification: HPLC-UV vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of catalposide, an iridoid glycoside with various potential therapeutic properties.

At a Glance: Performance Comparison

The choice between HPLC-UV and LC-MS for this compound quantification hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. LC-MS generally offers superior sensitivity and selectivity, making it ideal for complex biological samples and trace-level analysis. HPLC-UV, while less sensitive, provides a robust and cost-effective solution for the analysis of simpler mixtures and quality control purposes.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~2.4 mg/L[1]0.015 µg/mL
Limit of Quantification (LOQ) ~8.0 mg/L[1]0.05 µg/mL
Linearity Range 0.04 - 1.5 g/L[1]0.05 - 10 µg/mL
Precision (RSD%) < 3.6%[1]Intra-day: < 4.8%, Inter-day: < 5.6%
Accuracy (Recovery %) Not explicitly stated for standard95.2 - 106.2%
Selectivity Moderate; susceptible to interference from co-eluting compounds.High; mass-based detection provides excellent specificity.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Typical Application Quality control of raw materials and formulated products.Pharmacokinetic studies, metabolite identification, analysis in complex biological matrices.

In-Depth Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below to allow for replication and adaptation in your laboratory setting.

HPLC-UV Method for this compound Quantification

This protocol is based on established methods for the quantification of this compound in plant extracts and can be adapted for the analysis of purified samples.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

  • Gradient Program:

    • 0-45 min: 95% A, 5% B

    • 45-50 min: 80% A, 20% B

    • 50-60 min: 20% A, 80% B

    • 60-65 min: Return to initial conditions (95% A, 5% B).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 260 nm.

  • Column Temperature: Ambient or controlled at 25 °C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05 to 1.5 g/L).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

LC-MS/MS Method for this compound Quantification

This highly sensitive and selective method is suitable for the quantification of this compound in complex matrices such as plasma.

Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using:

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 481.1 -> Product ion (m/z) 319.1

    • Internal Standard (e.g., Geniposide): Precursor ion (m/z) 387.1 -> Product ion (m/z) 225.1

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in methanol.

  • Calibration Standards: Prepare calibration standards in the relevant matrix (e.g., blank plasma) by spiking with appropriate amounts of the working standard solutions.

  • Sample Preparation (for plasma): Perform protein precipitation by adding a threefold volume of cold acetonitrile (containing the internal standard) to the plasma sample. Vortex, centrifuge, and inject the supernatant.

Visualizing the Process: Experimental Workflow and Metabolic Pathway

To better illustrate the analytical process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplcuv HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis Sample Sample Containing this compound Extraction Extraction / Dilution Sample->Extraction Standard This compound Standard Standard->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_UV_System HPLC System Filtration->HPLC_UV_System Injection LC_MS_System LC-MS/MS System Filtration->LC_MS_System Injection UV_Detector UV Detector (260 nm) HPLC_UV_System->UV_Detector Chromatogram_UV Chromatogram Acquisition UV_Detector->Chromatogram_UV Quant_UV Quantification Chromatogram_UV->Quant_UV Mass_Spec Mass Spectrometer (MRM) LC_MS_System->Mass_Spec Chromatogram_MS Chromatogram Acquisition Mass_Spec->Chromatogram_MS Quant_MS Quantification Chromatogram_MS->Quant_MS

Figure 1. Experimental workflow for this compound quantification.

The metabolic fate of this compound in the human body involves several enzymatic transformations, primarily occurring in the liver and intestines. Understanding these pathways is crucial for pharmacokinetic and drug development studies.

metabolic_pathway cluster_phase_II Phase II Metabolism cluster_hydrolysis Hydrolysis cluster_phase_II_metabolite Metabolite Phase II Metabolism This compound This compound Catalposide_Sulfate This compound Sulfate (M1) This compound->Catalposide_Sulfate SULTs (e.g., SULT1A1, SULT1C4) Catalposide_Glucuronide This compound Glucuronide (M4) This compound->Catalposide_Glucuronide UGTs (e.g., UGT1A8, UGT1A10) Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid (M2) This compound->Hydroxybenzoic_Acid CESs (e.g., CES1, CES2) Hydroxybenzoic_Acid_Glucuronide 4-Hydroxybenzoic Acid Glucuronide (M3) Hydroxybenzoic_Acid->Hydroxybenzoic_Acid_Glucuronide UGTs (e.g., UGT1A6, UGT1A9)

Figure 2. In vitro metabolic pathway of this compound.

This guide provides a foundational understanding of the analytical methodologies available for this compound quantification. The choice between HPLC-UV and LC-MS will ultimately depend on the specific analytical challenges and goals of your research. For routine analysis of well-characterized samples, HPLC-UV offers a reliable and economical option. For complex biological samples requiring high sensitivity and specificity, LC-MS is the superior technique.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Catalposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Catalposide, a bioactive iridoid glycoside with significant therapeutic potential, is paramount for quality control, pharmacokinetic studies, and formulation development. The selection of an appropriate analytical method is a critical decision that influences the reliability and efficiency of research and development processes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) for the analysis of this compound. While direct cross-validation studies for this compound are not extensively available in peer-reviewed literature, this guide collates and compares representative validation data to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters for HPLC, HPTLC, and LC-MS methods for the analysis of this compound and structurally related iridoid glycosides. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of each method.

Validation ParameterHPLCHPTLCLC-MS/MS
Linearity (R²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.1 µg/mL40 ng/band0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL120 ng/band0.05 µg/mL
Precision (RSD %) < 2%< 2%< 9.4%
Accuracy (Recovery %) 98-102%98-102%93.4-104.9%
Analysis Time ~20-30 min~30-40 min (for multiple samples)~8-12 min
Solvent Consumption HighLowModerate
Selectivity GoodModerateExcellent
Cost ModerateLowHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for iridoid glycoside analysis and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quality control and quantification of this compound in herbal extracts and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed, consisting of:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile (B52724). A common gradient might start at 10% B, increasing to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol (B129727) or 70% ethanol), filtered, and diluted to an appropriate concentration within the calibration range.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is advantageous for high-throughput screening and simultaneous analysis of multiple samples.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner with a UV detector.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of solvents such as chloroform, methanol, and water in a specific ratio (e.g., 7:3:0.5, v/v/v) is commonly used.

  • Sample Application: Samples and standards are applied as bands of a specific width using an automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber to a specific distance.

  • Densitometric Analysis: The developed plate is scanned at a specific wavelength (e.g., 210 nm) to quantify the separated compounds.

  • Sample Preparation: Similar to the HPLC method, extracts are prepared, filtered, and applied to the HPTLC plate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This technique offers the highest sensitivity and selectivity, making it ideal for bioanalytical studies, such as pharmacokinetics, and for the analysis of complex matrices.[1][2]

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Chromatographic Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with acetonitrile and water, often with additives like formic acid or ammonium (B1175870) formate.[1][2]

  • Flow Rate: As appropriate for the UPLC/HPLC system (e.g., 0.3 mL/min).[2]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[2]

  • Sample Preparation: For biological samples like plasma, a protein precipitation step followed by centrifugation and filtration is typically required.[1][2]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods and a conceptual overview of the analytical techniques.

CrossValidationWorkflow cluster_planning 1. Planning & Method Development cluster_validation 2. Individual Method Validation cluster_comparison 3. Comparative Analysis DefineObjective Define Analytical Objective (QC, PK, etc.) SelectMethods Select Methods for Comparison (HPLC, HPTLC, LC-MS) DefineObjective->SelectMethods DevelopProtocols Develop Initial Protocols SelectMethods->DevelopProtocols ValidateHPLC Validate HPLC Method DevelopProtocols->ValidateHPLC ValidateHPTLC Validate HPTLC Method DevelopProtocols->ValidateHPTLC ValidateLCMS Validate LC-MS Method DevelopProtocols->ValidateLCMS ValidationParams Validation Parameters: - Linearity - Accuracy - Precision - LOD/LOQ - Robustness ValidateHPLC->ValidationParams CompareData Compare Performance Data ValidateHPLC->CompareData ValidateHPTLC->ValidationParams ValidateHPTLC->CompareData ValidateLCMS->ValidationParams ValidateLCMS->CompareData AssessSuitability Assess Suitability for Purpose CompareData->AssessSuitability SelectOptimal Select Optimal Method AssessSuitability->SelectOptimal

Caption: Workflow for the cross-validation of analytical methods for this compound.

AnalyticalMethodsOverview cluster_hplc HPLC cluster_hptlc HPTLC cluster_lcms LC-MS/MS HPLC High-Performance Liquid Chromatography Separation in a Column UV/DAD Detection HPTLC High-Performance Thin-Layer Chromatography Separation on a Plate Densitometric Scanning LCMS Liquid Chromatography-Mass Spectrometry Separation in a Column Mass-based Detection CatalposideSample This compound Sample CatalposideSample->HPLC CatalposideSample->HPTLC CatalposideSample->LCMS

Caption: Overview of analytical techniques for this compound analysis.

References

A Researcher's Guide to Certified Reference Standards for Catalposide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of catalposide, a bioactive iridoid glycoside with significant therapeutic potential, is paramount. This guide provides a comprehensive comparison of commercially available certified reference standards for this compound, details analytical methodologies for its quantification, and explores its key biological signaling pathways.

Comparison of Commercially Available this compound Certified Reference Standards

The selection of a suitable certified reference standard is a critical first step in any quantitative analysis. Factors such as purity, format, and supplier reputation are crucial considerations. Below is a comparison of this compound reference standards from various suppliers.

SupplierProduct NumberPurityFormatStorage
Sigma-Aldrich SMB00094≥95% (LC/MS-ELSD)Solid-20°C
European Pharmacopoeia (EP) Y0002142EP Reference StandardSolid2-8°C
Biosynth MC06905Not specifiedSolid10°C - 25°C
APExBIO BA8663>98%Solid4°C, protect from light
BOC Sciences CAS 6736-85-2Not specifiedSolidNot specified
BIORLAB Not specifiedHPLC>98%SolidNot specified

Analytical Methodologies for this compound Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the quantification of this compound. The use of a certified reference standard is essential for method validation and ensuring the accuracy and reliability of results.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC-UV method has been successfully used for the quantification of this compound in various matrices.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is commonly used. An isocratic mobile phase of 5% acetonitrile and 95% water with 0.1% formic acid has also been reported.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the this compound certified reference standard in methanol. A series of working standard solutions are then prepared by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: Sample preparation may vary depending on the matrix. For plant materials, extraction with a suitable solvent (e.g., 30% methanol) followed by filtration is a common procedure.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices like plasma.

Experimental Protocol:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column (e.g., SunFireTM C18, 100 mm × 2.1 mm, 3.5 µm) is often used.[2]

  • Mobile Phase: A gradient elution using acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) in water is a common mobile phase system.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for this compound and an internal standard (IS) are optimized for sensitive and specific detection. For example, a transition of m/z 407.2 → 199.0 for this compound has been reported.[2]

  • Sample Preparation: For plasma samples, protein precipitation with a solvent like acetonitrile is a common and effective method for sample clean-up.[1][2]

Method Validation Data Using Certified Reference Standards

The following table summarizes typical validation parameters obtained from studies using this compound certified reference standards.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.999>0.99
Linear Range Varies by study10-20,000 ng/mL[3], 0.05-50.0 µg/mL[1]
Precision (%RSD) <2%Intra-day: <6.3%, Inter-day: <14.6%[3], <9.4%[1]
Accuracy (%Recovery) 98-102%Within ±5.6%[3], -6.6 to 4.9%[1]
Limit of Quantification (LOQ) Varies by study10 ng/mL[3], 0.05 µg/mL[1]

Biological Activities and Signaling Pathways of this compound

This compound exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. These effects are mediated through the modulation of various signaling pathways.

Anti-Inflammatory Effects

This compound has been shown to suppress inflammation by inhibiting the activation of the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates p65_p50 p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocates IκBα->p65_p50 Degrades & Releases Proinflammatory_Genes Pro-inflammatory Genes Nucleus->Proinflammatory_Genes Activates Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Anti-Cancer Effects

The anti-cancer activity of this compound is, in part, mediated through the inhibition of the PI3K/Akt signaling pathway. This pathway is often hyperactivated in cancer and promotes cell survival and proliferation.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, which may be linked to its ability to activate the STAT3 signaling pathway. STAT3 is involved in neuronal survival and differentiation.

G This compound This compound STAT3 STAT3 This compound->STAT3 Activates Nucleus Nucleus STAT3->Nucleus Translocates Gene_Expression Gene Expression for Neuronal Survival Nucleus->Gene_Expression Promotes Transcription

Caption: this compound activates the STAT3 signaling pathway.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a research setting, from sample preparation to data analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Analysis Sample_Collection Sample Collection (e.g., Plasma, Plant Extract) Sample_Extraction Sample Extraction/ Protein Precipitation Sample_Collection->Sample_Extraction Standard_Weighing Weighing of this compound Certified Reference Standard Standard_Dilution Preparation of Stock & Working Standards Standard_Weighing->Standard_Dilution HPLC_LCMS HPLC or LC-MS/MS Analysis Sample_Extraction->HPLC_LCMS Standard_Dilution->HPLC_LCMS Chromatogram_Integration Chromatogram Integration HPLC_LCMS->Chromatogram_Integration Calibration_Curve Calibration Curve Generation Chromatogram_Integration->Calibration_Curve Quantification Quantification of This compound in Samples Calibration_Curve->Quantification

Caption: General workflow for this compound quantification.

References

comparing the efficacy of different Catalposide extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and pharmaceutical professionals, the efficient extraction of bioactive compounds like Catalposide is a critical step in drug discovery and development. This guide provides a detailed comparison of various methods for extracting this compound, primarily from its common source, Rehmannia glutinosa. The efficacy of each method is evaluated based on key performance indicators such as extraction yield, solvent consumption, and processing time, supported by available experimental data.

Comparative Analysis of Extraction Methods

The selection of an optimal extraction method for this compound hinges on a balance of factors including yield, purity, operational efficiency, and environmental impact. While direct comparative studies for this compound are limited, data from the extraction of iridoid glycosides, including Catalpol, provide valuable insights. The following table summarizes the performance of different extraction techniques.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodTypical SolventsKey ParametersReported Yield/EfficiencyPurityAdvantagesDisadvantages
Maceration 75% Ethanol (B145695)Room temperature, 24-72 hours, occasional agitation.[1][2]Lower compared to other methods.[3]Variable, depends on subsequent purification.Simple, low cost, suitable for thermolabile compounds.[4][5]Time-consuming, large solvent volume, potentially lower yield.[3]
Reflux Extraction 75% Ethanol1-2 hours per cycle, constant stirring, elevated temperature (e.g., boiling point of solvent).[1][6]5.3 g crude n-butanol extract from 200 g plant material (for Catalpol).[1]Moderate, requires further purification.More efficient and faster than maceration.[3]Requires heating, not suitable for all thermolabile compounds.[6]
Ultrasound-Assisted Extraction (UAE) Ethanol-water mixtures (e.g., 70% ethanol)Ultrasonic power (e.g., 100-350W), temperature (e.g., 50°C), time (e.g., 30 min).[7][8]Generally higher yields in shorter time compared to maceration and reflux.[3]Can be high, depending on optimization.Reduced extraction time and solvent consumption, improved yield.[8]Requires specialized equipment, potential for degradation of some compounds at high power.
Microwave-Assisted Extraction (MAE) Ethanol-water mixtures, Ionic LiquidsMicrowave power (e.g., 400-600W), temperature (e.g., 30-50°C), time (e.g., 10-60 min).[7][9]High yields in very short time (e.g., 10 seconds in some cases).[9]Can be high, depending on optimization.Extremely fast, reduced solvent use, high efficiency.[10]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Supercritical CO2 with co-solvents (e.g., ethanol)Pressure (e.g., up to 400 bar), temperature (e.g., 35-60°C), co-solvent percentage.[11][12]Highly variable based on parameters, can be very selective.High, due to the selectivity of the process."Green" technology, solvent-free final product, tunable selectivity.[12]High initial equipment cost, may require co-solvents for polar compounds.[11]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for iridoid glycosides from Rehmannia glutinosa and can be adapted for this compound extraction.

Protocol 1: Maceration

This protocol describes a conventional cold-soaking method for this compound extraction.

Materials and Reagents:

  • Dried, powdered roots of Rehmannia glutinosa (40 mesh)

  • 75% (v/v) Ethanol

  • Large-volume shaker or stirring apparatus

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 200 g of powdered Rehmannia glutinosa root and place it into a suitable container.

  • Add a sufficient volume of 75% ethanol to completely immerse the powder (e.g., 2 L).

  • Seal the container and macerate at room temperature for 24 to 72 hours with occasional agitation or continuous stirring.[1][2]

  • After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.

  • The plant residue can be re-extracted with fresh solvent to maximize recovery.

  • Combine the filtrates and concentrate to dryness using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Reflux Extraction

This protocol details a more rapid extraction using heat.

Materials and Reagents:

  • Dried, powdered roots of Rehmannia glutinosa (40 mesh)

  • 75% (v/v) Ethanol

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 200 g of powdered Rehmannia glutinosa root into a round-bottom flask.[1]

  • Add 2 L of 75% ethanol to the flask.[1]

  • Set up the reflux apparatus and heat the mixture to reflux for 1-2 hours with constant stirring.[1]

  • Allow the mixture to cool, then filter to separate the extract from the solid residue.

  • Repeat the extraction process on the plant residue with fresh solvent for a second cycle to ensure maximum recovery.[1]

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance extraction efficiency.

Materials and Equipment:

  • Dried, powdered roots of Rehmannia glutinosa

  • Ethanol-water mixture (e.g., 70% v/v)

  • Ultrasonic bath or probe sonicator

  • Volumetric flask

  • Centrifuge

Procedure:

  • Accurately weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in a volumetric flask.

  • Add the ethanol-water solvent at a defined solid-to-liquid ratio (e.g., 1:20 w/v).

  • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Sonicate at a controlled temperature (e.g., 50°C) and power (e.g., 100-350 W) for a specified duration (e.g., 30 minutes).[7]

  • After sonication, allow the mixture to cool.

  • Centrifuge the mixture to separate the supernatant from the plant material.

  • Collect the supernatant containing the extracted this compound for further analysis or purification.

Protocol 4: Microwave-Assisted Extraction (MAE)

This protocol employs microwave energy for rapid extraction.

Materials and Equipment:

  • Dried, powdered roots of Rehmannia glutinosa

  • Ethanol-water mixture or a suitable ionic liquid

  • Microwave extraction system with temperature and power control

  • Extraction vessel

  • Filter paper

Procedure:

  • Place a weighed amount of the powdered plant material (e.g., 1 g) into the microwave extraction vessel.[10]

  • Add the extraction solvent at an optimized liquid-to-solid ratio (e.g., 30:1 mL/g).[9]

  • Set the microwave power (e.g., 400-600 W) and temperature (e.g., 30-50°C).[7]

  • Set the extraction time, which can be very short (e.g., 10 seconds to 30 minutes).[7][9]

  • After extraction, allow the vessel to cool.

  • Filter the extract to remove the solid plant residue.

Mandatory Visualizations

Signaling Pathway of this compound

This compound exhibits significant neuroprotective effects, partly through the activation of the Keap1-Nrf2/ARE signaling pathway, which plays a crucial role in the cellular antioxidant response.

Catalposide_Neuroprotective_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits dissociation from Nrf2 Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces

Caption: Neuroprotective signaling pathway of this compound via Keap1-Nrf2/ARE activation.

Experimental Workflow for Comparing Extraction Methods

The following diagram illustrates a logical workflow for the comparative evaluation of different this compound extraction methods.

Extraction_Comparison_Workflow Start Start: Powdered Rehmannia glutinosa Maceration Maceration Start->Maceration Reflux Reflux Extraction Start->Reflux UAE Ultrasound-Assisted Extraction (UAE) Start->UAE MAE Microwave-Assisted Extraction (MAE) Start->MAE Filtration Filtration & Concentration Maceration->Filtration Reflux->Filtration UAE->Filtration MAE->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Analysis Quantitative Analysis (e.g., HPLC) Crude_Extract->Analysis Yield Yield Calculation Analysis->Yield Purity Purity Assessment Analysis->Purity Comparison Comparative Evaluation Yield->Comparison Purity->Comparison

References

Validating Catalposide's Impact on the NF-κB Pathway: A Comparative Guide to Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Catalposide's effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway alongside two well-established inhibitors, BAY 11-7082 and Pyrrolidine dithiocarbamate (B8719985) (PDTC). This guide offers supporting experimental data, detailed protocols, and visual aids to facilitate a comprehensive understanding of these compounds for research and development purposes.

This compound, a natural iridoid glucoside, has demonstrated significant anti-inflammatory properties, primarily attributed to its modulation of the NF-κB pathway.[1][2][3][4][5] Validation of its specific mechanism of action is crucial for its development as a potential therapeutic agent. This is often achieved by comparing its effects to those of known NF-κB inhibitors.

Comparative Analysis of NF-κB Pathway Inhibition

The canonical NF-κB signaling cascade is a critical regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to intervene in this pathway by significantly inhibiting the phosphorylation of the NF-κB p65 subunit.[1][4] This action prevents the nuclear translocation of p65 and the subsequent expression of downstream inflammatory mediators. Furthermore, this compound has been observed to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response that is closely linked with NF-κB signaling.[1][4]

For a robust validation of this compound's mechanism, its effects can be benchmarked against well-characterized NF-κB inhibitors such as BAY 11-7082 and PDTC.

  • BAY 11-7082 is known to irreversibly inhibit the phosphorylation of IκBα, thereby preventing the release and nuclear translocation of NF-κB.

  • PDTC also effectively inhibits NF-κB activation, with studies demonstrating its ability to suppress the phosphorylation of the p65 subunit.

The following table summarizes the known effects and available quantitative data for these three compounds on the NF-κB pathway.

CompoundTarget in NF-κB PathwayQuantitative Data (Example)Cell Type (Example)Stimulus (Example)
This compound Inhibition of p65 phosphorylation; Inhibition of NLRP3 inflammasome activation[1][4]Significant reduction in p-p65 protein levels (qualitative data from Western Blots)[1]BV2 microglial cells[1]Lipopolysaccharide (LPS)[1]
BAY 11-7082 Irreversible inhibitor of IκBα phosphorylationIC50 for inhibition of TNF-α-induced NF-κB dependent luciferase activity: ~10 µMHuman endothelial cellsTumor Necrosis Factor-alpha (TNF-α)
PDTC Inhibition of p65 phosphorylationSignificant inhibition of LPS-induced p65 phosphorylation at 100 mg/kg in vivoRat lung tissueLipopolysaccharide (LPS)

Experimental Protocols

To validate and compare the effects of this compound and other inhibitors on the NF-κB pathway, the following experimental protocols are commonly employed:

Western Blot Analysis for p65 Phosphorylation

This technique is used to quantify the levels of phosphorylated p65 (p-p65), a key indicator of NF-κB activation.

a. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., BV2 microglia, RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with varying concentrations of this compound, BAY 11-7082, or PDTC for 1-2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 15-30 minutes.

  • Include a vehicle-treated control group and a stimulus-only control group.

b. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

c. Protein Quantification and Electrophoresis:

  • Determine the protein concentration of each sample using a BCA protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

d. Immunoblotting:

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-p65 (Ser536) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Strip and re-probe the membrane with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

a. Cell Transfection and Treatment:

  • Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

  • Pre-treat the transfected cells with this compound, BAY 11-7082, or PDTC for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., TNF-α at 20 ng/mL) for 6-8 hours.

b. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualizing the Molecular Interactions and Experimental Design

To better understand the points of intervention and the experimental process, the following diagrams have been generated.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50 p65-p50 Proteasome->p65_p50 Releases p_p65 p-p65 p65_p50->p_p65 Phosphorylation DNA DNA p_p65->DNA Translocates & Binds This compound This compound This compound->p_p65 Inhibits Phosphorylation BAY117082 BAY 11-7082 BAY117082->IKK Inhibits PDTC PDTC PDTC->p_p65 Inhibits Phosphorylation Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: NF-κB signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Cell Culture (e.g., BV2, HEK293T) Treatment 2. Treatment - Vehicle - Stimulus (LPS/TNF-α) - this compound + Stimulus - Inhibitor + Stimulus Cell_Culture->Treatment Western_Blot 3a. Western Blot (p-p65, total p65, IκBα) Treatment->Western_Blot Luciferase_Assay 3b. Luciferase Reporter Assay (NF-κB Transcriptional Activity) Treatment->Luciferase_Assay Data_Quantification 4. Data Quantification (Densitometry, RLU) Western_Blot->Data_Quantification Luciferase_Assay->Data_Quantification Comparison 5. Comparative Analysis (this compound vs. Inhibitors) Data_Quantification->Comparison

Caption: Workflow for validating NF-κB pathway modulation.

References

Establishing an Optimal Blank Control for Catalposide Spectrophotometric Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectrophotometric assays are a cornerstone of phytochemical analysis, offering a rapid and cost-effective means to quantify compounds of interest. When analyzing complex mixtures such as plant extracts for the presence of Catalposide, an iridoid glycoside with notable biological activities, establishing an appropriate blank control is paramount for accurate and reproducible results. This guide provides a comparative overview of different blank control strategies for the spectrophotometric determination of this compound, supported by experimental protocols and data presentation to aid in the selection of the most suitable approach.

Understanding the Analyte: this compound

This compound is an iridoid glycoside found in various plant species. Its chemical structure gives it characteristic ultraviolet (UV) absorbance properties. In a neutral solvent like ethanol (B145695), this compound exhibits a maximum absorbance (λmax) at approximately 260 nm. This absorbance shifts to around 303 nm in an alkaline solution, such as sodium hydroxide. This inherent UV absorbance allows for direct spectrophotometric quantification. Additionally, colorimetric methods can be employed, which involve a chemical reaction to produce a colored product that is then measured.

Comparison of Blank Control Strategies

The choice of a blank control is critical to negate background absorbance from solvents, reagents, and interfering substances within the sample matrix, ensuring that the measured absorbance is solely attributable to the analyte of interest. The following table summarizes the common types of blank controls and their suitability for this compound assays.

Blank Control TypeCompositionPrincipleAdvantagesDisadvantagesSuitability for this compound Assays
Reagent Blank Contains all reagents used in the assay except for the sample (analyte).Corrects for absorbance from the color of the reagents themselves.Simple to prepare. Effective for assays with colored reagents.Does not account for interference from the sample matrix.Suitable for colorimetric assays.
Solvent Blank Consists of the pure solvent used to dissolve the sample.Sets the baseline absorbance of the solvent to zero.Easiest to prepare.Does not correct for reagent or sample matrix interference.Limited use; only for pure Catalpos.ide solutions.
Sample Blank Contains the sample extract and all reagents except for the one that produces the color (in colorimetric assays) or measured at a wavelength where the analyte has minimal absorbance (in direct UV assays).Corrects for the inherent color or turbidity of the sample extract.Effectively minimizes matrix interference.More complex to prepare for each sample.Highly recommended for plant extracts.
Method Blank A sample that is free of the analyte and is carried through the entire analytical procedure.Assesses contamination introduced during the entire process.Provides a comprehensive check of the analytical process.Can be difficult to obtain a true analyte-free matrix.Ideal for method validation and quality control.

Experimental Protocols

Below are detailed protocols for two common spectrophotometric methods for this compound quantification, highlighting the preparation of the appropriate blank control for each.

Method 1: Direct UV-Vis Spectrophotometry

This method leverages the intrinsic UV absorbance of this compound.

Instrumentation: UV-Vis Spectrophotometer

Materials:

  • This compound standard

  • Methanol (B129727) (or another suitable transparent solvent)

  • Plant extract containing this compound

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 40, 80 µg/mL) by diluting with methanol.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the plant extract and dissolve it in a known volume of methanol.

    • Filter the solution to remove any particulate matter.

    • Dilute the filtered solution with methanol to a concentration expected to be within the range of the standard curve.

  • Blank Control Preparation:

    • Option A: Solvent Blank: Use pure methanol. This is suitable for pure this compound solutions but not for plant extracts.

    • Option B: Sample Blank (Recommended for Plant Extracts): Prepare a solution of the plant extract in methanol at the same concentration as the sample solution. This blank will be used to zero the spectrophotometer before measuring the absorbance of the corresponding sample.

  • Measurement:

    • Set the spectrophotometer to measure absorbance at the λmax of this compound (approximately 260 nm in methanol).

    • Zero the instrument using the appropriate blank control.

    • Measure the absorbance of each standard solution and the sample solution.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution using the equation of the linear regression from the calibration curve.

Method 2: Colorimetric Assay for Total Iridoids

This method is based on the reaction of iridoids with glycine (B1666218) in an acidic medium to form a colored product.

Instrumentation: UV-Vis Spectrophotometer

Materials:

  • Catalpol standard (as a representative iridoid)

  • Plant extract containing this compound

  • Glycine solution (10% w/v)

  • Sulfuric acid (0.1 M)

  • Methanol or ethanol for extraction

  • Water bath

  • Volumetric flasks, pipettes, and cuvettes

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Catalpol in the extraction solvent.

    • Prepare a series of standard solutions of known concentrations.

  • Preparation of Sample Solution:

    • Extract a known amount of plant material with a suitable solvent (e.g., methanol or ethanol).

    • Filter the extract.

  • Color Reaction:

    • To 1 mL of each standard and sample solution, add 2 mL of distilled water, 1 mL of 10% glycine solution, and 1 mL of 0.1 M sulfuric acid.

    • Heat the mixture in a boiling water bath for 20 minutes to develop a stable purple color.

    • Cool the solutions to room temperature.

  • Blank Control Preparation:

    • Reagent Blank: Prepare a blank containing 1 mL of the extraction solvent, 2 mL of distilled water, 1 mL of 10% glycine, and 1 mL of 0.1 M sulfuric acid. This blank corrects for the color of the reagents.

    • Sample Blank (Recommended): Prepare a blank for each sample containing 1 mL of the sample extract, 2 mL of distilled water, and 1 mL of 0.1 M sulfuric acid (omitting the glycine which is key to the color reaction). This will account for the inherent color of the plant extract.

  • Measurement:

    • Set the spectrophotometer to measure absorbance at 542 nm.

    • Zero the instrument using the appropriate blank.

    • Measure the absorbance of the standard and sample solutions.

  • Quantification:

    • Construct a calibration curve and determine the concentration of total iridoids (expressed as Catalpol equivalents) in the sample.

Data Presentation

Quantitative results from spectrophotometric assays should be presented clearly for easy comparison.

Table 1: Comparison of Blanking Methods on this compound Quantification in a Plant Extract (Hypothetical Data)

Blanking MethodMeasured Absorbance (AU)Calculated Concentration (µg/mL)% Difference from Sample Blank
Solvent Blank0.55027.5+10%
Reagent Blank0.52526.3+5.2%
Sample Blank 0.500 25.0 Reference

This hypothetical data illustrates how using a less appropriate blank can lead to an overestimation of the analyte concentration due to uncorrected background absorbance.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility.

experimental_workflow cluster_prep Preparation cluster_blank Blank Control cluster_measurement Measurement cluster_analysis Data Analysis Standard_Solutions Prepare this compound Standard Solutions Measure_Absorbance Measure Absorbance of Standards and Sample Standard_Solutions->Measure_Absorbance Sample_Solution Prepare Plant Extract Solution Sample_Solution->Measure_Absorbance Solvent_Blank Solvent Blank (Methanol) Zero_Instrument Zero Instrument with Blank Solvent_Blank->Zero_Instrument Option 1 Sample_Blank Sample Blank (Extract without Reagent) Sample_Blank->Zero_Instrument Option 2 (Recommended) Spectrophotometer UV-Vis Spectrophotometer (λ = 260 nm) Zero_Instrument->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Workflow for Direct UV-Vis Spectrophotometric Assay of this compound.

signaling_pathway_analogy cluster_components Components of Measured Signal cluster_correction Correction by Blank Control Total_Signal Total Measured Signal (Absorbance) Analyte_Signal This compound Signal (True Absorbance) Total_Signal->Analyte_Signal Desired Noise Background Noise Total_Signal->Noise Undesired Solvent_Abs Solvent Absorbance Noise->Solvent_Abs Reagent_Abs Reagent Absorbance Noise->Reagent_Abs Matrix_Abs Matrix Interference Noise->Matrix_Abs Blank_Control Appropriate Blank (e.g., Sample Blank) Blank_Control->Noise Measures and Subtracts

Caption: Logical Relationship of Signal Components in Spectrophotometry.

Catalposide: A Head-to-Head Comparison with Leading Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. Catalposide, an iridoid glucoside, has emerged as a compound of interest due to its demonstrated anti-inflammatory properties. This guide provides a comprehensive head-to-head comparison of this compound with two widely used anti-inflammatory drugs: the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone (B1670325). This analysis is based on available experimental data to objectively evaluate their relative performance.

Mechanism of Action at a Glance

This compound exerts its anti-inflammatory effects primarily by targeting key signaling pathways involved in the inflammatory cascade. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] This dual inhibition leads to a downstream reduction in the production of various pro-inflammatory mediators, including cytokines and nitric oxide.[4][5]

In contrast, Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, functions by blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6] Dexamethasone, a potent glucocorticoid, operates through a different mechanism. It binds to glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of a wide array of anti-inflammatory and pro-inflammatory genes.[7][8]

Quantitative Comparison of Anti-Inflammatory Efficacy

To provide a clear and objective comparison, the following tables summarize the available quantitative data on the anti-inflammatory activity of this compound, Indomethacin, and Dexamethasone from both in vivo and in vitro studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a synthesis of findings from various sources.

Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

CompoundDoseRoute of AdministrationPercentage Inhibition of EdemaReference
This compound Data Not Available-Data Not Available-
Indomethacin 1 mg/kgIntraperitoneal61%[9]
10 mg/kgOral87.3%[6]
Dexamethasone 1 µgLocal Injection>60% (at 3 hours)[10]

Table 2: In Vitro Anti-Inflammatory Activity (LPS-Induced Nitric Oxide Production in Macrophages)

CompoundEffective ConcentrationCell LineIC50 ValueReference
This compound Dose-dependent inhibitionRAW 264.7Data Not Available[4]
Indomethacin 0.14-0.5 mMMurine Peritoneal MacrophagesNot explicitly stated, but inhibition observed[11]
Dexamethasone 0.1-10 µMJ774 MacrophagesDose-dependent inhibition observed[1]
0.001-1.0 µMJ774 MacrophagesConcentration-dependent inhibition[12]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Drug Administration: The test compound (e.g., this compound), reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally at a specified time before or after the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the vehicle control group.[4][13][14]

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages

This in vitro assay evaluates the potential of a compound to inhibit the production of key pro-inflammatory mediators in cultured macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well or 24-well plates and allowed to adhere overnight.[15]

  • Drug Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound), reference drug (e.g., Dexamethasone), or vehicle for a specified duration (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL.[15][16][17]

  • Measurement of NO Production: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[17]

  • Measurement of Cytokine Production: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits.[16][18][19]

  • Data Analysis: The IC50 values for the inhibition of NO and cytokine production are calculated.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.

This compound Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes activates This compound This compound This compound->MAPK This compound->IKK

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

Experimental Workflow for In Vitro Anti-Inflammatory Assay Start Start Seed_Cells Seed RAW 264.7 Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with This compound / Control Drugs Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant NO_Assay Nitric Oxide Assay (Griess Reagent) Collect_Supernatant->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) Collect_Supernatant->Cytokine_Assay End End NO_Assay->End Cytokine_Assay->End

Caption: A typical workflow for evaluating in vitro anti-inflammatory activity.

Summary and Future Directions

The available data indicates that this compound possesses anti-inflammatory properties mediated through the inhibition of the NF-κB and MAPK signaling pathways. However, a direct quantitative comparison with established drugs like Indomethacin and Dexamethasone is challenging due to a lack of studies performing head-to-head comparisons under identical conditions. The limited data for this compound, particularly the absence of IC50 values and in vivo potency data, highlights a critical gap in the current understanding of its therapeutic potential.

For a more definitive assessment, future research should focus on direct comparative studies of this compound against Indomethacin and Dexamethasone in standardized in vitro and in vivo models. Such studies would provide the necessary quantitative data to accurately position this compound within the existing landscape of anti-inflammatory therapeutics and guide its potential development as a novel treatment for inflammatory diseases.

References

statistical validation of Catalposide's biological activity data

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Catalposide

This guide provides a statistical validation and objective comparison of this compound's biological activities, with a focus on its anti-inflammatory, neuroprotective, and anti-cancer properties. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

This compound, an iridoid glycoside, has demonstrated a wide spectrum of biological effects.[1][2][3] The following tables present a quantitative comparison of this compound's efficacy against relevant alternatives in key therapeutic areas.

Table 1: Comparative Anti-inflammatory Activity

This table compares the in vitro anti-inflammatory effects of this compound and its derivatives against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium. The data focuses on the inhibition of nitric oxide (NO) production and protein denaturation, key markers of inflammation.

CompoundAssayCell Line / ModelConcentration% Inhibition / IC₅₀Reference
This compound LPS-induced NF-κB Activity-500 µmol/LSignificant Reduction[4]
Scropolioside B LPS-induced NF-κB Activity-50 µmol/LEffective Inhibition[4]
3-Methoxy-catalposide LPS-induced NO ProductionRAW 264.7Not specifiedSignificant Suppression[5]
Diclofenac Sodium Protein DenaturationEgg Albumin50-2000 µg/mlConcentration-dependent[6]
This compound Analog Inhibition of IL-1β, IL-6, TNF-α-Not specifiedSignificant Reduction[7]

Table 2: Comparative Anti-cancer Activity

This table summarizes the cytotoxic effects of this compound on various human cancer cell lines, presenting the half-maximal inhibitory concentration (IC₅₀) values. These values are compared to those of a standard chemotherapeutic agent to provide a benchmark for its potency.

CompoundCancer Cell LineCancer TypeIC₅₀ (µM)Reference
This compound MCF-7Breast Adenocarcinoma~50-100 µM (estimated)[8]
This compound Colon Cancer CellsColon CarcinomaNot specifiedGrowth suppression
Anticancer Agent 94 MCF-7Breast Adenocarcinoma0.5 ± 0.07[9]
Anticancer Agent 94 A549Lung Carcinoma0.8 ± 0.09[9]
Anticancer Agent 94 HCT116Colon Carcinoma0.6 ± 0.05[9]

Table 3: Neuroprotective Activity Markers

This table highlights key markers of oxidative stress that are modulated by this compound in neuronal cells, demonstrating its neuroprotective potential.

MarkerEffect of this compoundCell ModelConditionReference
SOD Activity IncreasedPrimary cortical neuronsH₂O₂-induced stress[10][11]
GSH Level IncreasedPrimary cortical neuronsH₂O₂-induced stress[10][11]
ROS Levels DecreasedPrimary cortical neuronsH₂O₂-induced stress[10][11]
MDA Levels DecreasedPrimary cortical neuronsH₂O₂-induced stress[10][11]
HO-1 Expression UpregulatedNeuro 2A cellsOxidative Damage[12]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key assays used to evaluate the biological activities of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production

This assay assesses a compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[5][13]

  • Principle: The amount of NO is quantified by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[13] A decrease in nitrite levels in the presence of the test compound suggests potential anti-inflammatory activity.[13]

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.[13]

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate and incubate for 12-24 hours.[14]

    • Pre-incubate the cells with various concentrations of this compound for 1 hour.[13]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[13]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[13]

    • Measure the absorbance at 540 nm using a microplate reader.[13]

  • Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. Cell viability should be assessed concurrently (e.g., using an MTT assay) to ensure the observed NO reduction is not due to cytotoxicity.[13][15]

In Vitro Anti-cancer Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16]

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.[17]

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

    • Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

    • Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9][14]

    • Shake the plate for 10 minutes to ensure complete dissolution.[14]

    • Measure the absorbance at 560-570 nm using a microplate reader.[9][14]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.[9]

In Vitro Neuroprotection Assay: Oxidative Stress Assessment

This involves measuring key markers of oxidative stress to evaluate a compound's ability to protect neuronal cells from oxidative damage.

  • Principle: The assay quantifies levels of Reactive Oxygen Species (ROS), Malondialdehyde (MDA), and the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione (GSH) in cells subjected to an oxidative insult (e.g., H₂O₂).[10][11]

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., Neuro 2A) are used.

  • Procedure:

    • Culture neuronal cells and pre-treat with various concentrations of this compound.

    • Induce oxidative stress by adding an agent like H₂O₂.

    • After incubation, harvest the cells and prepare cell lysates.

    • Measure ROS, MDA, SOD, and GSH levels using commercially available assay kits according to the manufacturer's instructions.[10]

  • Data Analysis: Compare the levels of oxidative stress markers in this compound-treated cells to both the untreated control and the stress-induced (H₂O₂) control. A reduction in ROS/MDA and an increase in SOD/GSH indicate a protective effect.[10]

Visualizing the Mechanisms of this compound

The following diagrams, created using the DOT language, illustrate the key pathways and workflows associated with this compound's biological activities.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascades cluster_2 This compound Intervention cluster_3 Transcription Factor Activation cluster_4 Gene Expression & Inflammation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) MAPK->ProInflammatory Activates Transcription NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits NFkB NF-κB (p65) Translocation NFkB_IkB->NFkB NFkB->ProInflammatory Activates Transcription Inflammation Inflammatory Response ProInflammatory->Inflammation

Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

G start Start culture 1. Culture RAW 264.7 cells in 96-well plate (24h) start->culture pretreat 2. Pre-treat cells with This compound (1h) culture->pretreat stimulate 3. Stimulate with LPS (24h) pretreat->stimulate supernatant 4. Collect cell supernatant stimulate->supernatant griess 5. Add Griess Reagents A & B supernatant->griess measure 6. Measure Absorbance at 540 nm griess->measure analyze 7. Analyze Data (Calculate NO inhibition) measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro Nitric Oxide (NO) inhibition assay.

G cluster_0 Cellular Stressors cluster_1 This compound's Protective Actions cluster_2 Cellular Effects cluster_3 Outcome OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS ↑ ROS / MDA (Oxidative Damage) OxidativeStress->ROS Antioxidants ↓ SOD / GSH (Antioxidant Defense) OxidativeStress->Antioxidants Apoptosis ↑ Apoptosis (Bax/Bcl-2 ratio, Caspase-3) OxidativeStress->Apoptosis Neuroinflammation Neuroinflammation (e.g., LPS) NFkB NF-κB Pathway (Inflammatory Response) Neuroinflammation->NFkB This compound This compound This compound->ROS Inhibits This compound->Antioxidants Restores This compound->Apoptosis Inhibits Nrf2 Keap1/Nrf2 Pathway (Antioxidant Response) This compound->Nrf2 Activates This compound->NFkB Inhibits NeuronalDeath Neuronal Cell Death ROS->NeuronalDeath Antioxidants->NeuronalDeath Apoptosis->NeuronalDeath Neuroprotection Neuroprotection Nrf2->Neuroprotection NFkB->NeuronalDeath

Caption: Key neuroprotective mechanisms of this compound against cellular stressors.

References

Safety Operating Guide

Proper Disposal of Catalposide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of catalposide, an iridoid glycoside, tailored for researchers and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to consult the substance's Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible. In case of accidental contact, rinse the affected area with copious amounts of water.[1][2] If irritation persists, seek medical attention.

Principle of this compound Disposal

Based on available safety data, this compound is classified as slightly hazardous to water. Therefore, it must not be disposed of via household garbage or poured down the sanitary sewer.[3] The guiding principle is to treat all this compound waste—including pure substance, solutions, and contaminated materials—as chemical waste to be managed by licensed professionals in accordance with local and national regulations.[4][5]

Step-by-Step Disposal Procedures

The following protocols outline the process for safely collecting and preparing this compound waste for disposal.

Waste Segregation and Collection

Proper segregation is the first step in a compliant waste management plan.

  • Solid this compound Waste:

    • Collect surplus or expired solid this compound in its original container or a clearly labeled, compatible, and sealable chemical waste container.

    • Do not mix this compound with other incompatible chemical wastes.

  • Liquid this compound Waste (Solutions):

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.

    • Aqueous waste should be collected separately from organic solvent waste.[6]

    • Ensure the container is appropriate for the type of solvent used (e.g., glass for organic solvents, high-density polyethylene (B3416737) for many aqueous solutions).

  • Contaminated Labware and Debris:

    • Items such as pipette tips, gloves, bench paper, and chromatography materials that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container.

    • Place these items in a durable, sealed plastic bag before placing them into the final waste container to prevent aerosolization.

Labeling Chemical Waste

Accurate labeling is a critical regulatory requirement.

  • Obtain a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.

  • Securely affix the label to the waste container.

  • Fill out the label completely and legibly, including:

    • The full chemical name: "this compound Waste" or "Waste this compound".

    • List all constituents and their approximate percentages, including solvents (e.g., "this compound (~1%), Methanol (99%)").

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name of the principal investigator and the laboratory location.

Storage of Waste On-Site

Store waste containers safely pending collection.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Designated Area: Store the waste in a designated, secure satellite accumulation area within the laboratory.

  • Incompatibles: Ensure this compound waste is not stored with incompatible chemicals.

Disposal of Empty Containers

Containers that once held this compound must be managed properly to be considered non-hazardous.

  • Definition of "Empty": A container is considered "RCRA empty" when all possible contents have been removed by normal means and no more than one inch of residue remains.

  • Rinsing Procedure:

    • For containers that held this compound, triple rinse with a suitable solvent (e.g., water or methanol).

    • Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste. [7] Subsequent rinses of non-acutely toxic substances may be permissible for drain disposal depending on institutional policy, but collecting all rinsates as waste is the most prudent practice.

  • Final Disposal: Once properly rinsed, deface or remove the original label, mark the container as "Empty," and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.

Spill Management and Disposal

In the event of a spill, the cleanup materials must also be disposed of as chemical waste.

  • Containment: Absorb the spill with an inert material such as dry sand, earth, or a commercial absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and place it into a designated, sealable container for chemical waste.

  • Cleaning: Decontaminate the spill area with soap and water.

  • Disposal: Label the container with all constituents (e.g., "Spill Debris with this compound, Sand") and manage it as hazardous waste.

Summary of Disposal Information

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Collect as solid chemical waste.Use a dedicated, sealed, and properly labeled container.
Liquid Solutions Collect as liquid chemical waste.Segregate aqueous and solvent-based waste. Use secondary containment.
Contaminated Debris Collect as solid chemical waste.Double-bag sharp-free items. Label clearly with contents.
Empty Containers Triple rinse; collect first rinsate as chemical waste.Deface original label before disposing of the rinsed container.
Spill Cleanup Material Collect as solid chemical waste.Use inert absorbent. Label container with all contents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

G cluster_start Start: Identify this compound Waste cluster_type Determine Waste Type cluster_actions Disposal Actions cluster_end Final Step start This compound-Containing Material is_solid Solid or Contaminated Debris? start->is_solid Evaluate is_liquid Liquid Solution? is_solid->is_liquid No collect_solid Collect in Labeled Solid Chemical Waste Container is_solid->collect_solid Yes is_container Empty Container? is_liquid->is_container No collect_liquid Collect in Labeled Liquid Chemical Waste Container is_liquid->collect_liquid Yes triple_rinse Triple Rinse Container is_container->triple_rinse Yes arrange_pickup Arrange for Pickup by Licensed Waste Contractor is_container->arrange_pickup No (End of Path) collect_solid->arrange_pickup collect_liquid->arrange_pickup collect_rinsate Collect First Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste collect_rinsate->dispose_container

Caption: Decision workflow for this compound waste management.

By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult with your institution's EHS department for specific guidance and local regulatory requirements.

References

Essential Safety and Logistical Information for Handling Catalposide

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Quantitative Data

The following table summarizes the key quantitative data for Catalposide, gathered from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₂₂H₂₆O₁₂PubChem[2]
Molecular Weight 482.4 g/mol PubChem[2]
Appearance White to off-white solid/powder---
Melting Point 215-216.5 °CBOC Sciences
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces
Storage Temperature 10°C - 25°C (long term)Biosynth[3]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the information available for the related compound Catalpol, this compound should be handled with caution as it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, the following personal protective equipment is essential:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any damage before use.

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a high risk of dust generation or splashing.

  • Skin and Body Protection: A standard laboratory coat should be worn. For tasks with a higher potential for contamination, disposable coveralls are recommended.

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities of powder, a NIOSH-approved respirator with a particulate filter is recommended.[4][5] Work should ideally be conducted in a chemical fume hood.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Pre-Handling Procedures
  • Consult Safety Data Sheet (SDS): Although a specific SDS for this compound is not available, review the SDS for a similar compound like Catalpol and any available supplier safety information.[1][4][5][6]

  • Prepare the Work Area: Ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered.

  • Assemble all Necessary Equipment: Have all required PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers readily accessible.

  • Verify Emergency Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are accessible and in good working order.

Handling Procedures
  • Don Appropriate PPE: Put on all required personal protective equipment before handling the compound.

  • Minimize Dust Generation: Handle the solid powder carefully to avoid creating airborne dust. Use techniques such as gentle scooping and weighing on tared paper within a fume hood.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

Post-Handling Procedures
  • Decontaminate Work Area: Thoroughly clean the work surface and any equipment used with an appropriate solvent and cleaning agent.

  • Properly Remove PPE: Remove gloves and other disposable PPE, turning them inside out as you remove them to contain any contaminants. Dispose of them in the designated hazardous waste container.

  • Wash Hands: Wash hands thoroughly with soap and water after handling is complete.

  • Label and Store: Ensure any remaining this compound is properly labeled and stored according to the recommended conditions (10°C - 25°C).[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid this compound waste, including contaminated gloves, weighing papers, and pipette tips, in a clearly labeled, sealed container designated for hazardous chemical waste.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.[1]

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

  • Waste Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS (for similar compounds) prep_area Prepare Work Area (Fume Hood) prep_sds->prep_area prep_ppe Assemble PPE prep_area->prep_ppe handle_don_ppe Don PPE prep_ppe->handle_don_ppe handle_weigh Weigh/Handle Solid handle_don_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_clean Decontaminate Area handle_solution->post_clean post_ppe Remove & Dispose PPE post_clean->post_ppe post_wash Wash Hands post_ppe->post_wash disp_collect Collect Waste in Labeled Container post_ppe->disp_collect disp_contact Contact EHS for Pickup disp_collect->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.